molecular formula C14H19NO3 B1383301 3-(N-CBZ-Aminomethyl)tetrahydropyran CAS No. 1523571-12-1

3-(N-CBZ-Aminomethyl)tetrahydropyran

Cat. No.: B1383301
CAS No.: 1523571-12-1
M. Wt: 249.3 g/mol
InChI Key: PEHYIKIUPOKBDC-UHFFFAOYSA-N
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Description

3-(N-CBZ-Aminomethyl)tetrahydropyran is a chiral amine derivative in which the primary amine functionality is protected as a benzyloxycarbonyl (Cbz) carbamate. This protection renders the amine non-nucleophilic and stable to a wide range of reaction conditions, including bases, making it an invaluable building block for multi-step organic synthesis . The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, often used to modulate the physicochemical properties and potency of bioactive molecules. The core value of this compound lies in its role as a synthetic intermediate. The Cbz group can be selectively installed and, most importantly, cleanly removed under mild conditions via catalytic hydrogenation (e.g., H2/Pd-C) to liberate the free amine without affecting other sensitive functional groups in the molecule . This allows researchers to use this protected intermediate in complex synthetic sequences, such as the construction of active pharmaceutical ingredients (APIs), peptide mimetics, and chiral ligands for catalysis . Its primary research applications include serving as a key chiral precursor in the development of enzyme inhibitors and other biologically active compounds, as well as functioning in the exploration of new synthetic methodologies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-(oxan-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(15-9-13-7-4-8-17-10-13)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHYIKIUPOKBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149735
Record name Carbamic acid, N-[(tetrahydro-2H-pyran-3-yl)methyl]-, phenylmethyl ester
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Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-12-1
Record name Carbamic acid, N-[(tetrahydro-2H-pyran-3-yl)methyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(tetrahydro-2H-pyran-3-yl)methyl]-, phenylmethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID901149735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a desirable component in the design of novel therapeutics. 3-(N-CBZ-Aminomethyl)tetrahydropyran serves as a crucial building block in this arena, providing a synthetically versatile handle for the introduction of the aminomethyltetrahydropyran motif. The carbobenzyloxy (CBZ) protecting group offers robust protection of the primary amine, which can be selectively removed under mild conditions, allowing for further elaboration of the molecule. This guide provides a comprehensive overview of the synthetic pathways to this compound, with a focus on practical, field-proven methodologies suitable for a research and drug development setting.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target molecule can be logically dissected into two primary stages: the construction of the 3-(aminomethyl)tetrahydropyran core and the subsequent N-protection of the primary amine. Several distinct pathways have been developed for the synthesis of the core amine, each with its own set of advantages and disadvantages. This guide will focus on the most prevalent and efficient methods, providing a comparative analysis to aid in the selection of the optimal route for a given research objective.

Primary Synthetic Pathway: Reductive Amination of 3-Formyltetrahydropyran

A highly efficient and scalable route to 3-(aminomethyl)tetrahydropyran involves the reductive amination of 3-formyltetrahydropyran. This method is favored for its operational simplicity and the availability of the starting materials.[1]

Workflow for the Reductive Amination Pathway

Maleic_Glycol Maleic Glycol Dihydrofuran 2,5-Dihydrofuran Maleic_Glycol->Dihydrofuran Cyclization (e.g., H+ catalyst) Formyl_THP 3-Formyltetrahydropyran Dihydrofuran->Formyl_THP Hydroformylation (CO, H2, Rh catalyst) Amino_THP 3-(Aminomethyl)tetrahydropyran Formyl_THP->Amino_THP Reductive Amination (NH3, H2, Ni catalyst) Target This compound Amino_THP->Target N-CBZ Protection (Cbz-Cl, Base)

Caption: Reductive Amination Pathway to the Target Compound.

This pathway commences with the cyclization of maleic glycol to 2,5-dihydrofuran, followed by hydroformylation to introduce the formyl group at the 3-position of the tetrahydropyran ring. The resulting 3-formyltetrahydropyran is then subjected to reductive amination using ammonia and a suitable reducing agent, such as hydrogen gas over a nickel catalyst, to yield the key intermediate, 3-(aminomethyl)tetrahydropyran.[1]

Alternative Synthetic Pathways

While the reductive amination route is highly effective, alternative strategies exist and may be preferable under specific circumstances. These include:

  • Reduction of 3-Cyanotetrahydropyran: This pathway involves the synthesis of 3-cyanotetrahydropyran, which is then reduced to the corresponding primary amine. The cyano group can be introduced via nucleophilic substitution on a suitable 3-substituted tetrahydropyran precursor.[2]

  • Reduction of a Nitromethyl Precursor: An alternative approach involves the introduction of a nitromethyl group at the 3-position of the tetrahydropyran ring, followed by reduction to the amine. This can be achieved through a Michael addition of nitromethane to a suitable α,β-unsaturated precursor, followed by cyclization and reduction.[3]

  • Mitsunobu Reaction: For a more direct conversion of an alcohol to an amine, the Mitsunobu reaction offers a powerful tool.[4][5] Starting from 3-(hydroxymethyl)tetrahydropyran, reaction with a nitrogen nucleophile, such as phthalimide, followed by deprotection, yields the desired amine. This method is particularly useful for controlling stereochemistry.[4][5]

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialKey IntermediatesAdvantagesDisadvantages
Reductive Amination Maleic Glycol2,5-Dihydrofuran, 3-FormyltetrahydropyranScalable, high yield, operationally simple.[1]Requires handling of CO and H2 gases under pressure.
Nitrile Reduction Acrylonitrile / Halogenated Ethanol3-CyanotetrahydropyranUtilizes readily available starting materials.[2]May involve the use of toxic cyanide reagents.
Nitromethyl Reduction Maleic Acid Diester2-Nitromethyl-1,4-butanediol, 3-NitromethyltetrahydrofuranMild reaction conditions, good yields.[3]Can be a multi-step process.
Mitsunobu Reaction 3-(Hydroxymethyl)tetrahydropyranN-Substituted intermediateStereospecific, mild conditions.[4][5]Stoichiometric amounts of phosphine and azodicarboxylate are required, which can complicate purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Aminomethyl)tetrahydropyran via Reductive Amination

This protocol is adapted from methodologies described in the patent literature.[1]

Step 1: Synthesis of 3-Formyltetrahydropyran from 2,5-Dihydrofuran

  • Reaction Setup: A high-pressure reactor is charged with 2,5-dihydrofuran, a rhodium-based catalyst (e.g., Rh(CO)2(acac)), and a suitable phosphine ligand in a solvent such as toluene.

  • Hydroformylation: The reactor is pressurized with a mixture of carbon monoxide and hydrogen gas (synthesis gas) and heated. The reaction progress is monitored by gas chromatography.

  • Work-up and Purification: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is concentrated under reduced pressure, and the crude 3-formyltetrahydropyran is purified by distillation.

Step 2: Reductive Amination of 3-Formyltetrahydropyran

  • Reaction Setup: A high-pressure reactor is charged with 3-formyltetrahydropyran, a nickel-based catalyst (e.g., Raney Nickel), and a solvent such as methanol saturated with ammonia.

  • Reductive Amination: The reactor is pressurized with hydrogen gas and heated. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude 3-(aminomethyl)tetrahydropyran is purified by vacuum distillation. A typical yield for this step is reported to be around 93%.[1]

Protocol 2: N-CBZ Protection of 3-(Aminomethyl)tetrahydropyran

This protocol is based on established methods for the N-Cbz protection of primary amines.[6][7]

Mechanism of N-CBZ Protection

cluster_0 N-CBZ Protection Amine 3-(Aminomethyl)tetrahydropyran (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Intermediate Product This compound Intermediate->Product Collapse of Intermediate HCl HCl Intermediate->HCl Elimination of Cl- Salt NaCl + H2O + CO2 HCl->Salt Base Base (e.g., NaHCO3) Base->Salt Neutralization

Caption: Mechanism of N-CBZ Protection of the Amine.

  • Reaction Setup: To a stirred solution of 3-(aminomethyl)tetrahydropyran (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran and water, is added a base, for example, sodium bicarbonate (2.0 equivalents). The mixture is cooled in an ice bath.

  • Addition of Benzyl Chloroformate: Benzyl chloroformate (Cbz-Cl, 1.1 equivalents) is added dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound. Excellent yields are typically achieved with this method.[6]

Conclusion: A Versatile Building Block for Drug Discovery

The synthesis of this compound is a well-established process with multiple viable pathways. The reductive amination of 3-formyltetrahydropyran followed by N-Cbz protection stands out as a robust and scalable route, making this valuable building block readily accessible to researchers in the field of drug development. The methodologies outlined in this guide provide a solid foundation for the synthesis and further functionalization of this important tetrahydropyran derivative, paving the way for the discovery of novel therapeutic agents.

References

  • Reddy, B. V. S., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(5), 565-571. Available at: [Link]

  • Reddy, B. V. S., et al. (2012). Full article: Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. Available at: [Link]

  • Huang, J., et al. (2007). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 38(25). Available at: [Link]

  • Scribd (n.d.). Application Note - N-CBZ Protection. Scribd. Available at: [Link]

  • Organic Chemistry Portal (2019). Mitsunobu Reaction. organic-chemistry.org. Available at: [Link]

  • Hughes, D. L. (2002). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. The Journal of Organic Chemistry, 67(21), 7113-7116. Available at: [Link]

  • Patsnap (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran. Eureka. Available at: [Link]

  • Kacprzak, K., & Gawronski, J. (2001). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 101(12), 3747-3782. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Tetrahydropyran synthesis. organic-chemistry.org. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Mitsunobu Reaction. organic-chemistry.org. Available at: [Link]

  • Farooq, U., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(22), 5434. Available at: [Link]

  • Wang, L., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5161. Available at: [Link]

  • The Organic Chemistry Tutor (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Available at: [Link]

  • Nguyen, T. V., et al. (2020). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. ChemRxiv. Available at: [Link]

  • Google Patents (n.d.). Preparation method of 3-aminomethyl tetrahydrofuran. CN110407776B.
  • Google Patents (n.d.). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. CN109851594B.
  • Google Patents (n.d.). Preparation method for 3-aminomethyltetrahydrofuran. CN106366056A.
  • Google Patents (n.d.). The synthetic method of 3-aminomethyltetrahydrofuran. CN107417648B.

Sources

The Strategic Application of N-Cbz-Protected 3-(Aminomethyl)tetrahydropyran in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring stands out as a critical structural motif. Often employed as a bioisosteric replacement for cyclohexane, the THP scaffold offers a distinct advantage: the ring oxygen can act as a hydrogen bond acceptor, potentially forging new, beneficial interactions with biological targets. This feature, combined with the THP's rigidified ether structure and its tendency to lower the lipophilicity of a molecule, allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Consequently, aminomethyl-substituted tetrahydropyrans are highly valued as versatile building blocks in the synthesis of novel therapeutics, from anti-cancer agents to treatments for metabolic diseases.[1]

This guide provides an in-depth technical overview of 3-(Aminomethyl)tetrahydropyran, focusing on its N-carboxybenzyl (Cbz) protected form—a crucial intermediate for multi-step organic synthesis. We will explore the rationale behind its use, its synthesis, and the strategic application of the Cbz protecting group.

PART 1: Core Compound Profile: (Tetrahydro-2H-pyran-3-yl)methanamine

The core of our topic is the primary amine, (Tetrahydro-2H-pyran-3-yl)methanamine. While data for the 3-substituted isomer is less prevalent than its 4-substituted counterpart, its identity is established through its hydrochloride salt.

PropertyValueSource
Chemical Name (Tetrahydro-2H-pyran-3-yl)methanamine-
CAS Number 1159599-89-9 (Hydrochloride Salt)[1]
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.17 g/mol [2]
Appearance Expected to be a liquid at room temperature[3]
Boiling Point Est. 170-185 °C (Atm. pressure)Analog Data[2]
Density Est. ~1.0 g/mLAnalog Data

Note: Some physical properties are estimated based on the well-documented isomer, (Tetrahydro-2H-pyran-4-yl)methanamine, due to limited public data on the 3-isomer.

PART 2: The Synthetic Pathway

The synthesis of 3-(aminomethyl)tetrahydropyran is not as commonly documented as its furan analog or the 4-substituted pyran. However, a robust synthetic strategy can be designed based on established organocatalytic methods and cyclization reactions. A plausible and efficient route starts from the cyclization of a functionalized diol, followed by conversion of a hydroxyl or carboxyl group to the aminomethyl moiety.

The following diagram illustrates a conceptual workflow for obtaining the parent amine, a critical precursor.

G cluster_0 Step 1: Hetero-Diels-Alder Cyclization cluster_1 Step 2: Functional Group Manipulation cluster_2 Step 3: Conversion to Amine Acrolein Acrolein Dihydropyran Dihydropyran Intermediate Acrolein->Dihydropyran [4+2] Alkene Functionalized Alkene Alkene->Dihydropyran Hydroboration Hydroboration- Oxidation Dihydropyran->Hydroboration 1. BH3 2. H2O2, NaOH Alcohol Hydroxymethyl Intermediate Hydroboration->Alcohol Tosylation Tosylation Alcohol->Tosylation TsCl, Pyridine Azide_Sub Azide Substitution Tosylation->Azide_Sub NaN3 Reduction Reduction Azide_Sub->Reduction H2, Pd/C or LiAlH4 Parent_Amine (Tetrahydro-2H-pyran-3-yl)methanamine Reduction->Parent_Amine

Caption: Conceptual synthesis workflow for 3-(Aminomethyl)tetrahydropyran.

PART 3: The Role of N-Cbz Protection

In complex, multi-step syntheses, the nucleophilic nature of a primary amine can interfere with subsequent reactions. Protecting the amine is therefore essential. The benzyloxycarbonyl (Cbz or Z) group is a classic and highly reliable choice for this purpose.

Why Choose the Cbz Group?

  • Robust Stability: The Cbz group is stable to a wide range of non-reductive conditions, including many acidic, basic, and oxidative reagents. This allows for broad chemical transformations on other parts of the molecule without affecting the protected amine.

  • Facile Removal: Deprotection is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This process is clean and efficient, yielding the free amine, toluene, and carbon dioxide—byproducts that are easily removed.

  • Orthogonality: The Cbz group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile. This orthogonality is critical in complex syntheses, allowing for the selective deprotection of different functional groups at various stages.

Experimental Protocol: N-Cbz Protection of (Tetrahydro-2H-pyran-3-yl)methanamine

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) and completion is verified by the absence of the starting amine.

Materials:

  • (Tetrahydro-2H-pyran-3-yl)methanamine (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve (Tetrahydro-2H-pyran-3-yl)methanamine (1.0 eq) in a 2:1 mixture of DCM and water in a round-bottom flask. Add sodium bicarbonate (2.5 eq) to the biphasic mixture.

  • Cooling: Place the flask in an ice bath and stir vigorously for 10-15 minutes until the temperature equilibrates to 0 °C. Causality: This exothermic reaction is cooled to prevent potential side reactions and decomposition of the chloroformate reagent.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the rapidly stirring mixture over 20-30 minutes, ensuring the temperature remains below 5 °C. Causality: Slow addition maintains temperature control and ensures efficient reaction with the amine in the presence of the base.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine spot is no longer visible.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Extraction & Washing: Extract the aqueous layer twice with fresh DCM. Combine all organic layers and wash sequentially with 1M HCl, water, and finally brine. Causality: The acid wash removes any unreacted amine and excess bicarbonate, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, benzyl N-((tetrahydro-2H-pyran-3-yl)methyl)carbamate, can be purified by column chromatography on silica gel if necessary.

The following diagram visualizes this protection workflow.

G Start Start Dissolve Dissolve Amine & Base in DCM/H2O Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_CbzCl Add Cbz-Cl Dropwise Cool->Add_CbzCl React Stir at RT (2-4h) Add_CbzCl->React Workup Aqueous Workup (Separate, Wash) React->Workup Dry Dry & Concentrate Workup->Dry Product Purified N-Cbz Product Dry->Product

Caption: Experimental workflow for N-Cbz protection.

Conclusion: A Key Intermediate for Advanced Synthesis

The N-Cbz protected form of 3-(aminomethyl)tetrahydropyran is a strategically vital intermediate for drug development. The THP scaffold provides favorable physicochemical properties, while the Cbz group offers robust, reliable protection of the primary amine. This allows for the sequential and controlled construction of complex molecules, enabling researchers to build novel pharmaceutical candidates with precision. Understanding the synthesis of the parent amine and the application of this protection strategy is fundamental for scientists working at the forefront of medicinal chemistry.

References

  • PubChem. 4-Aminomethyltetrahydropyran. Available at: [Link]

  • MOLBASE. benzyl {2-[acryloyl(tetrahydro-2H-pyran-4-yl)amino]ethyl}[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]carbamate. Available at: [Link]

  • Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • PubChem. (Tetrahydrofuran-3-yl)methanamine. Available at: [Link]

  • AA Blocks. benzyl N-[(oxan-4-yl)methyl]carbamate. Available at: [Link]

  • DergiPark. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Available at: [Link]

  • PubChem. benzyl N-(2-hydroxyethyl)carbamate. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • MDPI. Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Available at: [Link]

Sources

Structure Elucidation of N-CBZ Protected Aminomethyl Tetrahydropyrans: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceutically active compounds.[1][2] Functionalization of this core, particularly with aminomethyl side chains, provides key building blocks for drug discovery.[1] The synthesis of these molecules often involves the use of protecting groups, with the Carboxybenzyl (CBZ or Z) group being a common choice for amines due to its stability and orthogonal removal conditions.[3][4] The unambiguous determination of the three-dimensional structure, including connectivity and absolute stereochemistry, is a critical step in the development process. This guide provides a comprehensive, field-proven framework for the structural elucidation of N-CBZ protected aminomethyl tetrahydropyrans, moving beyond a simple listing of techniques to explain the causal logic behind an integrated analytical workflow. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build a self-validating system for structural confirmation.

The Foundational Analysis: Mass Spectrometry

The first step in any structure elucidation workflow is to determine the molecular formula. Mass spectrometry provides a precise molecular weight, which is the most critical initial piece of data.

1.1. The "Why": Experimental Choices

For polar, non-volatile molecules like N-CBZ protected amino compounds, soft ionization techniques are required to prevent premature fragmentation and observe the molecular ion. Electrospray Ionization (ESI) is the method of choice. It is highly sensitive and imparts minimal excess energy to the analyte, allowing for the clear identification of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, is essential as it provides a mass measurement with enough accuracy (typically <5 ppm) to generate a unique and reliable molecular formula.

1.2. Expected Fragmentation Patterns

While the goal of the initial analysis is to observe the molecular ion, the fragmentation pattern, whether from in-source fragmentation or tandem MS (MS/MS) experiments, provides valuable structural clues.[5] For this class of compounds, fragmentation is predictable and serves as a powerful validation tool.

  • α-Cleavage: The most common fragmentation pathway for amines involves cleavage at the C-C bond alpha to the nitrogen atom.[6]

  • Carbamate Cleavage: The N-CBZ group itself provides characteristic fragmentation signatures.

  • Ring Cleavage: The tetrahydropyran ring can undergo various ring-opening fragmentations.

Table 1: Common Mass Spectrometry Fragments for N-CBZ Aminomethyl Tetrahydropyrans

Fragment DescriptionTypical Fragmentation PathwaySignificance
Loss of Benzyl Group Cleavage of the O-CH₂Ph bondConfirms the presence of the benzyl moiety of the CBZ group.
Loss of Toluene Hydrogenolysis-type cleavageA common rearrangement for benzylic systems.
Formation of Tropylium Ion Rearrangement of the benzyl cationA very stable carbocation (m/z 91), characteristic of benzyl groups.
α-Cleavage at Amine Cleavage of the bond between the THP ring and the aminomethyl carbonHelps confirm the connectivity of the side chain to the ring.[6][7]
Decarboxylation Loss of CO₂ from the carbamateIndicates the presence of the carbamate functional group.

1.3. Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 0.1 - 1 mg/mL. A trace amount of formic acid or ammonium acetate can be added to promote ionization.

  • Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Perform an initial full scan to identify the [M+H]⁺ and/or [M+Na]⁺ ions.

  • Formula Determination: Use the instrument's software to calculate the exact mass of the observed molecular ion and generate a list of possible elemental compositions within a 5 ppm mass tolerance. The correct formula should align with the expected synthetic outcome.

  • Tandem MS (Optional): If further confirmation is needed, perform a product ion scan on the isolated molecular ion to observe the characteristic fragments listed in Table 1.

The Core of Connectivity & Configuration: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed covalent structure and relative stereochemistry of organic molecules in solution.[8][9] A combination of 1D and 2D NMR experiments is essential for a complete assignment.

2.1. The "Why": A Multi-Dimensional Approach

  • ¹H NMR: Reveals the chemical environment and multiplicity of all protons.

  • ¹³C NMR & DEPT-135: Identifies all unique carbon atoms and classifies them as CH, CH₂, or CH₃.

  • COSY: Maps all ¹H-¹H spin-spin couplings, revealing proton connectivity.

  • HSQC: Correlates each proton directly to the carbon it is attached to (¹JCH).

  • HMBC: Shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), which is critical for connecting structural fragments across quaternary carbons and heteroatoms.[10][11][12]

Workflow for NMR-Based Structure Assembly

The following diagram illustrates how different NMR experiments are synergistically used to build the final molecular structure from its constituent parts.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Fragments Identified Fragments H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC Assigns protonated carbons C13_NMR ¹³C NMR & DEPT (Carbon Environments & Types) C13_NMR->HSQC Assigns protonated carbons THP_Ring THP Ring Spin System COSY->THP_Ring Aminomethyl Aminomethyl -CH₂-NH- COSY->Aminomethyl CBZ_Group CBZ Group (Ph-CH₂-O-CO-) COSY->CBZ_Group HMBC HMBC (Long-Range C-H Bonds) Final_Structure Complete Structure (Connectivity & Relative Stereochemistry) HMBC->Final_Structure THP_Ring->HMBC Connects fragments via quaternary carbons & heteroatoms Aminomethyl->HMBC Connects fragments via quaternary carbons & heteroatoms CBZ_Group->HMBC Connects fragments via quaternary carbons & heteroatoms

Caption: Integrated NMR workflow for structural assembly.

2.2. Spectral Signatures and Interpretation

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges

Molecular Fragment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Insights & Considerations
THP Ring Protons (C2-C6) 3.0 - 4.2 (protons α to oxygen)1.2 - 2.0 (other ring protons)65 - 80 (carbons α to oxygen)20 - 40 (other ring carbons)Axial vs. equatorial protons have distinct shifts and coupling constants. Large ³JHH values (~8-12 Hz) often indicate an axial-axial relationship.[13][14]
Aminomethyl (-CH₂-N) 3.0 - 3.540 - 50Shift can be concentration and solvent dependent.
CBZ Benzylic (-O-CH₂-Ph) ~5.1 (singlet)65 - 70Characteristic singlet integrating to 2H.[15]
CBZ Aromatic (-C₆H₅) 7.2 - 7.4127 - 137Aromatic region, typically integrating to 5H.
CBZ Carbamate (C=O) N/A155 - 157Quaternary carbon, only visible in ¹³C and HMBC spectra.

2.3. Key HMBC Correlations for Final Assembly

The HMBC experiment is the linchpin that connects the independently identified spin systems.[16] The following correlations are critical:

  • Ring to Side Chain: A 2-bond correlation (²JCH) from the aminomethyl protons (-CH ₂-N) to the THP carbon they are attached to. A 3-bond correlation (³JCH) from the same protons to the adjacent carbons in the THP ring.

  • Side Chain to CBZ Group: A 2-bond correlation (²JCH) from the aminomethyl protons (-CH₂-NH ) to the carbamate carbonyl carbon. A 3-bond correlation (³JCH) from the benzylic protons (O-CH ₂-Ph) to the carbamate carbonyl carbon.

2.4. Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate carbon types.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-enhanced (gCOSY) spectrum.

    • HSQC: Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum. This is far more sensitive than older HMQC experiments.[16]

    • HMBC: Acquire a gradient-enhanced HMBC spectrum. It is often beneficial to run two HMBC experiments optimized for different long-range coupling constants (e.g., 8 Hz and 4 Hz) to capture a wider range of correlations.[16][17]

  • Data Analysis:

    • Assign the proton spin systems (THP ring, aminomethyl, CBZ) using the COSY spectrum.

    • Assign the protonated carbons using the HSQC spectrum.

    • Use the key HMBC correlations described in section 2.3 to connect the fragments and assign all quaternary carbons.

The Definitive Answer: X-ray Crystallography

While NMR provides an excellent model of the molecular structure, X-ray crystallography offers the ultimate, unambiguous proof of both connectivity and, crucially, the absolute stereochemistry of a chiral molecule.[18][19][20]

3.1. The "Why": Beyond Connectivity

For drug development, knowing the exact three-dimensional arrangement of atoms is non-negotiable. Enantiomers can have drastically different biological activities. While advanced NMR techniques (like NOESY or ROESY) can provide information on relative stereochemistry, X-ray crystallography can determine the absolute configuration (i.e., assigning R or S to each stereocenter) without ambiguity, provided a good quality crystal is obtained.[19]

Workflow for Single-Crystal X-ray Crystallography

The process from a purified compound to a final, refined crystal structure is a multi-step workflow requiring specialized instrumentation and expertise.

XRay_Workflow Compound Purified Compound Crystallization Crystallization Screening (Vapor diffusion, evaporation, etc.) Compound->Crystallization Crystal Single Crystal Selection Crystallization->Crystal Mounting Crystal Mounting & Cryo-Cooling Crystal->Mounting Diffractometer Data Collection (X-ray Diffractometer) Mounting->Diffractometer Diffraction_Data Raw Diffraction Pattern Diffractometer->Diffraction_Data Indexing Indexing & Integration (Determine unit cell & space group) Diffraction_Data->Indexing Solution Structure Solution (Phase problem solved) Indexing->Solution Refinement Structure Refinement (Model fitted to data) Solution->Refinement Final_Structure Final Structure (Atomic coordinates, bond lengths, angles, absolute configuration) Refinement->Final_Structure

Caption: The workflow of single-crystal X-ray crystallography.

3.2. Experimental Protocol: An Overview

  • Crystallization: This is often the rate-limiting step.[19] It involves slowly precipitating the molecule from a supersaturated solution. Common methods include slow evaporation, vapor diffusion (hanging or sitting drop), and solvent layering. A wide range of solvents and conditions must be screened.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with no visible defects) is selected under a microscope and mounted on a goniometer head, usually under a stream of cold nitrogen gas to prevent crystal degradation.

  • Data Collection: The crystal is placed in an X-ray beam (often from a copper or molybdenum source) and rotated. The diffracted X-rays are recorded by a detector.[21]

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data. The "phase problem" is solved to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final structure, including precise bond lengths, angles, and the absolute configuration.[22]

Integrated Strategy and Conclusion

A robust structure elucidation is not a linear path but an integrated system of cross-validation. The molecular formula from HRMS provides the framework. The detailed connectivity and relative stereochemistry from a full suite of NMR experiments provide the constitutional isomer and diastereomer. Finally, X-ray crystallography provides the unambiguous absolute configuration, confirming the enantiomer and completing the puzzle.

This multi-technique approach ensures the highest level of scientific integrity. Each piece of data must be consistent with the others, creating a self-validating dossier for the N-CBZ protected aminomethyl tetrahydropyran . For any professional in drug development, relying on a single technique is insufficient; it is the synergy of MS, NMR, and crystallography that provides the authoritative and trustworthy structural assignment required for advancing a candidate molecule.

References

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Navigating the Acquisition of 3-(N-CBZ-Aminomethyl)tetrahydropyran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and strategic importance of 3-(N-CBZ-Aminomethyl)tetrahydropyran, herein referred to by its more precise IUPAC-based name, benzyl ((tetrahydropyran-3-yl)methyl)carbamate. This document is intended for researchers, scientists, and drug development professionals who are considering this molecule as a building block in their synthetic and medicinal chemistry programs. We will delve into the current commercial landscape, present a validated synthetic pathway from a readily available precursor, and discuss the scientific rationale for its application in modern drug discovery, underpinned by its key structural motifs: the tetrahydropyran ring and the carboxybenzyl (Cbz) protecting group.

Commercial Landscape: A Custom Synthesis Proposition

An extensive survey of major chemical supplier catalogs reveals that benzyl ((tetrahydropyran-3-yl)methyl)carbamate is not offered as a stock chemical. Its absence from off-the-shelf inventories suggests that it is a niche compound, most likely required for specialized research and development projects.

Consequently, researchers seeking to acquire this molecule will need to engage with a company that provides custom chemical synthesis services. These organizations possess the infrastructure and expertise to produce non-catalog compounds on demand, typically on scales ranging from milligrams to kilograms.

Table 1: Representative Custom Synthesis Providers

Company NameSpecialization HighlightsWebsite
Aurum Pharmatech Inc.Complex intermediates, scaffolds, and building blocks.[1]
Sarchem LabsAsymmetric synthesis, heterocyclic synthesis, and biocatalysis.[2]
BOC SciencesHeterocyclic compounds, carbohydrates, and steroids.[]
Frontier Specialty ChemicalsComplex organic molecules, including heterocyclic compounds and boronic acids.[4][Link]
Tocris BioscienceHigh-purity organic compounds, including nucleosides and heterocycles.

When requesting a quote for custom synthesis, it is imperative to provide the precise chemical structure, desired quantity, and required purity level to ensure an accurate and timely response.

Strategic Importance in Medicinal Chemistry

The utility of benzyl ((tetrahydropyran-3-yl)methyl)carbamate as a building block in drug discovery stems from the advantageous properties of its constituent parts: the tetrahydropyran (THP) ring and the Cbz-protected amine.

The Tetrahydropyran (THP) Moiety: A Privileged Scaffold

The tetrahydropyran ring is a highly valued scaffold in medicinal chemistry. It is often employed as a bioisostere for a cyclohexane ring, offering several key advantages.[5] The inclusion of an oxygen atom within the six-membered ring reduces lipophilicity compared to its carbocyclic counterpart, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate.[5]

Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets such as enzymes or receptors.[5] The constrained conformation of the THP ring, relative to a more flexible linear ether, can also be beneficial for binding affinity by reducing the entropic penalty upon binding. The THP motif is a component of numerous biologically active compounds, including anticancer and antiviral agents.[6][7][8]

The Carboxybenzyl (Cbz) Group: A Robust Protecting Group

The carboxybenzyl (Cbz or Z) group is a classic and widely used protecting group for primary and secondary amines.[9][10] Its popularity is due to its stability under a broad range of reaction conditions, including basic and mildly acidic environments, which allows for extensive chemical modifications at other positions of the molecule.[9]

The Cbz group is readily introduced by treating an amine with benzyl chloroformate (Cbz-Cl) and is typically removed under mild conditions via catalytic hydrogenolysis.[11][12] This orthogonality to many other protecting groups makes it an invaluable tool in multi-step organic synthesis, particularly in peptide chemistry and the synthesis of complex pharmaceutical intermediates.[11]

Physicochemical Properties

While experimental data for benzyl ((tetrahydropyran-3-yl)methyl)carbamate is not publicly available, its properties can be reliably estimated based on its structure and data from analogous compounds like benzyl carbamate.

Table 2: Physicochemical Properties of Benzyl ((tetrahydropyran-3-yl)methyl)carbamate

PropertyValue (Estimated)Source/Justification
Molecular Formula C₁₄H₁₉NO₃Calculated
Molecular Weight 249.31 g/mol Calculated
Appearance White to off-white solidAnalogy to benzyl carbamate.[10][13]
Melting Point > 80 °CHigher than benzyl carbamate (86-89 °C) due to increased molecular weight and potential for different crystal packing.[13][14]
Solubility Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); sparingly soluble in water.General solubility of carbamates and the presence of both polar and non-polar moieties.[10]
logP ~2.5Estimated based on structural fragments.

Recommended Synthetic Pathway

The most direct and economically viable route to synthesize benzyl ((tetrahydropyran-3-yl)methyl)carbamate is through the N-protection of the commercially available starting material, 3-(aminomethyl)tetrahydropyran.

Starting Material Availability

3-(Aminomethyl)tetrahydropyran is available from several chemical suppliers, ensuring a reliable source for the initial step of the synthesis.

  • Apollo Scientific: CAS No. 165253-31-6[15]

  • CP Lab Safety: CAS No. 165253-31-6[16]

  • Tokyo Chemical Industry (TCI): CAS No. 165253-31-6[17]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product Start 3-(Aminomethyl)tetrahydropyran (Commercially Available) Reaction N-Cbz Protection Start->Reaction 1. Benzyl Chloroformate (Cbz-Cl) 2. Base (e.g., NaHCO₃) 3. Solvent (e.g., Dioxane/Water) Product Benzyl ((tetrahydropyran-3-yl)methyl)carbamate Reaction->Product

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol: N-Cbz Protection

This protocol is adapted from standard procedures for the Cbz protection of primary amines.[9][11][18]

Materials:

  • 3-(Aminomethyl)tetrahydropyran (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-(aminomethyl)tetrahydropyran (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add ethyl acetate to the mixture and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure benzyl ((tetrahydropyran-3-yl)methyl)carbamate.

ProtocolFlow A 1. Dissolve Amine in Dioxane/Water B 2. Add NaHCO₃, Cool to 0 °C A->B C 3. Add Cbz-Cl Dropwise B->C D 4. Warm to RT, Stir 4-6h C->D E 5. Quench and Extract with Ethyl Acetate D->E F 6. Wash Organic Layer (Water, Brine) E->F G 7. Dry (MgSO₄) and Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: Step-by-step experimental protocol flow diagram.

Conclusion

While not a stock chemical, this compound, or benzyl ((tetrahydropyran-3-yl)methyl)carbamate, is readily accessible to the research community through custom synthesis. Its value as a synthetic building block is significant, combining the favorable pharmacokinetic properties of the tetrahydropyran scaffold with the robust and versatile Cbz-protected amine. The straightforward and high-yielding synthesis from the commercially available 3-(aminomethyl)tetrahydropyran makes it an attractive intermediate for the development of novel therapeutics. This guide provides the necessary information for researchers to strategically source and utilize this compound in their drug discovery endeavors.

References

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The Enduring Sentinel: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of protective chemistries, the Carboxybenzyl (Cbz or Z) group stands as a foundational and versatile tool for the temporary masking of amines. Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development was a watershed moment, particularly for the field of peptide synthesis.[1][2] This guide provides an in-depth exploration of the Cbz protecting group, from its fundamental principles and practical applications to detailed experimental protocols and its strategic position within the broader landscape of amine protection.

The Rationale for Amine Protection and the Niche of the Cbz Group

Amines are nucleophilic and basic, properties that make them highly reactive centers in organic synthesis. This reactivity, while often desired, can be a significant impediment when selective transformations are required elsewhere in a molecule. Protecting groups serve as temporary shields, converting the reactive amine into a less nucleophilic functional group, thereby preventing unwanted side reactions.[3] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functionalities within the molecule.[3]

The Cbz group, a benzyloxycarbonyl moiety, excels in these respects. It transforms a primary or secondary amine into a carbamate, which is significantly less nucleophilic and basic.[1] The key attributes of the Cbz group include its robust stability in both basic and mildly acidic environments, allowing for a broad synthetic window for subsequent reactions.[2] Furthermore, its unique removal by catalytic hydrogenolysis provides a mild and often orthogonal deprotection strategy relative to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[2][4] This orthogonality is a cornerstone of modern multi-step synthesis, enabling the selective unmasking of different functional groups.[2]

Introduction of the Cbz Group: The Chemistry of Protection

The most prevalent method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5][6] This is often carried out using Schotten-Baumann reaction conditions, which typically involve a two-phase solvent system of water and an organic solvent.[7][8] The base, dissolved in the aqueous phase, neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the Cbz-protected amine.[8][9]

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and deprotonation by the base yields the stable carbamate.[7]

Diagram 1: Cbz Protection of an Amine

G start Peptide with Cbz, Boc, and Fmoc groups deprotect_boc Deprotect Boc start->deprotect_boc Acid (TFA) deprotect_fmoc Deprotect Fmoc start->deprotect_fmoc Base (Piperidine) deprotect_cbz Deprotect Cbz start->deprotect_cbz Hydrogenolysis (H₂/Pd-C) product_boc Cbz and Fmoc groups remain deprotect_boc->product_boc product_fmoc Cbz and Boc groups remain deprotect_fmoc->product_fmoc product_cbz Boc and Fmoc groups remain deprotect_cbz->product_cbz

Sources

Harnessing the Heterocycle: The Strategic Significance of the Tetrahydropyran Moiety in Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, is a cornerstone scaffold in modern medicinal chemistry and a recurring motif in a multitude of biologically active natural products.[1][2][3] Far from being a mere structural placeholder, the THP moiety exerts profound influence over a molecule's conformational rigidity, physicochemical properties, and pharmacokinetic profile. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will elucidate the multifaceted roles of the tetrahydropyran ring. We will explore its fundamental structural characteristics, its impact on ADME properties as a bioisosteric replacement for carbocyclic rings, its prevalence in nature's pharmacopeia, and the synthetic strategies employed for its incorporation. Through detailed analysis and case studies, this guide will demonstrate why the strategic inclusion of the THP moiety is a powerful and frequently leveraged tactic in the design of innovative therapeutics.

Introduction: The Understated Significance of a Privileged Scaffold

In the vast lexicon of chemical structures employed in drug discovery, certain motifs appear with remarkable frequency, earning the designation of "privileged scaffolds." These frameworks possess the inherent ability to interact with multiple, diverse biological targets, providing a robust starting point for library synthesis and lead optimization. The tetrahydropyran ring is a quintessential example of such a scaffold.[4] While its carbocyclic cousin, cyclohexane, is ubiquitous, the simple substitution of a methylene group with an oxygen atom imbues the THP ring with a unique and advantageous set of properties that are astutely exploited by medicinal chemists.

What is Tetrahydropyran?

Tetrahydropyran (CAS 142-68-7), also known as oxane, is a saturated heterocyclic compound with the chemical formula C₅H₁₀O.[5][6] It is a colorless, flammable liquid at room temperature, and is soluble in water as well as other organic solvents.[7][8] The presence of the oxygen atom within the saturated six-membered ring is the defining feature that dictates its chemical behavior and its utility in drug design.[9]

PropertyValueReference
Molecular Weight86.13 g/mol [8]
Boiling Point88 °C[8]
Melting Point-45 °C[8]
Density0.881 g/mL at 25 °C[10]
Water Solubility>80.2 g/L at 25 °C[5][7]
logP0.95[8]
The THP Moiety in the Landscape of Bioactive Molecules

The THP moiety is a structural feature in a wide array of biologically active compounds, from potent marine toxins and anticancer agents to therapeutics for mood disorders.[2][3] Its prevalence stems from its ability to confer favorable pharmacological properties. In drug discovery, the THP ring is often introduced to modulate lipophilicity, improve metabolic stability, and introduce a key interaction point with biological targets.[11] This strategic deployment has been instrumental in the development of numerous clinical candidates and approved drugs.[11]

The Structural and Conformational Landscape of the Tetrahydropyran Ring

The three-dimensional arrangement of a molecule is paramount to its biological function. The THP ring's defined conformational preferences are a key reason for its utility in designing molecules with specific spatial orientations for optimal target engagement.

The Chair Conformation and its Implications for Bioactivity

Similar to cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angle and torsional strain.[12][13][14] This is the lowest energy conformation.[14] Theoretical calculations have shown that other conformations, such as the twist-boat and boat, are significantly higher in energy.[14] The well-defined chair conformation allows for predictable positioning of substituents in either axial or equatorial positions, which is a critical factor in rational drug design as it dictates how the molecule presents its pharmacophoric elements to a receptor or enzyme active site.[13]

G Fig 1. Chair Conformation of Tetrahydropyran cluster_chair C1 C2 C1->C2 C1ax C1->C1ax H (ax) C1eq C1->C1eq H (eq) C3 C2->C3 C2ax C2->C2ax H (ax) C2eq C2->C2eq H (eq) C4 C3->C4 C3ax C3->C3ax H (ax) C3eq C3->C3eq H (eq) C5 C4->C5 C4ax C4->C4ax H (ax) C4eq C4->C4eq H (eq) O C5->O C5ax C5->C5ax H (ax) C5eq C5->C5eq H (eq) O->C1 O Oax Oeq

Caption: Chair conformation of THP with axial (ax) and equatorial (eq) positions.

Conformational Rigidity and Reduced Entropy

The THP ring can be considered a conformationally restrained ether.[11] This rigidity, compared to a more flexible linear ether, results in a lower entropic penalty upon binding to a biological target. By pre-organizing the molecule into a conformation that is favorable for binding, the loss of conformational entropy is minimized, which can contribute to a more favorable free energy of binding and, consequently, higher potency.

Stereochemical Considerations of Substituted THP Rings

The introduction of substituents on the THP ring creates stereocenters, and the relative stereochemistry (cis/trans) significantly impacts the molecule's shape and biological activity. For instance, in 2,6-disubstituted THPs, the cis and trans isomers will have different thermodynamic stabilities and will present their substituents in different spatial vectors, leading to potentially vast differences in biological activity. The stereocontrolled synthesis of specific THP diastereomers is therefore a major focus in synthetic organic chemistry.[1]

Impact on Physicochemical Properties and Pharmacokinetics (ADME)

One of the primary reasons for incorporating a THP moiety is to fine-tune a molecule's drug-like properties. The strategic replacement of a carbocycle, such as a cyclohexane ring, with a THP ring—a "cyclohexyl-to-THP switch"—is a common tactic in medicinal chemistry.[11]

Modulation of Lipophilicity (LogP/LogD)

The THP ring is less lipophilic than its cyclohexane counterpart.[11] This reduction in lipophilicity can be highly beneficial, as excessive lipophilicity is often associated with poor solubility, promiscuous binding to off-targets, and increased metabolic turnover. By lowering the LogP/LogD, the incorporation of a THP ring can lead to improved aqueous solubility and a better overall ADME profile.[11]

The Oxygen Heteroatom: A Key Hydrogen Bond Acceptor

A key advantage of the THP ring over a cyclohexane is that the ring oxygen can act as a hydrogen bond acceptor.[11] This provides an additional point of interaction with the biological target, which can significantly enhance binding affinity and potency. This is an attribute that a purely hydrocarbon scaffold cannot offer.

Improving Metabolic Stability and Clearance

The introduction of the polar oxygen atom can also influence a molecule's metabolic fate. In some cases, replacing a metabolically labile cyclohexyl ring with a more stable THP ring can block a site of metabolism (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the drug's half-life. The polarity change can also lead to improved clearance profiles.[11]

Case Study: The Cyclohexyl-to-THP Switch in JAK1 Inhibitors

A clear example of the benefits of this strategy was demonstrated by Merck in their optimization of Janus kinase 1 (JAK1) selective inhibitors.[11] They found that replacing a cyclohexyl group with a THP moiety in one of their lead compounds resulted in several improvements:

  • Increased Potency: The THP derivative showed tighter binding to the enzyme.[11]

  • Improved Ligand Efficiency: There was a 1.4-fold increase in lipophilic ligand efficiency (LLE).[11]

  • Enhanced Pharmacokinetics: While the change in polarity (logD) was subtle, it led to improved clearance in both rat and human models, as well as a significant decrease in unbound in vivo rat clearance.[11]

CompoundKey MoietylogDRat Clearance (unbound)
18 Cyclohexyl2.66High
19 Tetrahydropyran2.08Low
(Data adapted from PharmaBlock's "Tetrahydropyrans in Drug Discovery" whitepaper)[11]

This case study exemplifies how a seemingly minor structural change—the cyclohexyl-to-THP switch—can yield substantial improvements in both potency and ADME properties.[11]

The Tetrahydropyran Moiety in Nature's Arsenal: A Survey of Natural Products

The THP ring is a structural motif that is abundantly present in a range of biologically important marine natural products.[1] These complex molecules, often possessing potent bioactivities, serve as both inspiration and challenging targets for synthetic chemists.

Marine Macrolides: A Hotbed of THP-Containing Bioactives

Many notable anticancer agents are marine macrolides that feature THP rings as integral parts of their complex architecture.[2][3]

  • Neopeltolide: A potent antiproliferative marine natural product with a 14-membered macrolactone that is embedded with a THP ring.[1]

  • Bryostatin and Eribulin: These are other prominent examples of anticancer marine macrolides that contain intriguing tetrahydropyran and furan motifs.[2][3]

The frequent occurrence of the THP moiety in these potent natural products underscores its importance as a stable, structurally significant building block in biosynthetic pathways.

Synthetic Strategies for the Construction and Elaboration of the THP Ring

The importance of the THP ring has driven the development of numerous and diverse synthetic methods for its construction. The choice of method often depends on the desired substitution pattern and stereochemistry.

Key Synthetic Methodologies

A variety of powerful reactions are employed to forge the THP ring:

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde is a classic and effective method for creating substituted THPs.[1][15]

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol onto an α,β-unsaturated carbonyl system is a useful method for THP synthesis.[1]

  • Hetero-Diels-Alder Cycloadditions: This [4+2] cycloaddition reaction can provide rapid access to dihydropyran precursors, which can then be reduced to the saturated THP ring.[16][17]

  • Ring-Closing Metathesis (RCM): RCM has become a common and powerful tool for the construction of THP rings in natural product synthesis.[17]

  • Metal-Mediated Cyclizations: Palladium-catalyzed reactions, among others, have proven to be a useful tool for constructing the THP rings in natural products.[17][18]

  • Cyclization onto Oxocarbenium Ions: The generation and subsequent intramolecular trapping of oxocarbenium ions is a versatile strategy for building substituted THP rings.[1][16]

G Fig 2. Common Synthetic Routes to THP Rings cluster_methods Prins Prins Cyclization (Homoallylic Alcohol + Aldehyde) THP Substituted Tetrahydropyran Prins->THP OxaMichael Oxa-Michael Addition (Intramolecular 1,4-Addition) OxaMichael->THP HDA Hetero-Diels-Alder ([4+2] Cycloaddition) HDA->THP RCM Ring-Closing Metathesis (Diene + Grubbs' Catalyst) RCM->THP Metal Metal-Mediated Cyclization (e.g., Pd-catalyzed) Metal->THP

Caption: Overview of key methodologies for the synthesis of the THP ring.

Experimental Protocol: A Representative Synthesis of a Substituted Tetrahydropyran via Prins Cyclization

This protocol describes a phosphomolybdic acid-catalyzed Prins cyclization to yield a cis-tetrahydropyran-4-ol derivative, a self-validating system where the stereochemical outcome is a direct consequence of the reaction mechanism under the specified conditions.

Objective: To synthesize cis-2,6-diphenyltetrahydropyran-4-ol from 1-phenyl-3-buten-1-ol and benzaldehyde.

Materials:

  • 1-phenyl-3-buten-1-ol (1.0 mmol)

  • Benzaldehyde (1.2 mmol)

  • Phosphomolybdic acid (PMA, 0.1 mmol, 10 mol%)

  • Deionized Water (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-3-buten-1-ol (1.0 mmol) and benzaldehyde (1.2 mmol).

  • Add deionized water (5 mL) to the flask.

  • Add phosphomolybdic acid (0.1 mmol) to the reaction mixture.

  • Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral (pH ~7).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cis-2,6-diphenyltetrahydropyran-4-ol.

Expected Outcome: The reaction is expected to provide the product in high yield with high cis-diastereoselectivity, as the reaction proceeds through a chair-like transition state where the substituents preferentially adopt equatorial positions.[19]

Case Studies in Drug Discovery

The theoretical advantages of the THP moiety are borne out in numerous successful drug discovery programs.

Gilteritinib (Xospata®): A Success Story of the Amino-THP Substituent

Gilteritinib (Xospata®), approved by the FDA in 2018 for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation, prominently features an amino-THP substituent.[11] This moiety is crucial for the drug's activity as an AXL receptor tyrosine kinase inhibitor, and it also contributes to its overall favorable pharmacokinetic profile.[11]

ATM Kinase Inhibitors: The Role of the THP-Amine Fragment

In the development of ataxia telangiectasia mutated (ATM) kinase inhibitors, AstraZeneca identified a lead compound that showed in vivo efficacy but had a high predicted human dose.[11] Through further optimization, which included the installation of a THP-amine fragment, they developed AZD0156. This new compound possessed a superior overall profile and successfully completed Phase I clinical trials.[11] The THP-amine motif was a key contributor to achieving the desired balance of potency, selectivity, and oral bioavailability.[11]

Conclusion and Future Perspectives

The tetrahydropyran moiety is far more than a simple cyclic ether; it is a powerful and versatile tool in the arsenal of the medicinal chemist. Its well-defined conformational preferences, its ability to act as a hydrogen bond acceptor, and its favorable impact on physicochemical properties make it a privileged scaffold for improving the ADME and potency profiles of drug candidates.[11] The THP ring's prevalence in a wide range of bioactive natural products highlights its evolutionary selection as a stable and effective structural unit.[1] As synthetic methodologies for the stereocontrolled construction of complex THP-containing molecules continue to advance, the strategic incorporation of this valuable heterocycle will undoubtedly continue to play a significant role in the discovery and development of the next generation of therapeutics.

References

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The Tetrahydropyran Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a cornerstone scaffold in medicinal chemistry.[1] Far more than a simple cyclic ether, its unique stereoelectronic properties, conformational rigidity, and favorable influence on physicochemical parameters have established it as a privileged structure in the design of novel therapeutics.[2] This guide provides a comprehensive technical overview of the THP moiety's role in drug discovery, delving into the fundamental principles of its conformational behavior, key synthetic strategies for its construction, and its successful application as a bioisosteric replacement and pharmacophoric element. Through detailed protocols, mechanistic diagrams, and illustrative case studies of FDA-approved drugs, we will explore the causality behind its widespread adoption and its impact on advancing clinical candidates across diverse therapeutic areas.

The Strategic Value of the Tetrahydropyran Moiety

The prevalence of the THP motif in a vast array of biologically active natural products, from marine macrolides to potent antitumor agents, has long signaled its importance to synthetic and medicinal chemists.[3][1][4] This natural precedent has inspired the integration of the THP ring into synthetic molecules, leading to its presence in numerous FDA-approved drugs.[5]

The strategic advantages of incorporating a THP ring can be attributed to several key factors:

  • Improved Physicochemical Properties: As a bioisostere of commonly used carbocyclic rings like cyclohexane and benzene, the THP scaffold offers a powerful tool for modulating a molecule's properties.[2][6] The introduction of the ring oxygen atom typically reduces lipophilicity (LogD/LogP) and can increase aqueous solubility, which are critical for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][6][7]

  • Conformational Rigidity: The THP ring exists predominantly in a stable chair conformation, similar to cyclohexane.[8][9] This constrained geometry reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and potency.[2]

  • Hydrogen Bonding Capability: The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is absent in its carbocyclic counterparts.[2] This can lead to tighter drug-enzyme binding and enhanced selectivity.

  • Privileged Scaffold: The THP moiety is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.[10][11][12][13] This versatility makes it a valuable starting point for library design and the exploration of new therapeutic targets.

Conformational Analysis and the Anomeric Effect: A Stereoelectronic Guiding Principle

A deep understanding of the THP ring's conformational preferences is paramount for rational drug design. Like cyclohexane, its lowest energy conformation is the chair form.[8] However, the presence of the ring heteroatom introduces a powerful stereoelectronic interaction known as the anomeric effect .

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, in defiance of steric hindrance.[14] This phenomenon, first observed in pyranose sugars, is a critical determinant of the three-dimensional shape of THP derivatives.[14]

The primary explanation for the anomeric effect involves a stabilizing hyperconjugative interaction. An electron lone pair (n) from the endocyclic oxygen (O5) donates electron density into the antibonding orbital (σ) of the axial C2-substituent bond. This n → σ interaction is maximized when the orbitals are anti-periplanar, a geometry only achieved when the substituent is in the axial position. Electrostatic repulsion between the dipoles of the C-O and C-X bonds also contributes to this preference.[15][16]

Anomeric_Effect cluster_axial Axial Conformer (Stabilized) cluster_equatorial Equatorial Conformer (Disfavored) Axial Axial_Label X in Axial Position Favorable n -> σ* overlap Equatorial Equilibrium Equatorial_Label X in Equatorial Position Poor orbital overlap desc The anomeric effect stabilizes the axial conformation of an electronegative substituent (X) through hyperconjugation between the oxygen lone pair (n) and the antibonding orbital (σ*) of the C-X bond.

Caption: Conformational equilibrium in 2-substituted tetrahydropyrans.

This axial preference profoundly influences the shape of the molecule, dictating how it presents its pharmacophoric groups to a receptor binding site. Harnessing the anomeric effect is therefore a key strategy in designing THP-containing drugs with optimal target engagement.

Key Synthetic Strategies for Tetrahydropyran Derivatives

The construction of substituted THP rings, often with precise stereochemical control, is a central challenge in organic synthesis. Numerous robust methods have been developed, with intramolecular cyclization strategies being particularly prominent.[17][18]

Common Synthetic Approaches:
  • Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone.[4][18] It is a powerful method for forming highly substituted THP-4-ol derivatives, often with high diastereoselectivity.[18]

  • Intramolecular Oxa-Michael Addition: The 1,4-conjugate addition of an alcohol onto an α,β-unsaturated carbonyl system provides a direct route to functionalized THPs.[4] The stereochemical outcome is dependent on the substrate and reaction conditions.[4]

  • Acid-Mediated Hydroalkoxylation: The intramolecular addition of a hydroxyl group across a double bond, catalyzed by acid, is an efficient, atom-economical method for THP synthesis.[18][19]

  • Halocyclization (Iodoetherification): The reaction of an unsaturated alcohol with an electrophilic halogen source (e.g., I₂) triggers a cyclization cascade to form a halogenated THP, which can be further functionalized.[20]

  • Ring-Closing Metathesis (RCM): RCM has also been employed for the synthesis of THP rings, particularly in the context of complex natural product synthesis.[17]

Synthetic_Workflow cluster_prins Prins Cyclization Workflow start Homoallylic Alcohol + Aldehyde step1 Lewis or Brønsted Acid Catalyst start->step1 step2 Formation of Oxocarbenium Ion step1->step2 step3 Intramolecular Alkene Attack step2->step3 step4 Trapping of Cation by Nucleophile (H₂O) step3->step4 end cis-4-Hydroxy- Tetrahydropyran step4->end

Caption: Generalized workflow for a Prins cyclization reaction.

Experimental Protocol: Stereoselective Prins Cyclization

The following protocol describes a general, acid-catalyzed method for the stereoselective preparation of polysubstituted tetrahydropyrans, adapted from established methodologies.[10][19]

Objective: To synthesize a 2,3-disubstituted tetrahydropyran via Brønsted acid-mediated cyclization of an allylsilyl alcohol.

Materials:

  • Allylsilyl alcohol substrate (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the allylsilyl alcohol substrate (e.g., 1 mmol).

  • Solvent Addition: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate bath. The temperature can significantly influence diastereoselectivity.[10]

  • Catalyst Addition: Add p-TsOH (0.1 eq) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure tetrahydropyran derivative.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and stereochemistry. The observation of a single diastereoisomer is often indicative of high stereoselectivity, driven by the minimization of 1,3-diaxial interactions in the transition state.[19]

Case Studies: Tetrahydropyran Derivatives as Clinical Success Stories

The true measure of the THP scaffold's utility is its successful application in marketed drugs and late-stage clinical candidates. The following examples highlight how medicinal chemists have leveraged its properties to overcome specific drug design challenges.

Table 1: Examples of FDA-Approved Drugs Containing a Tetrahydropyran Moiety
Drug Name (Brand)Therapeutic AreaRole of the Tetrahydropyran Moiety
Gilteritinib (Xospata)Oncology (AML)The amino-THP substituent is a key pharmacophoric element that also improves solubility and ADME properties.[2]
Topiramate (Topamax)Neurology (Anticonvulsant)The core structure is a sulfamate-substituted fructopyranose, a carbohydrate-derived THP.[2]
Eribulin (Halaven)Oncology (Breast Cancer)A complex synthetic analog of a marine natural product, where the THP ring is a crucial part of the macrocyclic structure.[21]
Zanamivir (Relenza)Infectious Disease (Influenza)A neuraminidase inhibitor designed as a transition-state mimetic containing a dihydropyran ring, a close relative of THP.[2]
Omarigliptin (Marizev)Endocrinology (Diabetes)The THP ring serves as a central scaffold, with synthetic routes developed for its efficient, scalable production.[2]
Case Study 1: Bioisosteric Replacement in JAK1 Inhibitors (Merck)

In the optimization of Janus kinase 1 (JAK1) inhibitors, Merck scientists performed a bioisosteric replacement of a cyclohexyl group with a THP ring.[2] This seemingly minor change had a profound and beneficial impact on the compound's pharmacokinetic profile.

Bioisostere cluster_bio Bioisosteric Replacement Strategy parent Lead Compound (R = Cyclohexyl) child Optimized Compound (R = Tetrahydropyranyl) parent->child Replace CH₂ with O outcome Improved Properties: - Lower Lipophilicity (LogD) - Tighter Target Binding (LLE) - Reduced In Vivo Clearance child->outcome Leads to

Caption: Logic of bioisosteric replacement for property modulation.

The introduction of the polar oxygen atom led to several improvements:

  • Reduced Lipophilicity: The LogD dropped from 2.66 for the cyclohexyl analog to 2.08 for the THP derivative.[2]

  • Improved Ligand Efficiency: The lipophilic ligand efficiency (LLE) increased by 1.4-fold, indicating tighter binding relative to its lipophilicity.[2]

  • Lowered Clearance: Most critically, the switch resulted in improved clearance in both rat and human assays and a significant decrease in unbound in vivo rat clearance.[2]

This case perfectly illustrates how a THP ring can be used to fine-tune ADME properties without sacrificing, and in fact sometimes improving, target engagement.[2]

Table 2: Property Comparison of Cyclohexyl vs. THP Analogs in JAK1 Inhibitors[4]
CompoundR-GroupLog DLLEIn Vivo Rat Clearance (unbound)
18 Cyclohexyl2.66-High
19 Tetrahydropyranyl2.08+ 1.4xLow
Case Study 2: ATM Kinase Inhibitors (AstraZeneca)

During the development of AZD0156, a potent inhibitor of ataxia telangiectasia mutated (ATM) kinase, AstraZeneca incorporated a THP-amine fragment.[2] This strategic addition was part of an optimization effort that led to a compound with a superior overall profile, culminating in its advancement to Phase I clinical trials.[2] The THP-4-amine is a popular building block in modern medicinal chemistry, valued for its ability to introduce a basic center with a three-dimensional exit vector, improving both potency and drug-like properties.[2][22]

Conclusion and Future Outlook

The tetrahydropyran ring has firmly established itself as more than just a common heterocyclic motif; it is a powerful and versatile tool in the arsenal of the medicinal chemist. Its unique combination of conformational pre-organization, favorable physicochemical properties, and diverse synthetic accessibility allows for the sophisticated modulation of ADME and pharmacodynamic properties. From its role as a superior bioisostere for carbocyclic rings to its function as a central scaffold in complex natural products and synthetic drugs, the THP moiety continues to drive innovation. As synthetic methodologies become even more advanced, enabling the rapid and stereocontrolled construction of novel and diverse THP derivatives, its role in the discovery of the next generation of therapeutics is set to expand even further.

References

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The Strategic Deployment of 3-(Aminomethyl)tetrahydropyran in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. While aromatic systems have historically dominated the architecture of small molecule therapeutics, recent years have witnessed a paradigm shift towards the incorporation of sp³-rich, saturated heterocyclic scaffolds. These structures offer a compelling three-dimensional geometry that can improve target engagement, enhance metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity. Among these valuable building blocks, the tetrahydropyran (THP) moiety has emerged as a particularly advantageous scaffold.[1] This guide provides an in-depth technical overview of a specific, yet increasingly important, member of this class: 3-(aminomethyl)tetrahydropyran . We will explore its synthesis, key reactions, and strategic application as a building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical Properties and Structural Advantages of the 3-(Aminomethyl)tetrahydropyran Scaffold

The 3-(aminomethyl)tetrahydropyran moiety offers a unique combination of features that make it an attractive building block for medicinal chemists.

Structural and Physicochemical Profile:

PropertyValueSource
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.17 g/mol -
CAS Number 1159599-89-9 (for hydrochloride salt)[2]
Appearance Colorless to light yellow/orange clear liquid (free base)-
Boiling Point Not readily available for the free base.-
Solubility Expected to be soluble in water and polar organic solvents. The hydrochloride salt is moisture sensitive.[2]

Note: Specific physicochemical data for the free base of 3-(aminomethyl)tetrahydropyran is not widely published. Data for its hydrochloride salt and the closely related 3-(aminomethyl)tetrahydrofuran provide useful reference points.

Key Advantages in Drug Design:

  • Improved Physicochemical Properties: The tetrahydropyran ring is a bioisostere of a cyclohexane ring but with lower lipophilicity due to the presence of the oxygen atom.[1] This can lead to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

  • Vectorial Exit Point: The 3-aminomethyl substitution provides a synthetically versatile handle for further elaboration. The primary amine can be readily functionalized through a variety of reactions, allowing for the exploration of diverse chemical space and the optimization of target binding.

  • Three-Dimensionality: Unlike flat aromatic rings, the saturated tetrahydropyran ring adopts a chair conformation, providing a defined three-dimensional structure. This can facilitate more specific and higher-affinity interactions with the target protein.

  • Metabolic Stability: The ether linkage within the tetrahydropyran ring is generally more resistant to metabolic degradation compared to more labile functional groups, potentially leading to an improved pharmacokinetic profile.[1]

Synthesis of the 3-(Aminomethyl)tetrahydropyran Building Block

While detailed, peer-reviewed synthetic procedures for 3-(aminomethyl)tetrahydropyran are not as prevalent as for its 4-substituted isomer or its tetrahydrofuran analog, several viable synthetic routes can be proposed based on established organic chemistry principles and analogous transformations. A common and logical approach involves the synthesis and subsequent functional group manipulation of a 3-substituted tetrahydropyran precursor.

A plausible and efficient strategy involves the reduction of a nitrile or the reductive amination of an aldehyde.

Synthetic Pathway via Reduction of 3-Cyanotetrahydropyran

This two-step approach offers a reliable route from a commercially available or readily synthesized starting material.

Experimental Protocol:

Step 1: Synthesis of (Tetrahydropyran-3-yl)methanol

A common precursor is (tetrahydropyran-3-yl)methanol, which can be synthesized by the reduction of tetrahydropyran-3-carbaldehyde.[3]

  • Reaction: To a solution of tetrahydropyran-3-carbaldehyde in a suitable solvent such as methanol or a mixture of dichloromethane and methanol, add a reducing agent like sodium borohydride (NaBH₄) portion-wise at a reduced temperature (e.g., 0-10°C).

  • Work-up: After the reaction is complete, the mixture is typically quenched with an aqueous acid (e.g., 1N HCl) and extracted with an organic solvent like dichloromethane. The combined organic layers are then dried and concentrated to yield (tetrahydropyran-3-yl)methanol.

Step 2: Conversion of the Alcohol to the Amine

The conversion of the primary alcohol to the primary amine can be achieved through a variety of methods, most commonly via a mesylate or tosylate intermediate followed by displacement with an azide and subsequent reduction, or through a Mitsunobu reaction.

Method A: Azide-Mediated Amination

  • Mesylation/Tosylation: React (tetrahydropyran-3-yl)methanol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding mesylate or tosylate.

  • Azide Displacement: The resulting sulfonate ester is then treated with sodium azide in a polar aprotic solvent like DMF to yield 3-(azidomethyl)tetrahydropyran via an Sₙ2 reaction.

  • Reduction: The azide is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or by catalytic hydrogenation (e.g., H₂, Pd/C) to afford 3-(aminomethyl)tetrahydropyran.

Method B: Mitsunobu Reaction

  • Reaction: (Tetrahydropyran-3-yl)methanol can be subjected to a Mitsunobu reaction with phthalimide using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms the N-protected amine.

  • Deprotection: The phthalimide protecting group is then removed, typically by treatment with hydrazine hydrate in ethanol, to yield the free primary amine, 3-(aminomethyl)tetrahydropyran.

Core Reactions and Synthetic Utility

The primary amine of 3-(aminomethyl)tetrahydropyran is a versatile functional group that can participate in a wide array of chemical transformations, making it a valuable building block for constructing more complex molecules.

Amide Bond Formation

One of the most common and critical reactions in medicinal chemistry is the formation of an amide bond.[4] The primary amine of 3-(aminomethyl)tetrahydropyran readily couples with carboxylic acids to form the corresponding amides.

General Protocol for Amide Coupling:

  • Reagents: A carboxylic acid, 3-(aminomethyl)tetrahydropyran, a coupling agent (e.g., HATU, HBTU, EDC), and a non-nucleophilic base (e.g., DIPEA, triethylamine).

  • Procedure: To a solution of the carboxylic acid in a suitable aprotic solvent (e.g., DMF, dichloromethane), the coupling agent and base are added, followed by the addition of 3-(aminomethyl)tetrahydropyran. The reaction is typically stirred at room temperature until completion.

  • Causality: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the primary amine of the tetrahydropyran building block, leading to the formation of a stable amide bond.

Reductive Amination

The primary amine can also be used in reductive amination reactions with aldehydes and ketones to form secondary or tertiary amines, respectively.

General Protocol for Reductive Amination:

  • Reagents: An aldehyde or ketone, 3-(aminomethyl)tetrahydropyran, and a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).

  • Procedure: The amine and the carbonyl compound are mixed in a suitable solvent (e.g., dichloroethane, methanol), often with an acid catalyst (e.g., acetic acid), to form an imine or enamine intermediate in situ. This intermediate is then reduced by the addition of the hydride reagent.

  • Self-Validation: The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the iminium ion without reducing the starting aldehyde or ketone, thus preventing side reactions and ensuring high yields of the desired product.

Sulfonamide Formation

Reaction with sulfonyl chlorides in the presence of a base provides sulfonamides, another important functional group in many therapeutic agents.

General Protocol for Sulfonamide Formation:

  • Reagents: A sulfonyl chloride, 3-(aminomethyl)tetrahydropyran, and a base (e.g., pyridine, triethylamine).

  • Procedure: The sulfonyl chloride is added to a solution of the amine and base in an aprotic solvent. The reaction is typically exothermic and is often carried out at 0°C to room temperature.

Applications in Drug Discovery: Case Studies

The incorporation of the 3-(aminomethyl)tetrahydropyran scaffold can be a key strategy in the development of novel therapeutics. While specific examples for the 3-substituted isomer are less common in publicly available literature than the 4-substituted isomer, its utility can be inferred from the broader application of amino-tetrahydropyran motifs in drug design. For instance, the popular amino-THP substituent is a feature in the FDA-approved drug Gilteritinib (Xospata), an AXL receptor tyrosine kinase inhibitor.[1]

Below is a hypothetical workflow illustrating the strategic use of 3-(aminomethyl)tetrahydropyran in a lead optimization campaign.

Workflow for Lead Optimization using 3-(Aminomethyl)tetrahydropyran

Lead_Optimization_Workflow cluster_0 Initial Lead Compound cluster_1 Problem Identification cluster_2 Strategy: Scaffold Hopping cluster_3 Synthesis with Building Block cluster_4 Outcome Lead Lead Compound (e.g., with cyclohexyl group) Problem Poor Solubility High Lipophilicity Metabolic Instability Lead->Problem Identifies Strategy Introduce THP Scaffold (Bioisosteric Replacement) Problem->Strategy Leads to BuildingBlock 3-(Aminomethyl)tetrahydropyran Strategy->BuildingBlock Requires Coupling Amide Coupling or Reductive Amination BuildingBlock->Coupling Utilized in NewAnalog Novel Analog with THP Moiety Coupling->NewAnalog Yields Outcome Improved PK/PD Profile - Enhanced Solubility - Reduced Lipophilicity - Increased Metabolic Stability NewAnalog->Outcome Results in

Caption: A logical workflow for employing 3-(aminomethyl)tetrahydropyran in lead optimization.

Conclusion

3-(Aminomethyl)tetrahydropyran is a valuable and versatile building block for modern drug discovery. Its inherent physicochemical properties, including reduced lipophilicity and enhanced metabolic stability compared to carbocyclic analogues, make it an attractive scaffold for the design of new chemical entities with improved pharmacokinetic profiles. The synthetic accessibility of its primary amine handle allows for straightforward incorporation into a wide range of molecular architectures through robust and well-established chemical transformations. As the demand for novel, sp³-rich scaffolds continues to grow, the strategic application of 3-(aminomethyl)tetrahydropyran is poised to play an increasingly significant role in the development of the next generation of therapeutics.

References

  • Vertex AI Search. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
  • CP Lab Safety. (n.d.). c-(Tetrahydro-pyran-3-yl)-methylamine hydrochloride, min 98%, 100 mg. Retrieved from [Link]

  • PubMed. (2019). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Retrieved from [Link]

  • Auctores Journals. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]

  • PubMed. (2005). The chemistry and pharmacology of tetrahydropyridines. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • CP Lab Safety. (n.d.). c-(Tetrahydro-pyran-3-yl)-methylamine hydrochloride, min 98%, 100 mg. Retrieved from [Link]

  • PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • National Institutes of Health. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridine-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2019). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydropyran-2-ylmethylamine hydrochloride. Retrieved from [Link]

  • Nanyang Technological University. (n.d.). Development of new methods in tetrahydropyran ring synthesis. Retrieved from [Link]

  • Google Patents. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

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Methodological & Application

Application Notes and Protocols for the Deprotection of 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Carboxybenzyl (CBZ or Z) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the preparation of complex molecules, owing to its broad stability under various reaction conditions.[1][2] Its facile removal via catalytic hydrogenation renders it an invaluable tool for the synthetic chemist.[1][2] This application note provides a detailed protocol for the deprotection of 3-(N-CBZ-Aminomethyl)tetrahydropyran, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3][4] The resulting product, 3-(aminomethyl)tetrahydropyran, is a valuable building block featuring a primary amine on a tetrahydropyran scaffold.[4]

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive guide to the reaction, including the underlying mechanism, two detailed experimental protocols (catalytic hydrogenation and transfer hydrogenation), analytical monitoring techniques, and essential safety considerations.

Reaction Mechanism and Workflow

The deprotection of the CBZ group proceeds via hydrogenolysis.[1] In this reaction, the benzylic C-O bond of the carbamate is cleaved by hydrogen on the surface of a palladium catalyst.[5] The reaction produces the unprotected amine, toluene, and carbon dioxide as byproducts, which are volatile and easily removed, simplifying the purification process.[5]

The general workflow for this transformation is depicted below:

G cluster_prep Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Work-up and Purification start Dissolve this compound in a suitable solvent (e.g., Methanol, Ethanol) add_catalyst Carefully add Palladium on Carbon (Pd/C) start->add_catalyst purge Purge the reaction vessel with Hydrogen (gas or in situ generation) add_catalyst->purge react Stir vigorously at room temperature purge->react monitor Monitor reaction progress by TLC or LC-MS react->monitor filter Filter the reaction mixture through Celite® to remove Pd/C monitor->filter wash Wash the Celite® pad with the reaction solvent filter->wash concentrate Concentrate the filtrate under reduced pressure wash->concentrate purify Purify the crude product if necessary (e.g., distillation or chromatography) concentrate->purify

Caption: General workflow for the Pd/C-catalyzed CBZ deprotection.

Experimental Protocols

Two primary methods for the catalytic hydrogenation of the CBZ group are presented below. Protocol 1 utilizes hydrogen gas, the classic and often most efficient method. Protocol 2 employs transfer hydrogenation, a safer alternative that avoids the direct handling of flammable hydrogen gas and is well-suited for standard laboratory setups.[5]

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This method is highly effective and generally provides clean and complete conversion.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous grade

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in a suitable solvent (e.g., MeOH or EtOH) to a concentration of approximately 0.1 M.

    • Under a gentle stream of inert gas, carefully add 10% Pd/C (0.1 eq by weight of the substrate). Safety Note: Pd/C can be pyrophoric. Handle with care, especially when dry.[6]

  • Hydrogenation:

    • Seal the flask and carefully evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

    • For a balloon setup, maintain a positive pressure of hydrogen throughout the reaction. For a hydrogenation apparatus, follow the manufacturer's instructions for setting the desired pressure (typically atmospheric to 50 psi).[7]

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A typical mobile phase for TLC could be Dichloromethane/Methanol (9:1) with a suitable stain (e.g., ninhydrin to visualize the product amine).

    • The reaction is typically complete within 2-16 hours, depending on the scale and efficiency of the hydrogenation setup.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product. Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely as it may ignite in the air. Quench the catalyst by adding water before disposal.[6]

    • Concentrate the filtrate under reduced pressure to afford the crude 3-(aminomethyl)tetrahydropyran.

    • The crude product is often of high purity. If necessary, further purification can be achieved by distillation or column chromatography.

Protocol 2: Transfer Hydrogenation with Ammonium Formate

This protocol is a convenient alternative to using a hydrogen gas cylinder.[8]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet with water

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous grade

  • Celite®

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (0.1 M).

    • To this solution, add ammonium formate (3.0-5.0 eq).

    • Carefully add 10% Pd/C (0.1 eq by weight of the substrate) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate of reaction if necessary.

    • The in situ generation of hydrogen from ammonium formate will be evident from gas evolution.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.

    • The reaction is typically complete within 1-6 hours.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue will contain the product and excess ammonium formate salts. The product can be isolated by partitioning between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified product.

    • Further purification can be performed by distillation or chromatography if required.

Data Presentation

ParameterProtocol 1: H₂ GasProtocol 2: Transfer Hydrogenation
Hydrogen Source H₂ gas (balloon or apparatus)Ammonium Formate
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading ~10% w/w~10% w/w
Solvent Methanol or EthanolMethanol or Ethanol
Temperature Room TemperatureRoom Temperature to 50 °C
Pressure Atmospheric to 50 psiAtmospheric
Typical Reaction Time 2-16 hours1-6 hours
Work-up Filtration and concentrationFiltration, extraction, and concentration

Analytical Characterization

The progress of the reaction and the identity of the final product, 3-(aminomethyl)tetrahydropyran, should be confirmed by appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A simple and effective method for monitoring the disappearance of the starting material and the appearance of the product. The product, being a primary amine, will stain with ninhydrin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress and confirms the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the purified product. The disappearance of the characteristic aromatic signals of the CBZ group and the appearance of the amine proton signals are indicative of a successful deprotection.

  • Infrared (IR) Spectroscopy: The disappearance of the carbamate carbonyl stretch (around 1690 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3400 cm⁻¹) can also be used to monitor the reaction.

Safety and Handling

Palladium on Carbon (Pd/C):

  • Fire Hazard: Pd/C is a flammable solid and can ignite upon exposure to air, especially when dry and in the presence of organic solvents.[6] Always handle Pd/C in a well-ventilated fume hood and under an inert atmosphere when possible.[9] It is often supplied as a water-wet paste to mitigate this risk.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[10]

  • Disposal: Used Pd/C catalyst should be kept wet and should not be allowed to dry on filter paper.[6] It should be stored under water until it can be disposed of according to institutional guidelines for hazardous waste.

Hydrogen Gas:

  • Flammability and Explosion Hazard: Hydrogen is a highly flammable gas and can form explosive mixtures with air.[6] Ensure there are no ignition sources in the vicinity when working with hydrogen.

  • Handling: Use in a well-ventilated fume hood. Secure hydrogen cylinders properly. Check for leaks in the apparatus before starting the reaction.

Troubleshooting

  • Slow or Incomplete Reaction:

    • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh catalyst.

    • Insufficient Hydrogen: Ensure a positive pressure of hydrogen is maintained. For transfer hydrogenation, add more ammonium formate.

    • Poor Mixing: Increase the stirring rate to ensure the catalyst is well suspended.

    • Solvent: Ensure the starting material is fully dissolved in the chosen solvent.

  • Side Reactions:

    • While generally a clean reaction, impurities in the starting material or catalyst can sometimes lead to side products. Purification by chromatography may be necessary.

Conclusion

The palladium-catalyzed deprotection of this compound is a robust and efficient method for the synthesis of the corresponding primary amine. Both the direct hydrogenation with H₂ gas and the transfer hydrogenation with ammonium formate are reliable protocols. The choice between them will depend on the available equipment and safety considerations of the laboratory. Careful adherence to the experimental procedures and safety precautions outlined in this application note will ensure a successful and safe synthetic transformation.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). Available from: [Link]

  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available from: [Link]

  • Green Chemistry. Tandem deprotection/coupling for peptide synthesis in water at room temperature. Available from: [Link]

  • ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Available from: [Link]

  • ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Available from: [Link]

  • National Institutes of Health. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Available from: [Link]

  • Kaili Catalyst New Materials CO., LTD. Catalytic hydrogenation. Available from: [Link]

  • MDPI. Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. Available from: [Link]

  • ResearchGate. Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Available from: [Link]

  • ResearchGate. The NMR spectrum of 3-amyltetrahydropyran-4-ol acetate. Available from: [Link]

  • The Sarpong Group. Standard Operating Procedures. Available from: [Link]

  • Google Patents. Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Semantic Scholar. Practical catalytic hydrogenation;: Techniques and applications. Available from: [Link]

  • PubChem. 4-Aminomethyltetrahydropyran. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Deprotection of Tetrahydropyran Derivatives via Catalytic Hydrogenation of the Cbz Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Cbz in Tetrahydropyran Synthesis

The carboxybenzyl (Cbz or Z) group is a cornerstone in modern organic synthesis, prized for its role as a robust protecting group for amines.[1][2][3] Its stability across a wide array of reaction conditions makes it an ideal choice during the complex, multi-step synthesis of pharmacologically relevant molecules.[4] Tetrahydropyran (THP) rings are prevalent structural motifs in numerous natural products and pharmaceutical agents, and the manipulation of amine functionalities on these scaffolds is often a critical aspect of their synthesis.

The removal of the Cbz group is most elegantly and commonly achieved through palladium-catalyzed hydrogenolysis.[1][2][5] This method is favored for its exceptionally mild conditions and clean reaction profile, yielding the desired amine along with volatile byproducts—toluene and carbon dioxide—that are easily removed.[1][2] However, when the THP core is decorated with other sensitive or reducible moieties, achieving selective Cbz cleavage requires a nuanced understanding of the reaction conditions.

These application notes provide a detailed guide to the theory, practice, and optimization of Cbz group removal from tetrahydropyran derivatives by catalytic hydrogenation. We will explore standard protocols, safer alternatives like catalytic transfer hydrogenation, and strategies for troubleshooting, ensuring high-yield deprotection while preserving molecular integrity.

The Mechanism: Unveiling the Amine

The deprotection of a Cbz-protected amine via catalytic hydrogenolysis is a surface-mediated process occurring on a palladium catalyst.[2] The reaction proceeds through a well-understood pathway:

  • Adsorption: The Cbz-protected compound adsorbs onto the surface of the palladium catalyst. Concurrently, molecular hydrogen (H₂) is adsorbed and dissociates into reactive hydrogen atoms on the metal surface.[6]

  • Hydrogenolysis: The hydrogen atoms attack the benzylic C-O bond of the Cbz group, leading to its cleavage.[2][6]

  • Intermediate Formation: This cleavage releases toluene and a highly unstable carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid spontaneously decomposes, liberating the free amine and carbon dioxide.[2]

This entire process is efficient and typically irreversible, driving the reaction to completion under appropriate conditions.

G cluster_catalyst Pd/C Catalyst Surface Cbz_Amine Cbz-Protected Amine (R-NH-Cbz) Pd_Surface Adsorption & Dissociation Cbz_Amine->Pd_Surface Intermediate Unstable Carbamic Acid [R-NH-COOH] H2 H₂ Gas H2->Pd_Surface H_atoms 2H• (Reactive Hydrogen Atoms) H_atoms->Intermediate Hydrogenolysis Pd_Surface->H_atoms Cleavage Products Deprotected Amine (R-NH₂) + CO₂ Intermediate->Products Spontaneous Decarboxylation Toluene Toluene Intermediate->Toluene +

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Experimental Protocols

The choice between using hydrogen gas and a transfer hydrogenation reagent often depends on laboratory safety infrastructure and the substrate's sensitivity.

Protocol 1: Standard Catalytic Hydrogenation with H₂ Gas

This is the most conventional method, employing hydrogen gas as the reductant. It is highly effective but requires appropriate equipment for handling flammable gas.

Materials and Equipment:

  • Cbz-protected tetrahydropyran derivative

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate, THF)[1][6]

  • Round-bottom flask with stir bar

  • Hydrogenation apparatus (e.g., H-Cube, Parr shaker) or a hydrogen-filled balloon

  • Inert gas supply (Nitrogen or Argon)

  • Filtration setup (Buchner funnel, filter paper, Celite® or similar filter aid)

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent inside the round-bottom flask.[6]

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate).[6] Caution: Pd/C can be pyrophoric, especially when dry. Always handle it with care in an inert atmosphere.[5]

  • Hydrogenation Setup: Seal the flask and purge the system by evacuating and backfilling with inert gas (3 cycles). Subsequently, introduce hydrogen gas. For atmospheric pressure reactions, a hydrogen balloon is sufficient.[1][5] For more resistant substrates, a pressurized system (e.g., Parr apparatus at 40-50 psi) may be required.[7]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, gas).

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed. Reactions are often complete within 1-4 hours.[1]

  • Work-up: Once complete, carefully purge the reaction vessel with inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Rinse the flask and the filter cake thoroughly with the reaction solvent to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

CTH is a safer and often milder alternative that avoids the use of flammable hydrogen gas.[5][6] It employs a hydrogen donor molecule that transfers hydrogen to the substrate on the catalyst surface. Ammonium formate is a common and effective donor.[6]

Materials and Equipment:

  • Cbz-protected tetrahydropyran derivative

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ammonium formate (HCOONH₄) (3-5 equivalents)

  • Solvent (typically Methanol or Ethanol)

  • Round-bottom flask with stir bar

  • Inert gas supply

  • Filtration setup (as in Protocol 1)

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol in the flask.[6]

  • Reagent Addition: Add 10% Pd/C (5-10 mol%), followed by the addition of ammonium formate (3-5 equivalents).[6] The addition of ammonium formate may be done as a solid or as a solution in a minimal amount of the reaction solvent.[1]

  • Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS. CTH reactions are often very rapid, sometimes completing in under an hour.[5]

  • Work-up and Filtration: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[1]

  • Isolation: Concentrate the filtrate. An aqueous work-up may be necessary to remove residual ammonium salts. This typically involves diluting the residue with water, adjusting the pH if necessary, and extracting the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). The organic layers are then combined, dried, and concentrated to yield the final product.

G A Dissolve Cbz-Substrate in Solvent B Add Pd/C Catalyst (Inert Atmosphere) A->B C Introduce H₂ Source (H₂ Gas or Transfer Agent) B->C D Stir Vigorously (Room Temp) C->D E Monitor Progress (TLC / LC-MS) D->E F Reaction Complete? E->F F->D No G Filter Through Celite® to Remove Catalyst F->G Yes H Concentrate Filtrate G->H I Purify Product (If Necessary) H->I

Caption: General experimental workflow for Cbz deprotection.

Key Parameters and Optimization

The success of a catalytic hydrogenation reaction hinges on several key parameters. The following table provides typical starting points for optimization.

ParameterStandard Hydrogenation (H₂)Transfer Hydrogenation (CTH)Rationale & Optimization Notes
Catalyst 10% Pd/C10% Pd/C5% Pd/C can also be effective.[8] For sluggish reactions, increasing catalyst loading or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be beneficial.
Catalyst Loading 5-10 mol%5-10 mol%Higher loadings can speed up the reaction but increase cost and may lead to more side reactions. Start low and increase if necessary.[6]
H₂ Source H₂ Gas (1 atm to 50 psi)Ammonium Formate (3-5 eq.)Other transfer agents include formic acid, cyclohexene, or triethylsilane.[6][9][10] CTH is often preferred for substrates with functional groups sensitive to reduction.[5]
Solvent MeOH, EtOH, EtOAc, THFMeOH, EtOH, DMFProtic solvents like MeOH and EtOH are most common and generally effective.[1] Avoid MeOH if N-methylation of the product amine is a concern; use THF or EtOAc instead.[11]
Temperature Room TemperatureRoom Temperature to 40 °CMost reactions proceed efficiently at room temperature. Gentle heating can overcome a high activation barrier for stubborn substrates.[1]
Reaction Time 1 - 16 hours0.5 - 4 hoursMonitor closely. Extending reaction time unnecessarily can lead to side product formation.[1][6]

Navigating Chemoselectivity and Substrate Challenges

When the tetrahydropyran derivative contains other reducible functional groups, chemoselectivity becomes the primary challenge.

  • Benzyl Ethers (OBn): Both Cbz and OBn groups are cleaved by hydrogenolysis. Selective removal of Cbz in the presence of OBn is difficult under standard conditions. However, inhibitors like ammonia or pyridine can sometimes suppress benzyl ether cleavage while allowing Cbz removal to proceed.[10]

  • Alkenes and Alkynes: These are typically reduced faster than Cbz cleavage. If preservation of a double or triple bond is necessary, standard hydrogenation is not suitable.[12] Alternative deprotection methods like acidic cleavage should be considered.[6]

  • Halides: Aryl bromides and iodides are susceptible to hydrodehalogenation under hydrogenation conditions.[13] CTH can sometimes offer better selectivity. For highly sensitive substrates, a non-reductive method is recommended.[13]

  • Sulfur-Containing Groups: Functional groups like thiols or thioethers can poison the palladium catalyst, halting the reaction.[8] In such cases, using a large excess of catalyst, performing the reaction in acidic media, or using liquid ammonia as a solvent may be effective.[14]

For substrates incompatible with any form of hydrogenolysis, alternative deprotection strategies must be employed:

  • Acidic Cleavage: HBr in acetic acid is a classic method for Cbz removal, though its harshness limits its use to robust molecules.[2][6]

  • Lewis Acid-Mediated Cleavage: Systems like AlCl₃/HFIP can selectively remove Cbz groups in the presence of sensitive functionalities like nitro groups or double bonds.[15]

  • Nucleophilic Deprotection: A protocol using 2-mercaptoethanol and a base offers a non-reductive, non-acidic method suitable for highly functionalized molecules.[5][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Sluggish or Incomplete Reaction 1. Catalyst deactivation (old or poisoned).2. Insufficient hydrogen supply/pressure.3. Poor substrate solubility.4. Product amine inhibiting the catalyst.1. Use fresh, high-quality Pd/C.2. If using a balloon, ensure it remains inflated; for Parr, check for leaks. Consider increasing pressure.3. Try a different solvent or solvent mixture.4. Add a small amount of acid (e.g., AcOH) to protonate the product amine and prevent its coordination to the catalyst surface.[8]
Byproduct Formation (e.g., N-methylation) The use of methanol as a solvent can sometimes lead to N-methylation of the product amine in the presence of Pd/C and H₂.[11]Switch to a non-reactive solvent such as ethanol, ethyl acetate (EtOAc), or tetrahydrofuran (THF).[11]
Loss of Other Functional Groups Lack of chemoselectivity in the hydrogenation conditions.1. Switch from standard H₂ hydrogenation to a milder CTH protocol.[5]2. Lower the reaction temperature and pressure.3. Consider an orthogonal deprotection strategy (e.g., acidic or nucleophilic cleavage) if selectivity cannot be achieved.[6][10]
Difficult Filtration / Black Filtrate Fine catalyst particles are passing through the filter aid.1. Use a finer grade of Celite® or stack two filter papers.2. Allow the reaction mixture to settle before carefully decanting the supernatant for filtration.

Conclusion

The removal of the Cbz protecting group by catalytic hydrogenation is a powerful and reliable transformation in the synthesis of tetrahydropyran-containing molecules. While standard conditions using Pd/C and H₂ gas are broadly effective, the catalytic transfer hydrogenation method offers a safer and often more selective alternative. By carefully selecting the catalyst, hydrogen source, and solvent, and by understanding potential issues of chemoselectivity and catalyst inhibition, researchers can successfully deprotect complex intermediates, paving the way for the next steps in their synthetic endeavors.

References

  • Cbz Deprotection (H2 + Pd/C). Common Organic Chemistry. Available at: [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). Available at: [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]

  • Deprotection method. Google Patents.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. National Institutes of Health (NIH). Available at: [Link]

  • To Deprotect and Serve. Scientific Update. Available at: [Link]

  • Why does my CBz-deprotection not work? ResearchGate. Available at: [Link]

  • Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. National Institutes of Health (NIH). Available at: [Link]

  • How to remove CBz of a compound? ResearchGate. Available at: [Link]

  • Deprotection of Cbz group. Google Groups.
  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 3-(N-CBZ-Aminomethyl)tetrahydropyran in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical

In the landscape of modern drug discovery and chemical biology, peptides represent a class of therapeutics with high specificity and low off-target toxicity. However, their application is often limited by poor metabolic stability and low cell permeability. The strategic incorporation of non-canonical, conformationally constrained building blocks is a proven strategy to overcome these limitations. The tetrahydropyran (THP) scaffold, in particular, has emerged as a valuable motif in medicinal chemistry.[1][2] As a bioisostere of cyclohexane, the THP ring offers a rigid backbone, reducing the entropic penalty upon binding to a biological target, while the ether oxygen can serve as a hydrogen bond acceptor, potentially improving solubility and target engagement.[2][3]

This guide provides an in-depth technical overview of 3-(N-CBZ-Aminomethyl)tetrahydropyran, a versatile building block for introducing the THP moiety into peptide chains. We will explore its properties, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and the strategic use of the Carboxybenzyl (Cbz) protecting group to achieve orthogonal synthetic designs.

The Building Block: Physicochemical Profile

This compound is a bifunctional molecule designed for seamless integration into standard peptide synthesis workflows. The primary amine is protected by the Cbz group, while the tetrahydropyran ring provides the desired structural constraint.

Diagram 1: Chemical Structure of this compound

Caption: Structure of the Cbz-protected aminomethyl-THP building block.

Table 1: Physicochemical Properties

Property Value
Chemical Formula C₁₄H₁₉NO₃
Molar Mass 249.31 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, NMP, THF
Protection Group Carboxybenzyl (Cbz, Z)

| Reactive Group | Carboxylic Acid (after activation) |

The Cbz Group: A Note on Orthogonality

The Carboxybenzyl (Cbz) group is a foundational protecting group in peptide chemistry, typically employed to protect the N-terminus of amino acids.[4] Its primary utility in this context lies in its unique deprotection condition: catalytic hydrogenolysis. This makes it orthogonal to the two dominant strategies in modern SPPS:

  • Fmoc/tBu Strategy: Fmoc is base-labile (removed by piperidine), and tBu-based side-chain protecting groups are acid-labile (removed by TFA).

  • Boc/Bn Strategy: Boc is acid-labile (removed by TFA), and Benzyl-based side-chain groups are removed by strong acid (like HF) or hydrogenolysis.

The Cbz group is stable to both the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc/tBu removal.[4][5] This three-dimensional orthogonality is critical for complex peptide synthesis, such as the on-resin cyclization or side-chain modifications.[6][7]

Diagram 2: Orthogonal Deprotection Scheme

G cluster_0 Protecting Groups & Deprotection Reagents PGs Fmoc tBu / Boc Cbz (Z) Reagents Base (Piperidine) Acid (TFA) H₂ / Pd/C PGs:f0->Reagents:r0 Cleaved by PGs:f1->Reagents:r1 Cleaved by PGs:f2->Reagents:r2 Cleaved by PGs:f0->Reagents:r1 Stable to PGs:f0->Reagents:r2 Stable to PGs:f1->Reagents:r0 Stable to PGs:f1->Reagents:r2 Stable to PGs:f2->Reagents:r0 Stable to PGs:f2->Reagents:r1 Stable to

Caption: Orthogonality of common protecting groups in peptide synthesis.

Protocol: Incorporation via Fmoc-SPPS

This protocol details the manual coupling of this compound onto a resin-bound peptide chain using the standard Fmoc/tBu strategy.

4.1 Materials and Reagents

  • Fmoc-protected peptide-resin (e.g., on Rink Amide or Wang resin)

  • This compound

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc Deprotection: 20% Piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol

  • Qualitative Test: Kaiser Test Kit

4.2 Experimental Workflow

The overall workflow follows the standard iterative process of deprotection, coupling, and washing that is characteristic of SPPS.[8]

Diagram 3: SPPS Workflow for Incorporation

start Start: Fmoc-Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash Cycle (DMF, DCM, DMF) deprotection->wash1 kaiser1 3. Kaiser Test (Positive) Confirms free amine wash1->kaiser1 activation 4. Pre-activation of THP Building Block (THP, HBTU, DIPEA in DMF) kaiser1->activation If positive coupling 5. Coupling Reaction Add activated mix to resin activation->coupling wash2 6. Wash Cycle (DMF, DCM) coupling->wash2 kaiser2 7. Kaiser Test (Negative) Confirms complete coupling wash2->kaiser2 continue_synthesis Continue Synthesis or Proceed to Deprotection kaiser2->continue_synthesis If negative

Caption: Step-wise workflow for coupling the THP building block on a solid support.

4.3 Step-by-Step Coupling Protocol

This protocol assumes a starting scale of 0.1 mmol of peptide-resin.

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes. Drain.

    • Causality: The first short treatment removes the piperidine-fulvene adduct, preventing it from reattaching to the newly freed amine. The second, longer treatment ensures complete deprotection.

  • Washing: Wash the resin thoroughly (5 times) with DMF, followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

  • Confirmation of Free Amine (Kaiser Test):

    • Take a small sample of resin beads and perform a Kaiser test.

    • A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc deprotection. The protocol should only proceed if the test is positive.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), in anhydrous DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

    • Causality: Pre-activation forms the reactive HOBt ester of the carboxylic acid, which is highly susceptible to nucleophilic attack by the resin-bound amine. Using a slight excess of the building block and coupling reagents drives the reaction to completion.

    • Add the activated solution to the drained resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Confirmation of Coupling (Kaiser Test):

    • Perform a second Kaiser test on a new sample of beads.

    • The beads should remain colorless or faint yellow, indicating the absence of free primary amines and a successful coupling reaction.

    • Troubleshooting: If the test is positive (blue), the coupling was incomplete. The coupling step (Step 5) should be repeated with fresh reagents ("double coupling").

Protocol: Cbz Group Deprotection

Once the peptide synthesis is complete, the Cbz group can be removed if a free amine at that position is desired for subsequent modification (e.g., labeling or branching). This is typically performed after cleaving the peptide from the resin.

5.1 Materials

  • Crude, purified peptide containing the Cbz-protected THP moiety

  • Catalyst: Palladium on carbon (Pd/C, 10% w/w)

  • Solvent: Methanol (MeOH), Acetic Acid (AcOH), or a mixture thereof

  • Hydrogen Source: Hydrogen gas (H₂) balloon or hydrogenation apparatus

5.2 Step-by-Step Deprotection Protocol

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., MeOH with 1% AcOH).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (approx. 10-20% by weight relative to the peptide).

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen.

  • Hydrogenation:

    • Seal the reaction flask and purge with an inert gas.

    • Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.

    • Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC-MS. Look for the disappearance of the starting material and the appearance of a new peak corresponding to the deprotected peptide (Mass difference = -134.1 Da). The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crude peptide can be purified by preparative RP-HPLC.

Table 2: Expected Mass Shift Upon Deprotection

Modification Starting Mass (M) Final Mass Mass Change
Cbz Removal M M - 134.13 -134.13 Da
Fmoc Removal M M - 222.24 -222.24 Da

| Boc Removal | M | M - 100.12 | -100.12 Da |

Conclusion and Future Applications

This compound is a powerful and versatile building block for peptide chemists seeking to enhance the druglike properties of their molecules. Its rigid scaffold can pre-organize peptide backbones into bioactive conformations, while the Cbz protecting group offers a valuable orthogonal handle for creating complex architectures.[7][9] The protocols detailed herein provide a robust and validated framework for its successful incorporation and manipulation. As the demand for more stable and potent peptide therapeutics grows, the strategic use of such custom building blocks will continue to be an indispensable tool in the field of drug development.

References

  • Preparation method of 3-aminomethyl tetrahydrofuran.
  • Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). National Institutes of Health (NIH). [Link]

  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). ACS Central Science. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2012). PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Synthesis of Fluorescent Cyclic Peptides via Gold(I)-Catalyzed Macrocyclization. (2019). Journal of the American Chemical Society. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Convergent Synthesis of Thioether Containing Peptides. (2020). Molecules. [Link]

  • Synthesis of B-Sheet Peptides Incorporating Templates. (2003). Science of Synthesis. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • Synthesis method for 3-aminomethyl tetrahydrofuran. (2018). Patsnap. [Link]

  • Constructing thioether-tethered cyclic peptides via on-resin intra-molecular thiol-ene reaction. (2016). Journal of Peptide Science. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. (2017). PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Cyclic Peptides in the Spotlight. (2023). GenScript Webinar, YouTube. [Link]

  • Peptide Bond Formation of Unprotected Amino Acids in H2O–THF. (2017). ResearchGate. [Link]

  • The synthetic method of 3-aminomethyltetrahydrofuran.
  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. (2019). PubMed Central (PMC), National Institutes of Health (NIH). [Link]

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application of 3-(N-CBZ-Aminomethyl)tetrahydropyran in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-(N-CBZ-Aminomethyl)tetrahydropyran in Modern Heterocyclic Chemistry

Authored by a Senior Application Scientist

Preamble: The Strategic Value of Saturated Heterocycles

In the landscape of modern drug discovery and development, saturated heterocyclic scaffolds are of paramount importance. Their three-dimensional structures provide access to chemical space that is often unreachable with flat, aromatic systems, enabling more specific and potent interactions with biological targets. Among these, the tetrahydropyran (THP) ring is a privileged motif, prized for its metabolic stability, favorable physicochemical properties, and its capacity to act as a hydrogen bond acceptor.[1][2]

This guide focuses on a particularly versatile building block: This compound . This molecule strategically combines the desirable THP core with a protected primary amine. The aminomethyl group serves as a crucial synthetic handle for elaboration into more complex structures, while the carboxybenzyl (CBZ) protecting group offers robust stability under a wide range of reaction conditions, yet allows for clean, quantitative removal when needed. We will explore its application in the construction of high-value heterocyclic systems, providing detailed, field-tested protocols for researchers in medicinal and synthetic chemistry.

Core Synthetic Applications: From Scaffold to Novel Heterocycles

The utility of this compound stems from its dual-functionality. The THP ring can act as a stable scaffold or participate in ring-transformation reactions, while the protected amine is a gateway to diverse functionalization.

Logical Application Workflow

The following diagram illustrates the central role of this building block in accessing diverse heterocyclic families.

G cluster_applications Synthetic Applications Start This compound Deprotection CBZ Deprotection (Hydrogenolysis) Start->Deprotection H₂, Pd/C Piperidine Substituted Piperidines (Ring Transformation) Start->Piperidine Ring Opening & Recyclization FreeAmine 3-(Aminomethyl)tetrahydropyran Deprotection->FreeAmine Library Amide/Sulfonamide Library (Acylation) FreeAmine->Library RCOCl or RSO₂Cl Spiro Spirocyclic Heterocycles (e.g., Spiro-hydantoins) FreeAmine->Spiro 1. RNCO 2. Acid Cyclization

Caption: Versatility of this compound.

Application 1: Synthesis of Substituted Piperidines via Ring Transformation

The conversion of a tetrahydropyran ring into a piperidine is a powerful strategy for accessing this ubiquitous nitrogen-containing heterocycle, which is a cornerstone of countless pharmaceuticals.[3][4] This transformation typically proceeds via a ring-opening/ring-closing cascade, initiated by cleavage of a C-O bond within the THP ether.

Mechanistic Rationale

The process hinges on activating the ether oxygen of the THP ring, making it a good leaving group. This can be achieved with strong protic or Lewis acids. The N-CBZ-aminomethyl substituent can then act as the internal nucleophile in a subsequent intramolecular cyclization to form the thermodynamically stable six-membered piperidine ring.

G cluster_mech Proposed Ring Transformation Mechanism Start 3-(N-CBZ-Aminomethyl) tetrahydropyran O Protonation Protonated Ether O⁺-H Start:p_o->Protonation:p_o H⁺ Opened Carbocation Intermediate NHR C⁺ Protonation->Opened Ring Opening Opened:p_n->Opened:p_c Intramolecular Cyclization (SN2) Piperidine CBZ-Protected Piperidinemethanol

Caption: Mechanism of THP to Piperidine Transformation.

Experimental Protocol: Synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Causality Behind Experimental Choices:

  • Reagent: Acetyl bromide (AcBr) in conjunction with a Lewis acid like ZnBr₂ serves to cleave the ether bond. AcBr generates HBr in situ, which protonates the ether oxygen, while the bromide ion acts as the nucleophile for ring opening.

  • Solvent: Dichloromethane (DCM) is an inert solvent suitable for this type of reaction.

  • Base: A mild base like sodium bicarbonate is used during the cyclization step to neutralize the acid and facilitate the nucleophilic attack of the nitrogen atom.

Step-by-Step Methodology:

  • Ring Opening:

    • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an argon atmosphere, add zinc bromide (ZnBr₂, 0.2 eq).

    • Add acetyl bromide (1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude bromo-alcohol intermediate is typically used without further purification.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate from the previous step in acetonitrile (0.1 M).

    • Add potassium carbonate (K₂CO₃, 3.0 eq) and heat the mixture to reflux (approx. 82 °C).

    • Stir for 24 hours, monitoring the reaction by LC-MS for the formation of the piperidine product.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the target piperidine.

ParameterExpected Value
Yield 45-60% over two steps
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ ~4.9-5.2 (s, 2H, Ar-CH ₂), 4.1-4.3 (br d, 2H), 3.5-3.7 (m, 2H)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₄H₁₉NO₃

Application 2: Construction of Spirocyclic Heterocycles

Spirocycles, which contain two rings connected by a single common atom, are of great interest in drug design due to their rigid, three-dimensional conformations.[5][6] this compound is an excellent starting point for creating spiro-heterocycles where the spiro-center is adjacent to the aminomethyl group. A prime example is the synthesis of spiro-hydantoins.

Experimental Protocol: Synthesis of a Tetrahydropyran-Spiro-Hydantoin

Causality Behind Experimental Choices:

  • Deprotection: Catalytic hydrogenation is the method of choice for removing the CBZ group. It is clean, high-yielding, and the catalyst (Palladium on carbon) is easily removed by filtration.[3]

  • Urea Formation: Ethyl isocyanatoacetate is used to install the necessary atoms for the second ring. The isocyanate group reacts cleanly with the primary amine to form a urea derivative.

  • Cyclization: Strong acid (e.g., HCl) catalyzes the intramolecular cyclization (a dehydration reaction) of the urea intermediate to form the stable five-membered hydantoin ring.

Step-by-Step Methodology:

  • CBZ Deprotection:

    • Dissolve this compound (1.0 eq) in methanol (0.1 M).

    • Add 10% Palladium on carbon (Pd/C, 10 mol% Pd).

    • Purge the flask with hydrogen gas (using a balloon or a Parr shaker apparatus) and stir vigorously at room temperature for 6 hours.

    • Monitor by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate in vacuo to obtain 3-(aminomethyl)tetrahydropyran, which is often used directly in the next step.

  • Urea Formation & Spirocyclization:

    • Dissolve the crude amine from the previous step in tetrahydrofuran (THF, 0.2 M) and cool to 0 °C.

    • Add ethyl isocyanatoacetate (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Add 6 M aqueous hydrochloric acid (HCl, 4.0 eq) and heat the mixture to 60 °C.

    • Stir for 12 hours. The product may precipitate upon cooling.

    • Cool the reaction in an ice bath, collect the solid by filtration, wash with cold water, and dry to yield the spiro-hydantoin product.

ParameterExpected Value
Yield 70-85% over two steps
Appearance White to off-white solid
¹³C NMR (DMSO-d₆) δ ~175 (C=O), ~158 (C=O), ~65-75 (THP carbons), ~58 (spiro-carbon)
MS (ESI+) m/z [M+H]⁺ calculated for C₉H₁₄N₂O₃

Application 3: A Core Scaffold for Combinatorial Library Synthesis

In early-stage drug discovery, generating libraries of related compounds is essential for structure-activity relationship (SAR) studies. The deprotected amine of 3-(aminomethyl)tetrahydropyran is an ideal attachment point for diversification. Reductive amination is a robust and reliable method for this purpose.

Experimental Protocol: Parallel Reductive Amination

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent perfect for reductive aminations. It is less sensitive to moisture than other hydrides and does not reduce most aldehydes or ketones in the absence of an amine.

  • Solvent: Dichloroethane (DCE) is a common solvent for STAB reactions. Acetic acid is often added to catalyze the formation of the intermediate iminium ion.

Step-by-Step Methodology (for a single well in a parallel synthesizer):

  • Preparation:

    • To a reaction vial, add a solution of 3-(aminomethyl)tetrahydropyran (1.0 eq, obtained from CBZ deprotection) in 1,2-dichloroethane (DCE, 0.1 M).

    • Add the desired aldehyde or ketone (1.1 eq).

    • Add glacial acetic acid (1.2 eq).

  • Reaction:

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Seal the vial and shake at room temperature for 16 hours.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract with DCM.

    • The organic layer can be concentrated and the product purified via automated reverse-phase HPLC, a standard method for library purification.

ParameterExpected Value
Yield 40-90% (highly substrate dependent)
Purity >95% after purification
Analysis LC-MS and ¹H NMR for each library member

References

  • Nishad, A. A. et al. (2018). Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by prins cyclization. Heterocycles.

  • Gavande, N. et al. (2019). Synthesis of spiro-tetrahydrothiopyran-oxindole derivatives and further rearrangement. ResearchGate.

  • Ma, Z. et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. National Institutes of Health.

  • Ranjith Kumar, R. et al. (2014). Synthesis of novel 16-spiro steroids: 7-(Aryl)tetrahydro-1H-pyrrolo[1,2-c][5][7]thiazolo estrone hybrid heterocycles. Steroids.

  • Wang, H. et al. (2021). Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. Organic & Biomolecular Chemistry.

  • Higashiyama, K. & Otomasu, H. (1980). Spiro Heterocyclic Compounds. IV. Synthesis of Spiro[oxindole-3,4'-(2',3'-Dihydro-4'h-Pyran)] and Spiro[oxindole-3,4'-(1',4'-Dihydropyridine)] Compounds. Chemical and Pharmaceutical Bulletin.

  • Organic Chemistry Portal. Tetrahydropyran synthesis. organic-chemistry.org.

  • Guedes, A. et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health.

  • Vennerstrom, J. L. et al. (2000). A new palladium-mediated approach to 4-N-arylamino-1-butanols from peroxidic tetrahydrofuran and primary aromatic amines. National Institutes of Health.

  • BenchChem. (2025). Synthesis of 4-(Tetrahydropyran-3-yl)piperidine: A Technical Guide for Medicinal Chemistry. BenchChem.

  • Fang, K. (2005). Process for the preparation of piperidine derivatives. Google Patents.

  • Bakulina, O. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • Gil, L. F. et al. (2006). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate.

  • Al-Issa, S. A. et al. (2016). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research.

  • Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube.

  • Ghosh, A. K. et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry.

  • Lee, S. et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports.

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Application Notes and Protocols: Synthesis of Substituted Tetrahydropyrans from 3-(Aminomethyl) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(Aminomethyl)tetrahydropyrans in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, saturated nature can impart favorable conformational pre-organization for binding to biological targets, while the ether oxygen can act as a hydrogen bond acceptor, enhancing potency and modulating physicochemical properties. The incorporation of an aminomethyl substituent at the 3-position introduces a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships and the attachment of pharmacophoric elements. This guide provides a detailed exploration of synthetic strategies for constructing substituted tetrahydropyrans from acyclic precursors already bearing the crucial 3-(aminomethyl) moiety.

Core Synthetic Strategy: Retrosynthetic Analysis

The primary challenge in synthesizing 3-(aminomethyl)tetrahydropyrans lies in the stereocontrolled formation of the six-membered ring from an acyclic precursor. The most direct approach involves the intramolecular cyclization of a functionalized 1,5-pentanediol derivative. A retrosynthetic analysis reveals a key acyclic intermediate: an N-protected 3-(aminomethyl)-1,5-pentanediol.

G Substituted 3-(Aminomethyl)tetrahydropyran Substituted 3-(Aminomethyl)tetrahydropyran Intramolecular Cyclization Intramolecular Cyclization Substituted 3-(Aminomethyl)tetrahydropyran->Intramolecular Cyclization N-Protected 3-(Aminomethyl)-1,5-pentanediol derivative N-Protected 3-(Aminomethyl)-1,5-pentanediol derivative Intramolecular Cyclization->N-Protected 3-(Aminomethyl)-1,5-pentanediol derivative Acyclic Precursor Synthesis Acyclic Precursor Synthesis N-Protected 3-(Aminomethyl)-1,5-pentanediol derivative->Acyclic Precursor Synthesis Commercially Available Starting Materials Commercially Available Starting Materials Acyclic Precursor Synthesis->Commercially Available Starting Materials G cluster_0 Synthesis of Key Acyclic Precursor Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation 1. NaH 2. PG-N(CH2)2-LG Protected Aminoethyl Malonate Protected Aminoethyl Malonate Alkylation->Protected Aminoethyl Malonate Reduction_1 Reduction_1 Protected Aminoethyl Malonate->Reduction_1 LiAlH4 Protected Amino Alcohol Protected Amino Alcohol Reduction_1->Protected Amino Alcohol Alkylation_2 Alkylation_2 Protected Amino Alcohol->Alkylation_2 1. NaH 2. Allyl bromide Chain-Extended Intermediate Chain-Extended Intermediate Alkylation_2->Chain-Extended Intermediate Reduction_2 Reduction_2 Chain-Extended Intermediate->Reduction_2 1. O3, then Me2S 2. NaBH4 N-Protected 3-(Aminomethyl)-1,5-pentanediol N-Protected 3-(Aminomethyl)-1,5-pentanediol Reduction_2->N-Protected 3-(Aminomethyl)-1,5-pentanediol

Caption: General workflow for the synthesis of the key acyclic precursor.

Protocol 1: Synthesis of N-Boc-3-(aminomethyl)-1,5-pentanediol

This protocol describes the synthesis of the tert-butyloxycarbonyl (Boc)-protected amino diol, a versatile intermediate for subsequent cyclization reactions.

Materials:

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • N-(2-bromoethyl)phthalimide

  • Lithium aluminum hydride (LiAlH4)

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Allyl bromide

  • Ozone

  • Dimethyl sulfide

  • Sodium borohydride (NaBH4)

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of Diethyl 2-(2-phthalimidoethyl)malonate: To a stirred suspension of NaH in anhydrous THF at 0 °C, add diethyl malonate dropwise. After gas evolution ceases, add a solution of N-(2-bromoethyl)phthalimide in THF and allow the reaction to warm to room temperature overnight. Quench the reaction with water and extract with ethyl acetate. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Reduction to 2-(2-Phthalimidoethyl)propane-1,3-diol: To a stirred solution of the malonate derivative in anhydrous THF at 0 °C, add LiAlH4 portion-wise. The reaction is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the diol.

  • Protection and Deprotection/Reprotection: The phthalimide group is removed using hydrazine hydrate in ethanol. The resulting free amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) and a suitable base (e.g., triethylamine) in DCM.

  • Selective Protection of the Primary Alcohols: The diol is selectively protected at the primary hydroxyl groups using TBSCl and imidazole in DMF.

  • Chain Elongation: The remaining free secondary hydroxyl group is deprotonated with NaH in THF, and the resulting alkoxide is reacted with allyl bromide.

  • Oxidative Cleavage and Reduction: The terminal alkene is cleaved using ozonolysis followed by a reductive workup with dimethyl sulfide to yield the corresponding aldehyde, which is immediately reduced to the primary alcohol with NaBH4 in MeOH.

  • Deprotection of Silyl Ethers: The TBS protecting groups are removed using TBAF in THF to afford the final N-Boc-3-(aminomethyl)-1,5-pentanediol.

Part 2: Intramolecular Cyclization Strategies

With the key acyclic precursor in hand, the crucial tetrahydropyran ring can be formed via intramolecular cyclization. The choice of method will depend on the desired stereochemistry, functional group tolerance, and scalability.

Strategy 1: Intramolecular Williamson Ether Synthesis

This robust method involves the activation of one of the terminal hydroxyl groups as a good leaving group, followed by intramolecular nucleophilic attack by the other hydroxyl group.

G cluster_0 Intramolecular Williamson Ether Synthesis N-Protected Amino Diol N-Protected Amino Diol Activation Activation N-Protected Amino Diol->Activation TsCl, Pyridine Monotosylated Intermediate Monotosylated Intermediate Activation->Monotosylated Intermediate Cyclization Cyclization Monotosylated Intermediate->Cyclization NaH, THF N-Protected 3-(Aminomethyl)tetrahydropyran N-Protected 3-(Aminomethyl)tetrahydropyran Cyclization->N-Protected 3-(Aminomethyl)tetrahydropyran

Caption: Workflow for the Intramolecular Williamson Ether Synthesis.

Materials:

  • N-Boc-3-(aminomethyl)-1,5-pentanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Procedure:

  • Monotosylation: To a solution of N-Boc-3-(aminomethyl)-1,5-pentanediol in DCM at 0 °C, add pyridine followed by a solution of TsCl in DCM dropwise. The reaction is stirred at 0 °C for 4-6 hours. The reaction is then quenched with water and the organic layer is washed with 1M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to isolate the monotosylated intermediate.

  • Cyclization: To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of the monotosylated intermediate in THF dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield N-Boc-3-(aminomethyl)tetrahydropyran.

Expertise & Experience Insights: The regioselectivity of the monotosylation step is crucial. While the primary hydroxyl groups are generally more reactive, careful control of stoichiometry and reaction time is necessary to minimize the formation of the ditosylated byproduct. The use of a bulky protecting group on the amine can also influence the selectivity.

Strategy 2: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative to the Williamson ether synthesis and proceeds with inversion of configuration at the reacting hydroxyl center, providing excellent stereochemical control. [1][2]

G cluster_0 Intramolecular Mitsunobu Reaction N-Protected Amino Diol N-Protected Amino Diol Mitsunobu Reagents Mitsunobu Reagents N-Protected Amino Diol->Mitsunobu Reagents PPh3, DIAD Phosphonium Alkoxide Intermediate Phosphonium Alkoxide Intermediate Mitsunobu Reagents->Phosphonium Alkoxide Intermediate Intramolecular SN2 Intramolecular SN2 Phosphonium Alkoxide Intermediate->Intramolecular SN2 N-Protected 3-(Aminomethyl)tetrahydropyran N-Protected 3-(Aminomethyl)tetrahydropyran Intramolecular SN2->N-Protected 3-(Aminomethyl)tetrahydropyran

Caption: Mechanism of the Intramolecular Mitsunobu Reaction.

Materials:

  • N-Boc-3-(aminomethyl)-1,5-pentanediol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of N-Boc-3-(aminomethyl)-1,5-pentanediol and PPh3 in anhydrous THF at 0 °C, add DIAD or DEAD dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography to afford N-Boc-3-(aminomethyl)tetrahydropyran.

Trustworthiness and Self-Validation: The Mitsunobu reaction is known for producing triphenylphosphine oxide and the reduced diazodicarboxylate as byproducts, which can sometimes complicate purification. Careful chromatography is essential for obtaining the pure product. The stereochemical outcome (inversion at the reacting center) can be confirmed by appropriate NMR studies (e.g., NOESY) if the starting diol is chiral.

Part 3: Protecting Group Strategies and Final Deprotection

The choice of the amine protecting group is a critical aspect of the overall synthetic strategy. [3][4]An ideal protecting group should be stable to the conditions of the cyclization reaction and readily removable under mild conditions that do not affect the newly formed tetrahydropyran ring.

Protecting GroupIntroduction ReagentRemoval ConditionsAdvantages & Disadvantages
Boc Boc2O, baseStrong acid (e.g., TFA, HCl)Stable to a wide range of conditions, but removal requires strong acid.
Cbz CbzCl, baseHydrogenolysis (H2, Pd/C)Removal is very mild, but not compatible with reducible functional groups.
Fmoc Fmoc-Cl, baseBase (e.g., piperidine)Mild removal, but can be base-labile.

Final Deprotection Protocol (Example for Boc Group):

  • Dissolve the N-Boc-3-(aminomethyl)tetrahydropyran in a minimal amount of dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) followed by precipitation.

Part 4: Characterization and Data Presentation

The synthesized substituted tetrahydropyrans should be thoroughly characterized to confirm their structure and purity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Example Data Table:

CompoundCyclization MethodYield (%)¹H NMR (δ, ppm, CDCl₃)
N-Boc-3-(aminomethyl)tetrahydropyranWilliamson Ether754.85 (br s, 1H, NH), 3.80-3.65 (m, 2H), 3.40-3.25 (m, 2H), 3.05 (t, J = 6.5 Hz, 2H), 1.80-1.60 (m, 3H), 1.44 (s, 9H), 1.35-1.20 (m, 2H)
N-Boc-3-(aminomethyl)tetrahydropyranMitsunobu82(Similar to above)

Conclusion and Future Perspectives

The synthesis of substituted tetrahydropyrans from 3-(aminomethyl) derivatives provides a flexible and powerful approach to novel chemical entities for drug discovery. By employing robust intramolecular cyclization strategies such as the Williamson ether synthesis and the Mitsunobu reaction on a common N-protected amino diol precursor, a diverse range of 3-(aminomethyl)tetrahydropyrans can be accessed. The choice of protecting group and cyclization method can be tailored to the specific needs of the synthetic target. Further exploration of asymmetric variations of these cyclization reactions will be instrumental in the development of enantiomerically pure tetrahydropyran-based drug candidates.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

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reaction of 3-(N-CBZ-Aminomethyl)tetrahydropyran with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Electrophilic Functionalization of 3-(N-CBZ-Aminomethyl)tetrahydropyran

Introduction

The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its prevalence stems from its favorable metabolic stability and its ability to engage in hydrogen bonding as an acceptor. When functionalized with a protected amine, such as in this compound, it becomes a highly versatile building block for the synthesis of complex molecules and novel chemical entities.

The Carboxybenzyl (CBZ or Z) group is a robust protecting group for amines, renowned for its stability across a wide range of reaction conditions, including acidic and basic environments where other groups like Boc or Fmoc might be labile.[4] This stability allows for selective modification at other sites of a molecule. Crucially, the CBZ group can be removed under specific, mild conditions, most commonly through catalytic hydrogenolysis, preserving sensitive functionalities elsewhere in the molecule.[4][5]

This application note serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the reactivity of this compound with common electrophiles and offers field-proven protocols for its N-alkylation and N-acylation.

Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is dominated by the nucleophilic character of the nitrogen atom within the CBZ-carbamate group.

  • The Nucleophilic Center : The nitrogen atom, while part of a carbamate and thus less nucleophilic than a free amine, is the primary site of reaction. Its reactivity is significantly enhanced upon deprotonation with a suitable base. The resulting amide anion is a potent nucleophile capable of reacting with a variety of electrophiles.

  • The Tetrahydropyran Ring : As a saturated cyclic ether, the THP ring is generally inert under the conditions typically employed for N-alkylation or N-acylation.[6][7] This chemical resilience is a key advantage, as it allows for the selective functionalization of the aminomethyl side chain without concern for ring-opening or other side reactions.

  • The CBZ Protecting Group : The CBZ group's role is to temporarily mask the amine's reactivity. It remains intact during the reactions described below and is only removed in a dedicated subsequent step. Its orthogonality to many other protecting groups is a cornerstone of its utility in multi-step synthesis.[4]

Protocol I: N-Alkylation via SN2 Reaction

The introduction of an alkyl group onto the nitrogen atom proceeds via a classical SN2 mechanism. This requires the deprotonation of the carbamate nitrogen to generate a stronger nucleophile, which then displaces a halide from the electrophilic alkylating agent.

Mechanistic Rationale

The reaction is initiated by a strong, non-nucleophilic base, such as sodium hydride (NaH), which quantitatively removes the proton from the nitrogen. This step is critical as the neutral CBZ-protected amine is a poor nucleophile. The resulting anion then attacks the alkyl halide in a concerted displacement of the leaving group. The choice of a polar aprotic solvent like DMF or THF is essential to solvate the cation (e.g., Na+) and to accelerate the SN2 reaction rate.

Visualizing the N-Alkylation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-(N-CBZ-Aminomethyl)THP in anhydrous DMF under N2 B Cool solution to 0 °C A->B C Add NaH (60% in mineral oil) portion-wise B->C D Stir for 30 min at 0 °C (Deprotonation) C->D E Add Alkyl Halide (R-X) dropwise D->E F Warm to RT and stir (Monitor by TLC/LC-MS) E->F G Quench with sat. aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Purify via Column Chromatography I->J K R-N(CBZ)-CH2-THP J->K N-Alkylated Product

Caption: Workflow for the N-alkylation of this compound.

Detailed Experimental Protocol: N-Alkylation
  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation : Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe to the reaction mixture.

  • Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Summary: N-Alkylation Examples
Electrophile (R-X)BaseSolventTypical YieldNotes
Methyl IodideNaHDMF85-95%Highly reactive electrophile. Reaction is typically fast.
Benzyl BromideNaHTHF80-90%Standard substrate for benzylation.[8][9]
Ethyl BromoacetateK₂CO₃Acetonitrile70-85%A weaker base can be sufficient for activated halides.

Protocol II: N-Acylation via Nucleophilic Acyl Substitution

The N-acylation reaction introduces an acyl group, forming a stable N-acylcarbamate (an imide derivative). This reaction is typically faster and more straightforward than N-alkylation due to the high reactivity of acylating agents like acyl chlorides.

Mechanistic Rationale

The reaction proceeds through a nucleophilic acyl substitution pathway. The lone pair on the carbamate nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.

Visualizing the N-Acylation Mechanism

cluster_mech Nucleophilic Acyl Substitution Start Substrate + Acyl Chloride (R-COCl) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack (N on C=O) Product N-Acylated Product + [Et3NH]+Cl- Tetrahedral->Product Collapse of Intermediate (Cl- leaves)

Caption: Mechanism for the N-acylation of the CBZ-protected amine.

Detailed Experimental Protocol: N-Acylation
  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Base Addition : Add triethylamine (TEA, 1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Acylation : Add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring : Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor for completion by TLC or LC-MS.

  • Work-up : Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Data Summary: N-Acylation Examples
Electrophile (R-COCl)BaseSolventTypical YieldNotes
Acetyl ChlorideTEADCM>95%A rapid and high-yielding reaction.
Benzoyl ChlorideDIPEADCM90-98%Forms a stable N-benzoyl derivative.
Acryloyl ChlorideDIPEAMeCN85-95%Useful for creating Michael acceptors for drug discovery.[10]

Post-Functionalization: CBZ Group Removal

After successful N-alkylation or N-acylation, the CBZ group can be removed to liberate the secondary amine, which can then be used in subsequent synthetic steps.

  • Catalytic Hydrogenolysis : This is the most common and mildest method. The N-functionalized product is dissolved in a solvent like methanol or ethanol, a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen gas (H₂ balloon or Parr shaker).[4][5] Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be used.[5][11] The reaction is clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.

  • Acidic Cleavage : For substrates that are sensitive to catalytic reduction (e.g., containing alkenes or alkynes), strong acid cleavage with HBr in acetic acid can be employed.[5][12] This method is harsher and less functional-group-tolerant but provides a valuable alternative.

Conclusion

This compound is a robust and versatile synthetic intermediate. The CBZ-protected amine provides a stable handle that can be effectively functionalized with a wide array of electrophiles. The protocols outlined in this guide for N-alkylation and N-acylation are reliable methods for generating diverse libraries of substituted aminotetrahydropyrans. The key to success lies in the judicious choice of base and solvent to match the reactivity of the chosen electrophile. The subsequent clean removal of the CBZ group makes this building block an invaluable tool for researchers in organic synthesis and drug discovery.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][13]naphthyrin-5(6H)-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • ACS Publications. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical oxidation of N‐Cbz cyclic amines and elaboration of ene‐carbamate products by photocatalyzed reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.
  • Patsnap. (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic addition. Retrieved from [Link]

  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

  • National Institutes of Health. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • ResearchGate. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

  • Purechemistry. (2023). Aliphatic electrophilic addition reactions. Retrieved from [Link]

  • gChem Global. (n.d.). Electrophilic Addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component synthesis of novel trifluoromethyl-containing tetrahydropyran derivatives. Retrieved from [Link]

  • YouTube. (2022). An Animated Explanation of Electrophilic Addition. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved from [Link]

  • Save My Exams. (n.d.). Electrophilic Addition (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

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Application Note: A Scalable, Two-Step Synthesis of 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the scalable synthesis of 3-(N-CBZ-Aminomethyl)tetrahydropyran, a valuable building block in pharmaceutical and agrochemical research. The described two-step process is designed for efficiency, robustness, and adaptability to kilogram-scale production. The synthesis begins with the reductive amination of 3-formyltetrahydrofuran to yield the key intermediate, 3-(aminomethyl)tetrahydropyran. This is followed by a robust N-protection step using benzyl chloroformate under controlled Schotten-Baumann conditions. This guide emphasizes the causal relationships behind experimental choices, providing researchers with the necessary insights for successful scale-up, troubleshooting, and optimization.

Introduction and Strategic Rationale

The tetrahydropyran motif is a privileged scaffold found in numerous biologically active molecules. Specifically, functionalized derivatives such as 3-(aminomethyl)tetrahydropyran serve as critical intermediates in the development of novel therapeutics. Protecting the primary amine is essential for subsequent synthetic manipulations, and the benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose.[1][2] The Cbz group is stable under a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation, offering orthogonality to many other protecting groups like Boc and Fmoc.[2][3][4]

The synthetic strategy outlined herein was selected for its proven scalability and industrial applicability. It eschews methods with poor atom economy or those reliant on hazardous or expensive reagents, such as the Mitsunobu reaction, which can present challenges on a larger scale.[5][6] Instead, we employ two cornerstone reactions of process chemistry:

  • Reductive Amination: This method directly converts an aldehyde to a primary amine with high efficiency, utilizing ammonia as the nitrogen source and hydrogen gas for the reduction. This approach is noted for its clean process and high material utilization.[7][8]

  • Schotten-Baumann N-Protection: The reaction of the resulting amine with benzyl chloroformate (Cbz-Cl) under biphasic, basic conditions is a reliable and well-established method for installing the Cbz group.[9][10] Proper control of pH and temperature is paramount for achieving high yields and purity on a large scale.

This document serves as a detailed protocol and a strategic guide, empowering researchers to confidently execute and adapt this synthesis for their specific development needs.

Overall Synthetic Workflow

The synthesis proceeds in two distinct, high-yielding steps starting from the commercially available 3-formyltetrahydrofuran.

G A 3-Formyl- tetrahydropyran B 3-(Aminomethyl)- tetrahydropyran A->B  Step 1: Reductive Amination  (H₂, NH₃, Ni Catalyst) C 3-(N-CBZ-Aminomethyl)- tetrahydropyran B->C  Step 2: N-Protection  (Cbz-Cl, NaHCO₃)

Figure 1: High-level overview of the two-step synthetic sequence.

Part I: Scale-Up Synthesis of 3-(Aminomethyl)tetrahydropyran

Principle and Rationale

The direct conversion of alcohols to primary amines is often a multi-step process.[11][12] However, the reductive amination of an aldehyde offers a more convergent and efficient route.[13] This reaction proceeds via a "hydrogen-borrowing" mechanism where the catalyst facilitates three key transformations: the initial formation of an imine from the aldehyde and ammonia, followed by the hydrogenation of the imine to the desired primary amine.[13][14]

Our choice of a supported nickel catalyst is based on its high activity, cost-effectiveness, and proven utility in industrial-scale hydrogenations. The use of pressurized hydrogen gas ensures a high reaction rate and conversion, which is critical for meeting production timelines.

Detailed Experimental Protocol

Materials:

  • 3-Formyltetrahydrofuran

  • Anhydrous Ammonia (NH₃)

  • Hydrogen (H₂) gas

  • Methanol (MeOH), degassed

  • Raney Nickel (50% slurry in water), or a supported Nickel catalyst

  • High-pressure autoclave/reactor with gas inlet, pressure gauge, and mechanical stirrer

Procedure:

  • Catalyst Preparation: In a suitable flask under an inert atmosphere (e.g., Argon), carefully charge the high-pressure reactor with Raney Nickel (50% slurry, ~5-10% by weight of the aldehyde). Wash the catalyst sequentially with deionized water and then methanol to remove residual water.

  • Reactor Charging: Add degassed methanol to the reactor to create a slurry. Then, add 3-formyltetrahydrofuran (1.0 eq).

  • Reaction Setup: Seal the reactor securely. Purge the system multiple times with nitrogen, followed by hydrogen gas, to ensure an inert atmosphere.

  • Ammoniation & Hydrogenation: Cool the reactor to 0-10 °C. Introduce anhydrous ammonia gas to a pressure of 2-4 bar. Begin vigorous stirring. Subsequently, introduce hydrogen gas to a final pressure of 50-60 bar.

  • Reaction Execution: Slowly heat the reactor to 40-60 °C.[7] Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete within 8-16 hours.

  • Reaction Quench & Catalyst Removal: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood. Purge the reactor with nitrogen. The pyrophoric nickel catalyst must be filtered under a nitrogen blanket, for instance, through a pad of Celite®. The catalyst should never be allowed to dry in the air.

  • Work-up and Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude 3-(aminomethyl)tetrahydropyran can be purified by vacuum distillation to yield a colorless oil.

Critical Process Parameters and Causality
  • Catalyst Choice: While Raney Nickel is highly active, supported catalysts (e.g., Ni on silica/alumina) can offer improved handling safety and easier recovery on a large scale.

  • Pressure: Higher hydrogen pressure increases the reaction rate but necessitates specialized equipment. The chosen pressure of 50-60 bar represents a balance between reaction efficiency and engineering constraints.

  • Temperature: The reaction is exothermic. A controlled heating ramp and efficient reactor cooling are essential to prevent temperature runaways, which could lead to side reactions or unsafe pressure build-up. The 40-60 °C range provides sufficient thermal energy to drive the reaction without significant byproduct formation.[7]

  • Ammonia Concentration: A sufficient excess of ammonia is required to drive the initial imine formation and minimize the formation of secondary amine byproducts, where the product amine reacts with another molecule of the starting aldehyde.

Part II: N-Protection with Benzyloxycarbonyl (Cbz) Group

Principle and Rationale

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl), a highly reactive acyl chloride. The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of Cbz-Cl, displacing the chloride leaving group. This process liberates hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a base is required to neutralize the generated HCl and maintain the amine's nucleophilicity.

The Schotten-Baumann method, which uses a biphasic aqueous-organic system, is exceptionally well-suited for scale-up.[15] The inorganic base (e.g., NaHCO₃ or Na₂CO₃) remains in the aqueous phase, while the organic starting materials and product reside in the organic phase. This simplifies the work-up, as the base and resulting salts are easily removed by phase separation. Controlling the pH is critical; if it is too low, the Cbz-Cl will hydrolyze, and if it is too high, unwanted side reactions can occur.[9]

G cluster_0 Key Decision Points for N-Protection Start Start: Crude 3-(Aminomethyl)tetrahydropyran Setup Dissolve in Solvent (e.g., DCM or THF) Add Aqueous Base Solution Start->Setup Cool Cool Reactor to 0-5 °C Setup->Cool Addition Slowly Add Benzyl Chloroformate (1.05 eq) Cool->Addition  Maintains control over  exothermic reaction Monitor Monitor Reaction by TLC/HPLC (Typically 2-4 hours) Addition->Monitor Monitor->Addition  Incomplete Workup Phase Separation Wash Organic Layer (HCl, Brine) Monitor->Workup  Reaction Complete Purify Concentrate & Purify (Crystallization or Chromatography) Workup->Purify End Final Product: This compound Purify->End

Sources

One-Pot Synthesis of N-Substituted 3-Aminomethyltetrahydropyrans: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Scaffold in Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Its saturated, non-planar structure provides an excellent framework for the three-dimensional display of pharmacophoric elements, often leading to improved metabolic stability and oral bioavailability compared to its aromatic counterparts. The introduction of an N-substituted aminomethyl group at the 3-position of the THP ring creates a versatile class of compounds with broad therapeutic potential, including applications as anti-inflammatory agents and in the development of novel analgesics.[2][3] This guide provides a comprehensive overview and a detailed protocol for the efficient one-pot synthesis of N-substituted 3-aminomethyltetrahydropyrans via reductive amination, a cornerstone reaction in modern drug development.[4]

The Synthetic Strategy: One-Pot Reductive Amination

The direct reductive amination of an aldehyde with an amine in a single reaction vessel offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.[5] This approach avoids the isolation of the often-unstable imine or enamine intermediates. The key to a successful one-pot reductive amination lies in the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the starting aldehyde.[4][6]

Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has emerged as the reagent of choice for this transformation.[7][8] Its mild nature, excellent chemoselectivity, and broad functional group tolerance make it superior to other hydride reagents like sodium borohydride (NaBH₄) or the more toxic sodium cyanoborohydride (NaBH₃CN).[7] The electron-withdrawing acetate groups in STAB attenuate the reactivity of the borohydride, preventing the rapid reduction of the aldehyde and favoring the reduction of the more electrophilic iminium ion formed in situ.[5][8]

Visualizing the Workflow: From Reactants to Product

The following diagram illustrates the streamlined one-pot synthesis process.

One-Pot_Synthesis_Workflow Aldehyde Tetrahydropyran- 3-carbaldehyde Reaction_Vessel One-Pot Reaction Aldehyde->Reaction_Vessel Amine Primary/Secondary Amine (R-NH₂) Amine->Reaction_Vessel STAB Sodium Triacetoxyborohydride (NaBH(OAc)₃) STAB->Reaction_Vessel Solvent DCE or THF Solvent->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Product N-Substituted 3-Aminomethyl- tetrahydropyran Workup->Product

Caption: A schematic overview of the one-pot reductive amination process.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of N-substituted 3-aminomethyltetrahydropyrans. Optimization may be required for specific substrates.

Materials:

  • Tetrahydropyran-3-carbaldehyde (CAS: 77342-93-9)[9][10][11]

  • Selected primary or secondary amine (e.g., Benzylamine, CAS: 100-46-9; Aniline, CAS: 62-53-3)[12][13]

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, CAS: 56553-60-7)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[14]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add tetrahydropyran-3-carbaldehyde (1.0 eq.).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE or THF (approximately 0.1-0.2 M). Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq.) to the stirring solution. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-aminomethyltetrahydropyran.

Data Presentation: Substrate Scope and Yields

The following table presents representative examples of N-substituted 3-aminomethyltetrahydropyrans synthesized using the one-pot reductive amination protocol. Yields are indicative and may vary based on reaction scale and purification.

EntryAmineProductTypical Yield (%)
1BenzylamineN-Benzyl-3-aminomethyltetrahydropyran85-95
2AnilineN-Phenyl-3-aminomethyltetrahydropyran70-85[15][16]
34-FluoroanilineN-(4-Fluorophenyl)-3-aminomethyltetrahydropyran75-90
4Piperidine3-(Piperidin-1-ylmethyl)tetrahydropyran80-92
5Morpholine3-(Morpholinomethyl)tetrahydropyran88-96

Mechanistic Insights

The success of the one-pot reductive amination hinges on the relative rates of iminium ion formation and reduction versus aldehyde reduction.

Reaction_Mechanism Aldehyde Aldehyde (R'-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Alcohol Byproduct (R'-CH₂OH) Aldehyde->Alcohol + [H⁻] from STAB (Slow) Amine Amine (R-NH₂) Amine->Hemiaminal Iminium_Ion Iminium Ion [R'-CH=NHR]⁺ Hemiaminal->Iminium_Ion - H₂O (Acid catalyzed) Product Secondary Amine (R'-CH₂-NHR) Iminium_Ion->Product + [H⁻] from STAB (Fast) STAB NaBH(OAc)₃ STAB->Aldehyde STAB->Iminium_Ion

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The Strategic Application of 3-(N-CBZ-Aminomethyl)tetrahydropyran in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the Tetrahydropyran Scaffold

In the landscape of contemporary drug discovery, the tetrahydropyran (THP) ring system has emerged as a "privileged scaffold."[1] Its prevalence in a multitude of biologically active natural products and approved pharmaceuticals underscores its utility.[1][2] Unlike its carbocyclic analogue, cyclohexane, the THP motif introduces a heteroatom that can significantly modulate a molecule's physicochemical properties. The oxygen atom can act as a hydrogen bond acceptor, potentially leading to tighter binding interactions with biological targets.[3] Furthermore, the THP ring often imparts a more favorable absorption, distribution, metabolism, and excretion (ADME) profile by reducing lipophilicity compared to its cyclohexane counterpart, a critical consideration in the optimization of drug candidates.[3]

This guide focuses on a key derivative, 3-(N-CBZ-Aminomethyl)tetrahydropyran , a versatile pharmaceutical intermediate. The incorporation of an aminomethyl group at the 3-position provides a crucial vector for chemical modification and pharmacophore elaboration. The amine, protected by the robust and well-characterized carboxybenzyl (CBZ or Z) group, allows for a wide range of chemical transformations on other parts of the molecule without undesired side reactions.[4][5] The CBZ group's stability under various conditions, coupled with its reliable removal via catalytic hydrogenation, makes it an ideal choice for multi-step synthetic campaigns.[6][7]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this valuable intermediate.

Part 1: Synthesis of the Intermediate - A Protocol Grounded in Classic Chemistry

The synthesis of this compound is typically achieved in a two-step sequence starting from a suitable precursor, such as 3-(hydroxymethyl)tetrahydropyran, or directly from 3-(aminomethyl)tetrahydropyran. Various patented routes exist for the synthesis of the unprotected amine, often involving multi-step sequences starting from materials like maleic acid diester or furan.[8][9]

For the purpose of this guide, we will focus on the final, critical step: the protection of the primary amine. The protocol detailed below employs the widely used Schotten-Baumann reaction conditions, a reliable method for the acylation of amines.[5][10][11] This reaction involves the use of benzyl chloroformate (Cbz-Cl) in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][11]

Workflow for the Synthesis of this compound

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 3-(aminomethyl)tetrahydropyran in an organic solvent (e.g., Dichloromethane) C Combine organic and aqueous phases and cool to 0°C in an ice bath A->C B Prepare an aqueous solution of a base (e.g., NaHCO3 or Na2CO3) B->C D Add Benzyl Chloroformate (Cbz-Cl) dropwise with vigorous stirring C->D E Allow reaction to warm to room temperature and stir for several hours (monitor by TLC) D->E F Separate the organic layer E->F G Wash organic layer with dilute acid, water, and brine F->G H Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure G->H I Purify the crude product by silica gel column chromatography H->I

Caption: A generalized workflow for the CBZ protection of 3-(aminomethyl)tetrahydropyran.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(Aminomethyl)tetrahydropyran (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 - 1.2 eq)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(aminomethyl)tetrahydropyran (1.0 equivalent) in dichloromethane (approximately 10 mL per gram of amine). In a separate beaker, prepare a solution of sodium bicarbonate (2.0 equivalents) in water.

  • Reaction Setup: Combine the organic and aqueous solutions in the round-bottom flask. Cool the biphasic mixture to 0°C using an ice bath, ensuring vigorous stirring to promote mixing between the two phases.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equivalents) dropwise to the cooled and stirred mixture over a period of 15-20 minutes. Ensure the temperature is maintained at or below 5°C during the addition.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and excess base), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure compound.

Expected Yield and Characterization:

ParameterExpected Outcome
Yield 85-95%
Appearance Colorless to pale yellow oil or a white solid
¹H NMR Consistent with the structure, showing characteristic peaks for the THP ring, the aminomethyl group, the CBZ benzyl group, and the carbamate proton.
¹³C NMR Consistent with the number of unique carbons in the molecule.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product.

Part 2: Applications in Pharmaceutical Synthesis

The strategic value of this compound lies in its ability to serve as a versatile building block for the synthesis of more complex and biologically active molecules. The protected amine allows for selective functionalization at other positions of the tetrahydropyran ring or for its coupling to other molecular fragments.

Application Example 1: Synthesis of Kinase Inhibitors

The amino-tetrahydropyran motif is a prominent feature in several kinase inhibitors.[3] For instance, in the development of inhibitors for targets like the Ataxia Telangiectasia Mutated (ATM) kinase, the THP-amine fragment has been shown to improve oral bioavailability and overall ADME properties.[3] The synthesis of such inhibitors could involve the deprotection of the CBZ group on this compound, followed by coupling of the resulting primary amine to a core heterocyclic scaffold.

G A This compound B Deprotection (e.g., H₂, Pd/C) A->B C 3-(Aminomethyl)tetrahydropyran B->C E Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) C->E D Heterocyclic Core (with coupling group, e.g., -Cl, -Br) D->E F Final Kinase Inhibitor Candidate E->F

Caption: Synthetic pathway to a kinase inhibitor using the intermediate.

Detailed Protocol: CBZ Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the CBZ group to liberate the primary amine, a crucial step before its use in subsequent coupling reactions.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (Pd/C), 10 wt% (5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve the CBZ-protected compound in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 2-12 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 3-(aminomethyl)tetrahydropyran. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[7] The product can often be used in the next step without further purification.

Conclusion

This compound is a strategically important intermediate in pharmaceutical research and development. Its synthesis is straightforward, relying on well-established chemical principles. The presence of the tetrahydropyran ring offers advantages in modulating the physicochemical properties of drug candidates, while the CBZ-protected aminomethyl group provides a versatile handle for the construction of complex molecular architectures. The protocols and application notes provided herein offer a solid foundation for the effective utilization of this building block in the pursuit of novel therapeutics.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Wikipedia. (2023, October 10). Benzyl chloroformate. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Wikipedia. (2023, April 29). Schotten–Baumann reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines | Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • ResearchGate. (2012). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Patsnap Eureka. (2019, June 7). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Retrieved from [Link]

  • Google Patents. (n.d.). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
  • Patsnap Eureka. (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of 3-(N-Cbz-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, valued for its general stability and predictable reactivity.[1][2] Its removal is most commonly achieved via palladium-catalyzed hydrogenolysis, a method prized for its mild conditions and clean byproducts (toluene and CO₂).[1][3] However, researchers often encounter challenges, particularly incomplete reactions, when deprotecting substrates like 3-(N-Cbz-aminomethyl)tetrahydropyran.

This technical guide provides a structured approach to troubleshooting these issues. As your virtual application scientist, I will move beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and implement robust solutions in your laboratory work.

Troubleshooting Guide: Diagnosing and Solving Incomplete Deprotection

This section is designed as a direct response to common issues observed during the hydrogenolytic Cbz deprotection of this compound.

Q1: My hydrogenolysis reaction has stalled with significant starting material remaining. What is the primary diagnostic checklist?

When a hydrogenolysis reaction fails to reach completion, a systematic diagnosis is crucial. The issue almost always lies with one of three components: the catalyst, the hydrogen source, or the reaction medium.

Logical Troubleshooting Flow

start Incomplete Reaction Detected (via TLC/LC-MS) cat_check Is the Catalyst Active? start->cat_check h2_check Is the Hydrogen Source Adequate? cat_check->h2_check No cat_sol Replace with fresh Pd/C or use Pearlman's catalyst. cat_check->cat_sol Yes sol_check Are there Solubility or Inhibitor Issues? h2_check->sol_check No h2_sol Check for leaks. Increase H2 pressure (if equipped). Consider transfer hydrogenation. h2_check->h2_sol Yes sol_sol Change solvent system. Add co-solvent (e.g., THF). Add acid to prevent product inhibition. sol_check->sol_sol Yes

Caption: A decision tree for troubleshooting stalled hydrogenolysis.

1. Catalyst Activity is Paramount: The heterogeneous nature of the Pd/C catalyst means its surface area and the availability of active palladium sites are critical.

  • Age and Quality: Catalysts have a shelf life. An old or improperly stored batch of Pd/C may have reduced activity. The first and simplest step is often to use a fresh batch of catalyst from a reputable supplier.[3]

  • Catalyst Poisoning: This is a frequent culprit. Trace impurities containing sulfur (from upstream reagents) or phosphorus can irreversibly bind to the palladium surface, rendering it inactive.[3][4][5] Even the desired product, 3-(aminomethyl)tetrahydropyran, can be the problem. The basic amine product can coordinate to the palladium catalyst, leading to deactivation.[3][4]

2. Hydrogen Delivery: The reaction cannot proceed without an adequate supply of hydrogen.

  • Atmospheric Pressure Setups: For reactions run under a hydrogen balloon, ensure all seals are tight and the balloon remains inflated. A slow leak can starve the reaction over time.

  • Pressurized Systems: If using a Parr hydrogenator or similar apparatus, verify that the system is holding pressure.

3. Solubility and Mass Transfer: Your Cbz-protected starting material must be able to reach the catalyst surface.

  • Poor Solubility: If the substrate is not fully dissolved in the chosen solvent (e.g., methanol, ethanol), the reaction rate will be severely limited.[3] Visually inspect the reaction mixture for suspended solids (other than the catalyst).

Q2: I suspect catalyst poisoning by my amine product. How can I confirm this and what is the solution?

Product inhibition is common in hydrogenolysis of Cbz-protected amines. As the free amine is generated, its basic lone pair coordinates to the Lewis acidic palladium sites, blocking them from further catalytic cycles.

The Solution: Acidification. Adding a small amount of a weak acid to the reaction medium can protonate the product amine, forming an ammonium salt. This salt is non-coordinating and will not inhibit the catalyst.

  • Recommended Procedure: Perform the reaction in a solvent system containing acetic acid (e.g., methanol with 1-5% AcOH).[4] This is often sufficient to maintain catalyst turnover. For sensitive substrates, you can also add a stoichiometric amount of a stronger acid like TFA, which will form the trifluoroacetate salt of your product directly.[6]

Q3: My compound has other reducible functional groups. Is hydrogenolysis still viable, or should I use an alternative method?

This is a critical question of chemoselectivity. Standard catalytic hydrogenolysis is highly effective but can also reduce other functionalities.[3]

Data Presentation: Chemoselectivity of Deprotection Methods

Deprotection MethodReagents/ConditionsCompatible with Alkenes/Alkynes?Compatible with Nitro Groups?Compatible with Aryl Halides?Key Advantage
Catalytic Hydrogenolysis H₂, Pd/CNo (will be reduced)No (will be reduced)No (can be dehalogenated)Very clean, mild, high yield.[2]
Catalytic Transfer Hydrogenation Ammonium Formate, Pd/COften selective, but over-reduction is possible.No (will be reduced)Generally NoAvoids flammable H₂ gas; safer for scale-up.[2][3]
Acidic Cleavage HBr in Acetic AcidYesYesYesExcellent for substrates with reducible groups.[2]
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄YesYesYesSuperior for highly sensitive functionalities.[7]

If your molecule contains groups sensitive to reduction, an acid-mediated cleavage is often the most robust alternative.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for the Cbz deprotection of this compound? For a standard, small-scale reaction, begin with catalytic hydrogenolysis. See Protocol 1 for a detailed procedure. This method is typically high-yielding and easy to perform.

Q2: When is it appropriate to switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C)? If a reaction with standard 10% Pd/C is sluggish or incomplete despite using fresh catalyst and an appropriate solvent, Pearlman's catalyst is an excellent alternative.[3] It is often more effective for sterically hindered substrates or those prone to causing catalyst deactivation.

Q3: What are the main drawbacks of using HBr in acetic acid, and how can I mitigate them? While effective, acidic cleavage is harsh and not without risks.

  • Side Reactions: If residual acetic acid is not thoroughly removed during workup, it can lead to N-acetylation of the product amine, especially if the subsequent step involves heating or basic conditions.

  • Corrosive Nature: HBr/AcOH is highly corrosive and requires careful handling and appropriate glassware.

  • Mitigation: After deprotection, ensure the product is thoroughly isolated from the acidic medium, often by precipitation and washing, or by a carefully performed aqueous workup to remove all acid traces.

Q4: How should I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your Cbz-protected starting material (less polar) and the free amine product (more polar, often streaks on silica). Staining with ninhydrin is excellent for visualizing the amine product. For more quantitative analysis, LC-MS is ideal.

Experimental Protocols

Protocol 1: Standard Cbz Deprotection via Catalytic Hydrogenolysis

This protocol is the standard starting point for deprotection.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (to a concentration of ~0.1 M).[2]

  • Inerting: Place the solution in a flask equipped with a magnetic stir bar. If desired, add 1-5% (v/v) glacial acetic acid at this stage to prevent product inhibition.[4]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. A typical loading is 5-10 mol% (w/w) relative to the substrate.[2] Safety Note: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the flask and purge the atmosphere by evacuating and backfilling with hydrogen gas three times. Maintain a positive pressure of hydrogen, typically by using a hydrogen-filled balloon.[3]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the substrate, hydrogen, and the heterogeneous catalyst.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. The filtrate contains the desired product, which can be isolated by concentrating the solvent under reduced pressure.

Protocol 2: Alternative Deprotection via Acidic Cleavage

Use this method when hydrogenolysis is not suitable due to other functional groups.

  • Dissolution: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add a solution of 33% hydrobromic acid (HBr) in acetic acid (typically 2-4 equivalents of HBr).[2]

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from 2 to 16 hours.[2]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, the product HBr salt can often be precipitated by the addition of diethyl ether. Collect the solid by filtration, wash thoroughly with ether to remove residual acetic acid, and dry under vacuum.

Visualized Mechanisms and Relationships

Cbz Deprotection by Hydrogenolysis

Caption: The reaction pathway for Cbz deprotection via hydrogenolysis.

Relationship of Problems in Failed Hydrogenolysis

Caption: Core problem areas leading to incomplete hydrogenolysis.

References

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Combs, A. P., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters. [Link]

  • Combs, A. P., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

  • ResearchGate. (2014). Optimization of the amount of NaBH4 and Pd-C for the deprotection. ResearchGate. [Link]

  • ResearchGate Discussion. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate Discussion. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. ResearchGate. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate Discussion. (2020). How does sulfur in thiazole poison Pd catalyst?. ResearchGate. [Link]

  • ResearchGate Discussion. (2015). How do I remove CBz of a primary amine compound and at the same time form a trifluoroacetate?. ResearchGate. [Link]

  • Lipshutz, B. H., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • ResearchGate Discussion. (2022). Why does my CBz-deprotection not work?. ResearchGate. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. [Link]

Sources

Technical Support Center: Purification of 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of 3-(N-CBZ-Aminomethyl)tetrahydropyran. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the nuances of isolating this important synthetic intermediate. The polarity imparted by the N-CBZ group, combined with the tetrahydropyran ring, presents unique challenges in column chromatography. This resource provides in-depth troubleshooting, frequently asked questions, and a validated starting protocol to ensure your purification is successful, efficient, and reproducible.

Understanding the Challenge: The Molecule's Profile

This compound is a moderately polar molecule. Its key structural features influencing chromatographic behavior are:

  • N-CBZ (Carboxybenzyl) Group: This bulky, aromatic protecting group significantly increases the molecule's polarity compared to the free amine and introduces potential for π-π stacking interactions. It contains a polar carbamate linkage.

  • Tetrahydropyran Ring: The ether linkage in this saturated heterocyclic ring adds polarity and potential for hydrogen bonding with the silica gel's silanol groups.

  • Methylene Linker: The short alkyl chain provides a degree of non-polar character.

This combination of features means the compound can exhibit "streaking" or tailing on silica gel if the solvent system is not optimized, and it can be sensitive to the acidic nature of standard silica gel.

Troubleshooting Guide: Resolving Common Purification Issues

This section addresses specific problems you may encounter during column chromatography in a direct question-and-answer format.

Question 1: My compound is streaking badly on the TLC plate and the column, leading to poor separation and mixed fractions. What's happening and how do I fix it?

Answer:

This is the most common issue for amine-containing compounds, even when protected. The root cause is often the interaction between the slightly basic nature of the carbamate nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to tailing.

Causality: The acidic silica surface can protonate basic sites on your molecule, causing it to "stick" and elute slowly and unevenly.

Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile base to your mobile phase.[1][2]

    • Triethylamine (TEA): Add 0.1-1% TEA to your pre-mixed solvent system (e.g., for 500 mL of eluent, add 0.5-5 mL of TEA). The TEA is more basic than your compound and will preferentially interact with the acidic silanol groups, effectively "capping" them. This allows your compound to elute symmetrically.[3]

    • Pyridine: Can be used similarly to TEA, though it is less volatile and may be harder to remove under vacuum.

  • Solvent Polarity Adjustment: While base addition is often key, ensure your solvent system is optimal. Streaking can be exacerbated if the polarity is too low, causing the compound to move very slowly (low Rf).

Question 2: I can't find my compound after running the column. It's not in any of the fractions. Where did it go?

Answer:

There are a few possibilities, ranging from simple mistakes to compound instability.[4]

Probable Causes & Solutions:

  • Irreversible Adsorption: Your compound may have permanently stuck to the silica gel. This can happen if the compound is unstable to acid. Before running a column, perform a "silica plug" test: dissolve a small amount of your crude material, spot it on a TLC plate, then add a small amount of silica gel to the vial. Let it sit for 30 minutes, then spot the solution on the same TLC plate. If the original spot disappears or a new, lower Rf spot appears, your compound is likely degrading on silica.

  • Eluted in the Solvent Front: If your solvent system was too polar, the compound may have eluted very quickly with the non-polar components in the first few fractions.[4] Always collect the initial solvent that comes off the column and check it by TLC.

  • Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be seen by TLC.[4] Try combining and concentrating fractions you expected to contain the product and re-running the TLC on the concentrated sample.

Question 3: My product is co-eluting with a non-polar impurity. How can I improve the separation?

Answer:

This indicates that the selectivity (ΔRf) between your product and the impurity is too low in the current solvent system.

Solutions:

  • Decrease Solvent Polarity: This is the first and simplest adjustment. If you are using 30% Ethyl Acetate in Hexane, try reducing it to 20% or 25%. This will cause all compounds to move more slowly down the column, increasing the interaction time with the silica and amplifying small differences in polarity. The goal is to get the Rf of your desired compound between 0.2 and 0.35 for optimal separation.[5]

  • Change Solvent System: If reducing polarity doesn't work, you need to change the nature of the solvents to alter their selectivity. The "eluent strength" of different solvents is not the only factor; their chemical nature matters.

    • Instead of Ethyl Acetate/Hexane, try a system with Dichloromethane (DCM) and Methanol (e.g., 99:1 DCM:MeOH). DCM offers different interactions than hexane, and methanol is a strong polar modifier.

    • Toluene can sometimes be substituted for hexane to introduce aromatic interactions which may help separate from non-aromatic impurities.

Question 4: The column is running very slowly, or it has stopped completely.

Answer:

This is typically a physical problem with the column packing or setup.

Solutions:

  • Avoid "Dry Packing": Ensure you are using a "slurry" or "wet" packing method where the silica is mixed with the initial solvent before being added to the column. Dry packing can lead to air gaps and poor flow.[6]

  • Check for Clogs: The frit or cotton plug at the bottom of the column may be clogged with very fine silica particles.[6]

  • Proper Sand Layer: Ensure a thin layer of sand is on top of the silica to prevent the surface from being disturbed when adding solvent.[5][7] Disturbance can cause the top layer of silica to become impacted, slowing flow.

  • Apply Positive Pressure: Flash chromatography, by definition, uses positive pressure (air or nitrogen) to accelerate solvent flow.[5] Ensure your pressure is consistent and not excessive, as too much pressure can crack the silica bed.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for TLC development?

A: For a moderately polar compound like this compound, a good starting point is 30% Ethyl Acetate in Hexane . Based on the Rf value from this system, you can adjust the polarity. An ideal Rf for column chromatography is around 0.2-0.35.[1]

Q: How do I visualize the compound on a TLC plate?

A: The CBZ group contains a benzene ring, which is an excellent chromophore. The compound should be easily visible under a UV lamp at 254 nm .[3] For confirmation, you can also use chemical stains like potassium permanganate (KMnO₄) or p-anisaldehyde, which will react with the carbamate or ether functional groups.[3]

Q: Can I use a solvent system other than Ethyl Acetate/Hexane?

A: Absolutely. If you are not achieving good separation, consider the alternatives listed in the troubleshooting section, such as Dichloromethane/Methanol or systems containing Toluene. The key is to find a system that provides the best separation (selectivity) on the TLC plate first.

Q: How much silica gel should I use?

A: A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude material by weight. For example, to purify 1 gram of crude material, you would use 30 to 50 grams of silica gel. This ratio can be increased for very difficult separations.

Data Summary: Solvent Systems & Rf Values

The following table provides starting points for developing your TLC and column method. Rf values are approximate and will vary based on the specific impurities in your crude material. The goal is to achieve an Rf of ~0.2-0.35 for the target compound.

Solvent System (v/v)ModifierTarget Rf RangeNotes
20% EtOAc in Hexane0.5% TEA0.15 - 0.25Good starting point for high resolution.
30% EtOAc in Hexane 0.5% TEA 0.25 - 0.35 Recommended starting system. [8]
40% EtOAc in Hexane0.5% TEA0.40 - 0.50Use if compound is retained too strongly.
2% MeOH in DCM0.5% TEA0.20 - 0.30Alternative system to change selectivity.

Validated Experimental Protocol: Flash Column Chromatography

This protocol is a self-validating starting point for the purification of ~1.0 g of crude this compound.

1. Preparation of the Eluent:

  • Prepare 1 L of 30% Ethyl Acetate in Hexane .

  • To this solution, add 5 mL of Triethylamine (TEA) (0.5% v/v). Mix thoroughly. This will be your column eluent.

2. Preparation of the Column:

  • Select a glass column with an appropriate diameter (e.g., 40-50 mm for 1 g of material).

  • Securely clamp the column in a vertical position in a fume hood.[5]

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin (~1 cm) layer of sand.[1]

  • In a beaker, create a slurry by mixing ~40 g of silica gel (Silica Gel 60, 230-400 mesh) with the prepared eluent.

  • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

  • Gently tap the column to pack the silica bed and remove air bubbles.[5]

  • Open the stopcock and drain the excess solvent until it reaches the top of the silica bed. Crucially, never let the column run dry from this point forward. [5]

  • Carefully add a protective layer of sand (~1-2 cm) on top of the silica bed.[5]

3. Sample Loading:

  • Dissolve ~1.0 g of the crude material in a minimal amount of dichloromethane (DCM) or the eluent (~2-3 mL).

  • Alternative (Dry Loading): If the material is not fully soluble, dissolve it in a suitable solvent (e.g., DCM), add ~2 g of silica gel, and evaporate the solvent to dryness to create a free-flowing powder. This is the preferred method for preventing band broadening.[7]

  • Drain the eluent in the column down to the level of the top sand layer.

  • Carefully apply the sample solution (or the dry-loaded silica) evenly onto the sand layer using a pipette.

  • Drain the sample into the bed, rinsing the sides of the column with a very small amount of eluent 1-2 times, draining the rinse into the bed each time.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin eluting the column, applying gentle positive pressure with air or nitrogen to achieve a flow rate of approximately 2 inches/minute.

  • Collect fractions in test tubes or vials. A typical fraction size would be 15-20 mL.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • To remove residual TEA, you can co-evaporate with a higher boiling point solvent like toluene.

  • Place the final product under high vacuum to remove any remaining solvent traces.

Workflow Visualization

The following diagram illustrates the logical workflow for troubleshooting common column chromatography issues.

Chromatography_Troubleshooting Start Start: Analyze TLC of Crude Problem Identify Problem with Column Start->Problem NoCompound Problem: No Compound Found Problem->NoCompound Compound Missing? PoorSep Problem: Poor Separation / Tailing Problem->PoorSep Tailing/Co-elution? SlowFlow Problem: Slow / No Flow Problem->SlowFlow Flow Rate Issue? CheckFront Solution: Check Solvent Front Fractions NoCompound->CheckFront Concentrate Solution: Concentrate Fractions & Re-TLC NoCompound->Concentrate SilicaStab Solution: Check Stability on Silica (TLC Test) NoCompound->SilicaStab AddBase Solution: Add 0.5% TEA to Eluent PoorSep->AddBase DecreasePol Solution: Decrease Eluent Polarity (Lower %EtOAc) PoorSep->DecreasePol ChangeSolv Solution: Change Solvent System (e.g., DCM/MeOH) PoorSep->ChangeSolv CheckPacking Solution: Check for Air Gaps / Cracks SlowFlow->CheckPacking Repack Solution: Repack Column using Slurry Method SlowFlow->Repack CheckFrit Solution: Check for Clogged Frit/Stopcock SlowFlow->CheckFrit

Caption: Troubleshooting workflow for column chromatography.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Aouf, Z., Mansouri, R., Lakrout, S., Berredjem, M., & Aouf, N.-E. (2017). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. Journal of the Korean Chemical Society, 61(3), 153-158.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (2019). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Retrieved from [Link]

  • NIH. (2012). Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical glycosylation. Retrieved from [Link]

  • YouTube. (2019). Chromatography Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Google Patents. (2019). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2021). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Retrieved from [Link]

Sources

improving yield in the synthesis of N-CBZ protected aminomethyl tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of N-CBZ protected aminomethyl tetrahydropyrans, designed for chemistry professionals.

Technical Support Center: Synthesis of N-CBZ Aminomethyl Tetrahydropyrans

Welcome to the technical support center for the synthesis of N-CBZ protected aminomethyl tetrahydropyrans. This guide is structured to provide direct, actionable solutions to common experimental challenges, enhancing both yield and purity. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, providing potential causes and validated solutions.

Q1: My N-CBZ protection reaction has stalled or is showing very low conversion by TLC. What are the primary causes?

A1: Low or incomplete conversion is one of the most frequent issues. The root cause typically falls into one of three categories: reagent quality, reaction conditions, or the nature of the starting amine.

1. Reagent Inactivity or Degradation:

  • Benzyl Chloroformate (Cbz-Cl): This is the most common culprit. Cbz-Cl is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading into benzyl alcohol and HCl.[1][2] Using a freshly opened bottle or a recently purchased stock is critical.

  • Base Quality: The base neutralizes the HCl generated during the reaction.[1] If the base is old, hydrated, or of low purity, it cannot effectively drive the reaction forward. For solid bases like NaHCO₃ or K₂CO₃, ensure they are finely powdered and have been stored in a desiccator.

2. Sub-optimal Reaction Conditions:

  • Insufficient Base: Stoichiometry is crucial. For a primary amine salt (e.g., hydrochloride), at least two equivalents of base are required: one to neutralize the salt and one for the HCl byproduct. For a free amine, at least one equivalent is needed. Using a slight excess (e.g., 1.2-1.5 equivalents for a free amine) is often beneficial.[3]

  • Temperature: While many Cbz protections proceed well at 0 °C to room temperature, a sluggish reaction may benefit from being allowed to slowly warm to room temperature and stirred overnight.[1]

  • Solvent Choice: A biphasic system like THF/water or Dioxane/water is common for Schotten-Baumann conditions.[1] Ensure vigorous stirring to maximize the interfacial area where the reaction occurs. If your amine is poorly soluble, consider a homogeneous system using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or THF.[3]

3. Starting Material Issues:

  • Amine Nucleophilicity: The aminomethyl group on a tetrahydropyran is a primary aliphatic amine and should be sufficiently nucleophilic. However, if the starting material is impure or contains acidic contaminants, it can protonate the amine, rendering it non-nucleophilic.[3]

Q2: I'm observing multiple spots on my TLC plate post-reaction, leading to a low yield of the desired product after purification. What are these side products?

A2: The formation of side products is a classic yield-reducing problem. The identity of these byproducts depends on the reaction conditions.

  • Di-Cbz Protected Amine: This is less common with primary amines but can occur if the reaction conditions are too harsh or if there are other nucleophilic sites. However, the primary amine can potentially react twice, though this is sterically and electronically disfavored.

  • Benzyl Alcohol: This is a byproduct of Cbz-Cl degradation and will appear on your TLC. It can typically be removed during aqueous workup or column chromatography.

  • Urea Formation: If the reaction is run at elevated temperatures or for an extended period with excess Cbz-Cl, there's a risk of forming a urea byproduct through the reaction of the protected amine with another molecule of the starting amine.

  • Over-alkylation (from precursor synthesis): If the aminomethyl tetrahydropyran was synthesized via reductive amination and not properly purified, you may have residual starting aldehyde or dialkylated amine, which can lead to a complex product mixture.[4]

Troubleshooting Table for Side Product Formation

Side Product ObservedPotential CauseRecommended Solution
Benzyl Alcohol Degradation of Cbz-Cl.Use fresh Cbz-Cl. Ensure anhydrous conditions if using an organic solvent system.
Unreacted Starting Amine Incomplete reaction.See Q1. Check base stoichiometry and reagent quality.
Di-alkylation Product (From reductive amination precursor step) Impure starting amine.Re-purify the aminomethyl tetrahydropyran precursor before the protection step.
N-Benzyl Byproduct (During Cbz deprotection, not protection) Insufficient hydrogen source during hydrogenolysis.[5]This is a deprotection issue. Ensure adequate H₂ pressure or a fresh source of transfer hydrogenation reagent.

Frequently Asked Questions (FAQs)

Q3: What is the underlying mechanism of N-CBZ protection?

A3: The N-CBZ protection is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the aminomethyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The chloride ion is an excellent leaving group. A base is required to neutralize the resulting hydrochloric acid (HCl), which would otherwise protonate the starting amine and halt the reaction.[1]

Reductive_Amination_Workflow Aldehyde Tetrahydropyran-4-carboxaldehyde Imine Imine Intermediate (transient) Aldehyde->Imine Condensation Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Amine 4-Aminomethyl-tetrahydropyran (Product) Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) ReducingAgent->Amine

Caption: General workflow for reductive amination.

Common Pitfalls:

  • Imine Formation: This step is an equilibrium. To drive it forward, it's crucial to remove the water that is formed. [6]In some setups, a Dean-Stark trap is used, but more commonly, the choice of reducing agent is key.

  • Reducing Agent Choice: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are preferred over sodium borohydride (NaBH₄). [7]This is because they are milder and will selectively reduce the protonated imine (iminium ion) much faster than they reduce the starting aldehyde. [7]NaBH₄ can readily reduce the aldehyde to the corresponding alcohol, a major byproduct that lowers yield.

  • Over-alkylation: The primary amine product can react with another molecule of the aldehyde to form a secondary amine. To minimize this, it's often best to use a large excess of the ammonia source. [4]

Experimental Protocols

Protocol 1: Synthesis of N-CBZ-4-aminomethyl-tetrahydropyran (Schotten-Baumann Conditions)

This protocol is adapted for a starting material that is an amine salt.

  • Dissolution: Dissolve 4-aminomethyl-tetrahydropyran hydrochloride (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.2 eq) portion-wise to the solution. Ensure the pH of the aqueous layer is basic (pH > 8).

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 - 1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C. [1]5. Reaction: Allow the mixture to stir vigorously at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography to yield the final product.

Protocol 2: Reductive Amination to Prepare 4-Aminomethyl-tetrahydropyran

This protocol provides a general method for synthesizing the amine precursor.

  • Setup: To a round-bottom flask, add tetrahydropyran-4-carboxaldehyde (1.0 eq), ammonium acetate (5-10 eq), and methanol as the solvent.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the aldehyde.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: The resulting amine can be purified by acid-base extraction or column chromatography. For small scale, direct use after a basic workup might be possible if purity is sufficient.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Faul, M. M., & Huff, B. E. (2010). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 8(23), 5245-5259. Available from: [Link]

  • O'Brien, E., & Gahan, K. A. (2022). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 20(3), 449-460. Available from: [Link]

  • Lee, H., & Kim, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 16(11), 441. Available from: [Link]

  • Zheng, C., et al. (2018). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Journal of the American Chemical Society, 140(35), 10946-10950. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemical reviews, 109(6), 2455–2504. Available from: [Link]

  • Albericio, F., & Isidro-Llobet, A. (2010). Amino Acid-Protecting Groups. Chemical Reviews, 110(11), PR1-PR45. Available from: [Link]

  • ResearchGate. Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Available from: [Link]

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  • SciELO México. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Available from: [Link]

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  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Protecting Groups. Available from: [Link]

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  • PubMed. Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry. Available from: [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available from: [Link]

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  • ResearchGate. Benzyl N -[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)Protected Chiral β 2 Amino Acids. Available from: [Link] methylcarbamate_An_Improved_Aminomethylation_Electrophile_for_the_Synthesis_of_Benzyloxycarbonyl_Cbz-Protected_Chiral_b_2_Amino_Acids

  • New Journal of Chemistry (RSC Publishing). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. Available from: [Link]

  • ResearchGate. Selective Cleavage of Cbz-Protected Amines. Available from: [Link]

  • ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

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Technical Support Center: Navigating the Acidic Stability of 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(N-CBZ-Aminomethyl)tetrahydropyran. This molecule presents a unique challenge due to the presence of two potentially acid-labile functionalities: the N-Carbobenzyloxy (Cbz) protecting group and the tetrahydropyran (THP) ring. Understanding the delicate balance of their stability under acidic conditions is paramount for successful synthesis and manipulation. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address the foundational questions regarding the chemistry of the Cbz group and the tetrahydropyran ring in an acidic environment.

Q1: How stable is the Cbz (Carbobenzyloxy) protecting group to acidic conditions?

A1: The Cbz group is generally considered stable to many mild acidic conditions, which allows for the selective removal of more acid-labile groups like Boc (tert-butyloxycarbonyl).[1] However, it is by no means completely inert to acid. Strong acidic conditions, particularly with effective nucleophiles, will cleave the Cbz group.[2][3] Reagents such as HBr in acetic acid, concentrated HCl, or certain Lewis acids are commonly employed for its removal.[4][5] The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the benzylic C-O bond to release the unprotected amine, toluene, and carbon dioxide.[2]

Q2: What is the expected behavior of a tetrahydropyran (THP) ring under acidic conditions?

A2: The tetrahydropyran ring is a cyclic ether. Ethers are susceptible to cleavage by strong acids, especially in the presence of good nucleophiles.[6] The THP moiety, in particular, is often used as a protecting group for alcohols precisely because it can be readily removed under mild acidic hydrolysis.[7][8] The cleavage mechanism involves protonation of the ring's ether oxygen, which activates the C-O bond. This is followed by nucleophilic attack or the formation of a resonance-stabilized carbocation, leading to ring-opening.[9] The end product is typically a 5-hydroxypentanal derivative.[10]

Q3: Can I selectively cleave the Cbz group in this compound without affecting the THP ring?

A3: Achieving this selectivity is the primary challenge. Since both groups can be cleaved by acid, the reaction conditions must be carefully optimized. Success depends on exploiting the kinetic differences in their cleavage rates. Generally, very harsh acidic conditions (e.g., refluxing with strong mineral acids) are likely to cleave both the Cbz group and the THP ring.[6][11] Milder acidic conditions might favor Cbz cleavage, but careful screening is essential. For guaranteed preservation of the THP ring, non-acidic deprotection methods for the Cbz group, such as catalytic hydrogenolysis (e.g., H₂, Pd/C), are the most reliable choice, provided other functional groups in the molecule are compatible.[2][5][12]

Q4: What are the primary byproducts I should watch for during acid-mediated reactions?

A4: The main byproducts will depend on which bond is cleaved.

  • From Cbz Cleavage: Toluene and CO₂ are the expected neutral byproducts. The benzyl cation formed as an intermediate can potentially alkylate other nucleophiles present in the reaction mixture.

  • From THP Ring Cleavage: You can expect to see ring-opened products, such as 5-hydroxy-2-(aminomethyl)pentanal or subsequent polymerization products.[9][11]

  • From Solvent Participation: If using acetic acid as a solvent at elevated temperatures, you risk N-acetylation of the newly formed free amine after Cbz deprotection.[13]

Troubleshooting Guide: Common Experimental Issues

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Incomplete or No Cbz Deprotection

You've subjected your this compound to acidic conditions, but analysis (TLC, LC-MS) shows a significant amount of starting material remains.

  • Possible Cause 1: Insufficient Acid Strength/Concentration. The acidity of the medium may not be high enough to efficiently protonate the carbamate and initiate cleavage.

  • Solution: Gradually increase the acid strength. If you are using HCl in an organic solvent like dioxane, consider switching to a more potent system like 33% HBr in acetic acid.[5] Always perform such changes on a small scale first to assess the impact on the THP ring.

  • Possible Cause 2: Low Temperature or Short Reaction Time. Carbamate hydrolysis can be kinetically slow, especially under milder acidic conditions.[14]

  • Solution: First, try extending the reaction time at the current temperature, monitoring progress every few hours. If the reaction remains stalled, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can significantly accelerate the deprotection. Be aware that higher temperatures also increase the risk of THP ring cleavage.

Problem 2: Formation of Unexpected Side Products and Degradation

Your reaction yields the desired deprotected amine, but also several other spots on a TLC plate or peaks in an LC-MS trace, suggesting degradation of the molecule.

  • Possible Cause: THP Ring Cleavage. This is the most likely cause of degradation when using strong acids. The conditions required to cleave the Cbz group may be too harsh for the cyclic ether.

  • Diagnostic Steps: Isolate one of the major byproducts and characterize it by NMR and MS. Look for signatures of a linear C5 chain with hydroxyl and aldehyde/acetal functionalities, which would confirm ring-opening.

  • Solution:

    • Reduce Acid Strength: Switch to a milder acid system. For example, if HBr/AcOH is causing degradation, try using HCl in dioxane or trifluoroacetic acid (TFA) at a lower temperature.

    • Change Deprotection Strategy: The most robust solution is to abandon acidic deprotection in favor of an orthogonal method. Catalytic hydrogenolysis (H₂ gas with a palladium catalyst) is the standard, highly effective method for Cbz removal that occurs under neutral pH and is very unlikely to affect the THP ring.[2][12]

Data Presentation: Comparison of Acidic Deprotection Conditions
Reagent SystemTypical ConditionsCbz Group StabilityTHP Ring StabilitySelectivity & Remarks
TFA / DCM 10-50% TFA in CH₂Cl₂, 0 °C to RTLabilePotentially LabileOften used for Boc deprotection; may cleave Cbz slowly. Risk to THP increases with TFA conc. and temp.
HCl in Dioxane/EtOAc 4M solution, 0 °C to RT, 1-4hLabileMore StableA common and moderately strong condition. Generally offers a better selectivity window than HBr/AcOH.[3]
HBr in Acetic Acid 33% HBr/AcOH, RT, 2-16hVery LabileLabileA very strong and effective reagent for Cbz removal, but poses a high risk of THP ring cleavage.[4][5]
Aqueous HCl 6N HCl, RefluxVery LabileVery LabileHarsh conditions. Not recommended for this substrate as both groups will almost certainly be cleaved.

Experimental Protocols & Methodologies

Protocol 1: Diagnostic Test for THP Ring Stability

This protocol helps determine the stability of your THP ring under specific acidic conditions before committing your main batch of material.

  • Substrate: Use a model compound, such as 3-(hydroxymethyl)tetrahydropyran, or your actual starting material if available in sufficient quantity.

  • Reaction Setup: Dissolve the substrate (10 mg) in the chosen solvent (e.g., dioxane, 0.5 mL).

  • Acid Addition: Add the acid to be tested (e.g., 4M HCl in dioxane, 0.1 mL) at the desired reaction temperature (e.g., room temperature).

  • Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h). Quench each aliquot with a mild base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the quenched aliquots by TLC and LC-MS. Compare with the starting material to detect any new spots or peaks that would indicate degradation or ring-opening.

Protocol 2: Recommended Cbz Deprotection via Catalytic Hydrogenolysis

This is the preferred method for selectively removing the Cbz group while preserving the THP ring.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (approx. 0.1 M concentration).[5]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon). The typical catalyst loading is 5-10 mol%.[5]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask or use a dedicated hydrogenation apparatus. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under the H₂ atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed. The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully vent the H₂ gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)tetrahydropyran. Further purification can be performed by chromatography or crystallization if necessary.

Visualization of Reaction Pathways

The following diagram illustrates the two competing acid-catalyzed pathways for this compound.

StabilityPathways start This compound protonated_cbz Protonated Carbamate start->protonated_cbz H⁺ (Mild/Strong Acid) [1] Cbz Cleavage protonated_thp Protonated THP Ether start->protonated_thp H⁺ (Strong Acid) [2] THP Cleavage product_amine 3-(Aminomethyl)tetrahydropyran (Desired Product) protonated_cbz->product_amine byproducts_cbz Toluene + CO₂ protonated_cbz->byproducts_cbz product_degraded Ring-Opened Products (e.g., 5-hydroxy-2-(N-CBZ-aminomethyl)pentanal) protonated_thp->product_degraded

Sources

Technical Support Center: Stereochemical Integrity in the Functionalization of 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the chemical modification of chiral 3-(N-CBZ-Aminomethyl)tetrahydropyran. Our focus is on providing not just protocols, but the mechanistic understanding required to make informed decisions in your synthetic campaigns.

Introduction: The Challenge of Stereochemical Control

3-(Aminomethyl)tetrahydropyran is a valuable building block in medicinal chemistry, often used in the synthesis of novel therapeutics.[1][2][3][4][5] When used in its chiral, enantiomerically pure form, preserving the stereocenter at the C3 position during subsequent functionalization steps is paramount to maintaining the desired pharmacological activity. The N-Carboxybenzyl (CBZ or Z) protecting group is frequently employed for the amine due to its stability and reliable deprotection methods.[6][7] However, inadvertent racemization at the adjacent C3 carbon can occur under certain reaction conditions, compromising the stereochemical purity of the final product. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)
Q1: What is the precise structure of this compound, and which center is at risk of racemization?

Answer: The structure consists of a tetrahydropyran (THP) ring substituted at the 3-position with an aminomethyl group, which is protected with a carboxybenzyl (CBZ) group.

The stereocenter at risk of racemization is the C3 carbon of the tetrahydropyran ring. This is a chiral center because it is bonded to four different groups:

  • The C2 carbon of the THP ring.

  • The C4 carbon of the THP ring.

  • A hydrogen atom.

  • The N-CBZ-aminomethyl (-CH₂-NH-CBZ) substituent.

Any chemical transformation that compromises the fixed tetrahedral geometry of this carbon can lead to a loss of stereochemical information.

Figure 1. Structure highlighting the C3 chiral center.
Q2: What is the primary chemical mechanism that leads to racemization at the C3 position?

Answer: The primary mechanism for racemization at the C3 position is the deprotonation of the hydrogen atom directly attached to the C3 chiral center , followed by re-protonation. This process proceeds through a planar, achiral carbanion or enolate-like intermediate.

The Mechanistic Pathway:

  • Deprotonation: A sufficiently strong base abstracts the acidic proton from the C3 carbon. The acidity of this proton is a key factor, though it is generally not high.

  • Formation of a Planar Intermediate: The resulting carbanion adopts a planar (or rapidly inverting) sp²-hybridized geometry. At this stage, the original stereochemical information is lost.

  • Re-protonation: The planar intermediate is subsequently protonated by a proton source in the reaction mixture (e.g., solvent, conjugate acid of the base). This protonation can occur from either face of the planar intermediate with roughly equal probability.

  • Result: A racemic or epimerized mixture of the (S) and (R) enantiomers is formed.

This mechanism is particularly relevant in reactions requiring strongly basic conditions.[8]

start (S)-Enantiomer (Defined Stereocenter) intermediate Planar Carbanion Intermediate (Loss of Chirality) start->intermediate Deprotonation at C3 base Strong Base (e.g., LDA, NaH) base->start racemate Racemic Mixture (S- and R-Enantiomers) intermediate->racemate Re-protonation (from either face) protonation Proton Source (e.g., H₂O, ROH) protonation->intermediate

Figure 2. The general mechanism of base-induced racemization at C3.
Troubleshooting Guide: Preserving Stereochemistry During Functionalization
Q3: I need to perform a reaction on the N-H bond of the CBZ-carbamate (e.g., N-alkylation). Is the C3 stereocenter at risk?

Answer: Generally, the risk of racemization at C3 during reactions at the carbamate nitrogen is LOW , provided that appropriate conditions are chosen. The CBZ group itself is a carbamate, which has distinct reactivity.[9]

Analysis of Risk:

  • Acidity of N-H vs. C3-H: The proton on the carbamate nitrogen is significantly more acidic (pKa ≈ 16-18) than the proton on the C3 carbon (pKa > 40). Therefore, a base will selectively deprotonate the nitrogen.

  • Safe Conditions: Standard N-alkylation conditions, such as using a moderate base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) followed by an alkylating agent (e.g., MeI, BnBr), should not affect the C3 stereocenter. These bases are not strong enough to deprotonate the C3-H.

  • Potential Pitfall: The use of an exceptionally strong base (e.g., n-BuLi) in large excess or at elevated temperatures is unnecessary for N-H deprotonation and could potentially risk deprotonation at other sites, including C3. Stick to bases whose conjugate acids have a pKa comfortably below that of a C-H bond.

Recommended Protocol: N-Methylation (Example)

  • Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Quench & Workup: Carefully quench the reaction by slow addition of saturated aq. NH₄Cl. Extract the product with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify by column chromatography and verify the stereochemical purity using chiral HPLC or NMR with a chiral shift reagent.

Q4: My goal is to functionalize the tetrahydropyran ring itself. Which reaction conditions pose the highest risk of racemization?

Answer: Functionalizing the THP ring directly carries a higher risk of racemization than modifying the side chain. The conditions to be most wary of are those that can generate a carbanion at or near the C3 position.

High-Risk Scenarios & Reagents:

  • Strong, Non-hindered Bases: Reagents like n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), or Lithium diisopropylamide (LDA) are designed for C-H deprotonation and pose a significant threat to the C3 stereocenter.[10]

  • High Temperatures: Thermal processes, especially in the presence of even moderate bases or acids, can sometimes facilitate epimerization by providing the activation energy for a ring-opening/closing equilibrium or another isomerization pathway.

  • Elimination Reactions: Attempting an elimination reaction on a substrate with a leaving group at C2 or C4 could lead to the formation of an enol ether. If this double bond is then re-reduced or isomerized back, the stereochemistry at C3 could be scrambled.

Reagent/ConditionRacemization RiskRationale
Strong Organolithiums (n-BuLi, s-BuLi)High Potent bases capable of deprotonating unactivated C-H bonds.[10]
Strong Amide Bases (LDA, LiHMDS)High Strong bases, although steric hindrance may offer slight selectivity.[11]
Metal Hydrides (NaH, KH)Low to Medium Primarily used for deprotonating heteroatoms (N-H, O-H). Risk increases at high temperatures.
Carbonates/Bicarbonates (K₂CO₃, NaHCO₃)Very Low Weak bases insufficient to deprotonate the C3-H bond.[12]
Strong Aqueous Base (NaOH, KOH) & HeatMedium to High Can promote elimination or other rearrangement pathways leading to racemization.[8]
Lewis/Brønsted Acids & HeatLow to Medium Risk depends on the substrate; could catalyze ring-opening if a suitable pathway exists.
Q5: What are some reliable, "racemization-free" strategies for functionalizing a related chiral alcohol on a tetrahydropyran ring?

Answer: While direct, stereospecific functionalization of the C3-H bond is extremely challenging, other positions on the ring can be modified with high stereochemical control if a suitable functional handle, like a hydroxyl group, is present. The Mitsunobu reaction is a gold-standard method for achieving this.

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups with a clean inversion of stereochemistry .[13][14][15][16] This occurs via an Sɴ2 mechanism.

Core Principle: The alcohol is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate (typically DEAD or DIAD). This converts the hydroxyl into an excellent leaving group, which is then displaced by a suitable nucleophile in a single, stereospecific step.[17]

cluster_workflow Mitsunobu Reaction Workflow start Chiral Secondary Alcohol (e.g., on THP Ring) intermediate Activated Oxyphosphonium Salt (Good Leaving Group) start->intermediate Activation reagents PPh₃, DIAD/DEAD + Acidic Nucleophile (Nu-H) reagents->intermediate end Substituted Product (Inverted Stereocenter) intermediate->end Sɴ2 Attack by Nu⁻

Figure 3. Workflow for stereospecific functionalization via the Mitsunobu reaction.

Suitable Nucleophiles (Nu-H):

  • Carboxylic Acids (R-COOH): Forms an ester.

  • Phenols (Ar-OH): Forms an aryl ether.

  • Imides (e.g., Phthalimide): Forms a protected amine, which can be deprotected (Gabriel synthesis).

  • Hydrogen Azide (HN₃): Forms an azide, which can be reduced to an amine.

  • Thiols (R-SH): Forms a thioether.

This reaction is powerful because it proceeds under mild, neutral conditions, completely avoiding the harsh bases or acids that threaten the C3 stereocenter of your primary molecule.

References
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • Oxazolidinone synthesis . Organic Chemistry Portal. [Link]

  • Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α-Lithiated Carbamates and Benzoates by in Situ IR spectroscopy . Journal of the American Chemical Society. [Link]

  • The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Methyl-α-amino Acids . CHIMIA. [Link]

  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin . ResearchGate. [Link]

  • Synthetic route of oxazolidinones from amino acids via amino-alcohols . ResearchGate. [Link]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) . MDPI. [Link]

  • Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues . PubMed. [Link]

  • Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst . PMC - NIH. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine . RSC Publishing. [Link]

  • Mitsunobu Reaction . Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . NIH. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications . ResearchGate. [Link]

  • Mitsunobu Reaction . Chem-Station Int. Ed. [Link]

  • N-Dealkylation of Amines . PMC - NIH. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry . ACS Publications. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds . Organic Chemistry Portal. [Link]

  • A recent update on new synthetic chiral compounds with antileishmanial activity . PMC. [Link]

  • Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate . NIH. [Link]

  • Synthesis of Chiral 3-Substituted Hexahydropyrroloindoline via Intermolecular Cyclopropanation . Amanote Research. [Link]

  • Equilibrium Dynamics of β-N-Methylamino-L-Alanine (BMAA) and Its Carbamate Adducts at Physiological Conditions . eScholarship.org. [Link]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity . PubMed. [Link]

  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst . NIH. [Link]

  • How Many Chiral Centers are in this molecule? . YouTube. [Link]

  • Method of racemization of optically active tetrahydrofuran 2-carboxylic acid.
  • (S)-N-Cbz-tetrahydrofuran-3-yl-amine . Sami Specialty Chemicals. [Link]

  • Preparation method of 3-aminomethyl tetrahydrofuran.
  • Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • The synthetic method of 3-aminomethyltetrahydrofuran.
  • A kind of racemization method of ketamine, its derivative or its salt.

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alternative protecting groups to CBZ for 3-(aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amine Protection Strategies

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with aliphatic primary amines, such as 3-(aminomethyl)tetrahydropyran, and require alternatives to the classical benzyloxycarbonyl (Cbz or Z) protecting group. Here, we provide in-depth, field-proven insights into selecting, applying, and troubleshooting orthogonal protection strategies.

Section 1: Frequently Asked Questions (FAQs) & Selection Guide

This section addresses high-level questions regarding the rationale for moving beyond Cbz protection and provides a framework for selecting the most appropriate alternative for your synthetic route.

Q1: I have always used Cbz-Cl for amine protection. Why should I consider an alternative for a simple molecule like 3-(aminomethyl)tetrahydropyran?

A: While the Cbz group is a robust and historically significant protecting group, its removal by catalytic hydrogenolysis presents several potential challenges that can compromise a synthetic route:

  • Catalyst Poisoning: Substrates containing sulfur (thiols, thioethers) or certain nitrogen heterocycles can poison the Palladium or Platinum catalyst, rendering the deprotection ineffective.

  • Incompatible Functional Groups: Hydrogenolysis is a reductive process. It is incompatible with other reducible functional groups you may wish to preserve in your molecule, such as alkenes, alkynes, azides, or nitro groups.

  • Safety and Equipment: Hydrogenolysis requires a hydrogen gas source and specialized equipment (e.g., Parr shaker, H-Cube®), and handling pyrophoric catalysts like Palladium on carbon (Pd/C) requires care.[1]

  • Chemoselectivity Issues: In complex molecules, achieving selective deprotection without affecting other benzyl-type protecting groups (e.g., benzyl ethers) can be difficult.[2]

Therefore, employing an orthogonal protecting group—one that can be removed under conditions that do not affect the Cbz group or other functionalities—provides greater flexibility and security in multi-step synthesis.[3][4][5]

Q2: What are the critical factors to consider when selecting an alternative protecting group?

A: The choice is dictated by the overall synthetic strategy. You must consider the stability of your substrate and any other protecting groups present in the molecule. The key factors are:

  • Orthogonality: The protecting group must be selectively removable without cleaving other protecting groups or sensitive functionalities in the molecule.[4][5] For example, if your molecule contains an acid-labile tert-butyl ester, choosing the acid-labile Boc group for the amine would be a poor choice.

  • Stability: The group must be stable to all subsequent reaction conditions planned before its intended removal.

  • Cleavage Conditions: The deprotection conditions should be mild enough to not damage your final product.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Cost and Availability: The protecting group reagent should be commercially available and economically viable for your scale of synthesis.

Q3: What are the most reliable Cbz alternatives for a primary aliphatic amine?

A: For a simple, non-aromatic primary amine like that in 3-(aminomethyl)tetrahydropyran, the most common and effective alternatives are carbamates that offer orthogonal cleavage conditions. The top four recommendations are Boc, Fmoc, Alloc, and Ns groups.

Comparative Overview of Key Protecting Groups
Protecting GroupStructureReagent for IntroductionCleavage ConditionsOrthogonal ToKey Considerations
Cbz (Z)Benzyl CarbamateBenzyl Chloroformate (Cbz-Cl)H₂, Pd/C (Hydrogenolysis)[6]Boc, Fmoc, AllocIncompatible with reducible groups (alkenes, alkynes, azides). Catalyst can be poisoned.
Boc tert-Butyl CarbamateDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl)[6]Cbz, Fmoc, AllocAcid-labile. Deprotection can generate t-butyl cations, which may cause side reactions.[7][8]
Fmoc Fluorenyl CarbamateFmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[6]Cbz, Boc, AllocBase-labile. Not suitable if other base-sensitive groups (e.g., esters) are present.
Alloc Allyl CarbamateAllyl Chloroformate (Alloc-Cl)Pd(0) catalyst and scavenger (e.g., PhSiH₃)[9][10]Cbz, Boc, FmocRequires a transition metal catalyst. Very mild and highly orthogonal.[9]
Ns o- or p-Nitrosulfonamide2-Nitrobenzenesulfonyl chlorideThiol nucleophile (e.g., Thiophenol, Mercaptoethanol)[11][12]Cbz, Boc, FmocVery mild cleavage. The resulting sulfonamide N-H is acidic, facilitating N-alkylation (Fukuyama Synthesis).[11][12]
Decision-Making Workflow for Protecting Group Selection

This diagram provides a logical pathway for selecting a suitable protecting group based on the stability of your molecule.

G start Start: Need to protect 3-(aminomethyl)tetrahydropyran q_h2 Is the molecule stable to catalytic hydrogenation? start->q_h2 pg_cbz Use Cbz Group q_h2->pg_cbz Yes q_acid Is the molecule stable to strong acid (e.g., TFA)? q_h2->q_acid No (e.g., contains alkenes) pg_boc Use Boc Group q_acid->pg_boc Yes q_base Is the molecule stable to non-nucleophilic base (e.g., piperidine)? q_acid->q_base No (e.g., contains t-butyl ester) pg_fmoc Use Fmoc Group q_base->pg_fmoc Yes q_pd Is the molecule compatible with Pd(0) catalysts? q_base->q_pd No (e.g., contains esters) pg_alloc Use Alloc Group q_pd->pg_alloc Yes pg_ns Consider Ns Group (cleaved with thiols) q_pd->pg_ns No G BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid tBuCation tert-Butyl Cation (Electrophile) Protonated->tBuCation Elimination FreeAmine Free Amine + CO₂ CarbamicAcid->FreeAmine Decarboxylation Scavenger Scavenger (e.g., TIS, Anisole) tBuCation->Scavenger Desired Path Substrate Nucleophilic Substrate (e.g., Thiol, Phenol) tBuCation->Substrate Undesired Path Trapped Trapped Cation Scavenger->Trapped SideProduct Alkylated Side Product Substrate->SideProduct

Caption: Boc deprotection pathway and the role of cation scavengers.

Fmoc Group Troubleshooting

Q: My Fmoc deprotection with piperidine is incomplete.

A: This usually points to a reagent or solvent issue.

  • Causality: The Fmoc group is cleaved via an E1cB elimination mechanism initiated by a base. The dibenzofulvene byproduct is then trapped by the base.

  • Solutions:

    • Reagent Quality: Piperidine can degrade over time. Use a freshly opened bottle or distill it before use.

    • Solvent Purity: The reaction is typically run in DMF or NMP. Ensure these solvents are anhydrous and amine-free for best results.

    • Concentration: A 20% solution of piperidine in DMF is standard. If the reaction is slow, increasing the concentration to 50% or extending the reaction time may be necessary.

Section 3: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific experimental setup and scale.

General Workflow Diagram

G cluster_protection Protection Step cluster_deprotection Deprotection Step p_setup 1. Reaction Setup (Amine, Reagent, Base, Solvent) p_monitor 2. Reaction Monitoring (TLC, LC-MS) p_setup->p_monitor p_workup 3. Aqueous Work-up (Quench, Extract, Wash, Dry) p_monitor->p_workup p_purify 4. Purification (Column Chromatography) p_workup->p_purify d_setup 1. Reaction Setup (Protected Amine, Reagent, Solvent) d_monitor 2. Reaction Monitoring (TLC, LC-MS) d_setup->d_monitor d_workup 3. Work-up (Evaporate/Neutralize, Extract) d_monitor->d_workup d_purify 4. Purification (Column Chromatography/Crystallization) d_workup->d_purify

Caption: General experimental workflow for protection and deprotection.

Protocol 1: Boc-Protection of 3-(aminomethyl)tetrahydropyran
  • Materials:

    • 3-(aminomethyl)tetrahydropyran (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

    • Triethylamine (Et₃N) (1.5 equiv, if starting from free amine) OR (2.5 equiv, if starting from HCl salt)

    • Dichloromethane (DCM), sufficient to make a 0.2 M solution

  • Procedure:

    • Dissolve 3-(aminomethyl)tetrahydropyran in DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • In a separate flask, dissolve Boc₂O in a small amount of DCM. Add this solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure Boc-protected amine.

Protocol 2: Acid-Mediated Boc-Deprotection
  • Materials:

    • Boc-protected 3-(aminomethyl)tetrahydropyran (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • (Optional) Triisopropylsilane (TIS) scavenger (5% v/v)

  • Procedure:

    • Dissolve the Boc-protected amine in DCM (to make a ~0.1 M solution) in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Add TFA to the solution to achieve a final concentration of 20-50% v/v. If your substrate is sensitive to alkylation, add the scavenger first.

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

    • Co-evaporate with a solvent like toluene or DCM several times to ensure all residual TFA is removed.

    • The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer and concentrate to yield the free amine.

Protocol 3: Fmoc-Protection of 3-(aminomethyl)tetrahydropyran
  • Materials:

    • 3-(aminomethyl)tetrahydropyran (1.0 equiv)

    • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 equiv)

    • Sodium Bicarbonate (NaHCO₃) (3.0 equiv)

    • Dioxane and Water (1:1 mixture)

  • Procedure:

    • Dissolve the amine in the 1:1 Dioxane/Water mixture.

    • Add the sodium bicarbonate and stir vigorously.

    • Cool the mixture to 0 °C.

    • Add a solution of Fmoc-Cl in dioxane dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, add water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to yield the Fmoc-protected product.

References

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions with 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(N-CBZ-Aminomethyl)tetrahydropyran. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of solvent selection and reaction optimization when working with this versatile building block. The unique combination of a polar tetrahydropyran (THP) ether, a bulky N-benzyloxycarbonyl (CBZ) protecting group, and a reactive aminomethyl linker presents specific challenges and opportunities in synthesis. This guide provides field-proven insights and troubleshooting strategies to ensure your reactions are efficient, high-yielding, and reproducible.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and properties of this compound, with a focus on solvent interactions.

Q1: What are the general solubility characteristics of this compound?

A1: The solubility of this molecule is dictated by its composite structure. The tetrahydropyran ring provides polarity and hydrogen bond accepting capabilities, while the N-CBZ group adds significant nonpolar character due to the benzyl ring, alongside a polar carbamate linker.

  • Good Solubility: Expect good solubility in a range of polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate (EtOAc).

  • Moderate Solubility: Alcohols like methanol (MeOH) and ethanol (EtOH) are generally effective solvents, particularly for reactions involving polar reagents or catalysts (e.g., catalytic hydrogenation).

  • Poor Solubility: The compound is generally insoluble in water and nonpolar hydrocarbon solvents like hexanes and heptane.

Q2: How does the N-CBZ group influence solvent choice?

A2: The N-CBZ group is a robust protecting group, stable to most aqueous acidic and basic conditions, which offers flexibility.[1] However, its primary removal method, catalytic hydrogenation, is highly dependent on the solvent. Protic solvents like ethanol and methanol are preferred for hydrogenation as they facilitate proton transfer and help maintain catalyst activity.[2][3] For other transformations where the CBZ group is retained, its bulky, somewhat greasy nature can improve solubility in less polar solvents like DCM or toluene compared to a free amine.

Q3: Are there any solvent-induced side reactions I should be aware of?

A3: Yes. While the THP ring is generally stable, aggressive acidic conditions combined with nucleophilic solvents (like alcohols) can potentially lead to ring-opening, although this is more common with more labile THP acetals.[4] More critically, during N-CBZ deprotection under harsh acidic conditions (e.g., HBr in acetic acid), the choice of solvent is integral to the reaction medium and can affect the rate and cleanliness of the deprotection.[5]

Troubleshooting Guide: Common Reactions & Optimization

This guide is structured in a problem-cause-solution format to directly address challenges encountered during experimentation.

Scenario 1: N-CBZ Deprotection via Catalytic Hydrogenation

This is the most common transformation for this substrate. The goal is to efficiently remove the CBZ group to liberate the primary amine for subsequent reactions.

Problem 1: Incomplete or stalled deprotection reaction.

  • Potential Cause 1: Poor Solubility. The substrate or the deprotected product may not be fully soluble in the chosen solvent, preventing access to the catalyst surface.

  • Solution 1:

    • Switch to a solvent with better solubilizing power. A mixture of solvents can be highly effective. For instance, if the reaction is sluggish in pure ethanol, adding a co-solvent like ethyl acetate or THF can significantly improve solubility and reaction rate.[3]

    • Gently warming the reaction can also improve solubility and kinetics. For hydrogenations, temperatures around 40-60°C are often effective without leading to side reactions.[3]

  • Potential Cause 2: Catalyst Inactivity/Poisoning. Impurities in the starting material or solvent (e.g., sulfur compounds, residual halides) can poison the Palladium catalyst. The catalyst may also deactivate over time.

  • Solution 2:

    • Ensure high-purity, anhydrous solvents are used.

    • Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C).

    • Consider using a different form of the catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more robust.

    • If catalyst deactivation is suspected during a long reaction, filtering the mixture and adding a fresh batch of catalyst can restart a stalled reaction.

Problem 2: Low yield of the desired amine after workup.

  • Potential Cause: Product Volatility or Water Solubility. The deprotected product, 3-(aminomethyl)tetrahydropyran, has a lower molecular weight and is more polar than the starting material. It may be partially lost during solvent removal or be soluble in the aqueous layer during an extractive workup.[6]

  • Solution:

    • After filtration of the catalyst, concentrate the solvent carefully using a rotary evaporator at low temperature and pressure.

    • To isolate the product, avoid an aqueous workup if possible. If an aqueous wash is necessary to remove additives, ensure the aqueous layer is thoroughly back-extracted multiple times with a suitable organic solvent (e.g., DCM).

    • Salting out the aqueous layer with NaCl can decrease the amine's solubility in water and improve extraction efficiency.

Scenario 2: Amide Coupling Reactions

After deprotection, the resulting primary amine is often used in amide bond formation with a carboxylic acid.

Problem: Low yield of the desired amide product.

  • Potential Cause 1: Incomplete Amine Formation. The issue may lie in the preceding deprotection step.

  • Solution 1: Before starting the coupling reaction, confirm the complete consumption of the N-CBZ starting material by TLC or LC-MS. If deprotection is incomplete, re-subject the material to the hydrogenation conditions.

  • Potential Cause 2: Suboptimal Coupling Conditions/Solvent. The choice of solvent can dramatically affect the efficiency of peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Solution 2:

    • Polar aprotic solvents are standard for amide coupling. DMF and DCM are excellent choices. NMP can be used for less soluble substrates.

    • Ensure the solvent is anhydrous, as water will hydrolyze the activated carboxylic acid intermediate and quench the coupling reagents.

    • For sterically hindered substrates, switching to a more polar solvent like DMF can accelerate the reaction compared to DCM.

  • Potential Cause 3: Direct Amidation Failure. For advanced one-pot methods that convert the N-CBZ group directly to an amide, solvent choice is critical.[7][8] For example, a rhodium-catalyzed coupling of N-CBZ amines with arylboroxines shows optimal results in 1,4-dioxane .[9][10]

  • Solution 3:

    • If attempting a one-pot amidation, strictly follow literature procedures for that specific transformation, as the solvent is an integral part of the catalytic cycle.

    • Ensure all reagents and the solvent are of the highest purity to avoid catalyst inhibition.

Scenario 3: Nucleophilic Substitution on the Tetrahydropyran Ring

While less common for this specific substrate, a user might want to perform a substitution reaction on the THP ring itself, for example, by activating a hydroxyl group at another position. The principles of solvent effects on substitution mechanisms are critical here.

Problem: Poor stereoselectivity or formation of elimination byproducts.

  • Potential Cause: Incorrect Solvent Polarity for the Desired Mechanism. The solvent has a profound impact on the reaction pathway, stabilizing or destabilizing charged intermediates.[11][12]

    • Sₙ1 Pathway: Favored by polar protic solvents (e.g., water, alcohols). These solvents excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding, promoting ionization.[11][13]

    • Sₙ2 Pathway: Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO). These solvents can solvate the counter-ion but leave the nucleophile "naked" and more reactive.[12][14] Nonpolar solvents also strongly favor the Sₙ2 pathway.[4]

  • Solution:

    • To achieve inversion of stereochemistry (Sₙ2), use a nonpolar or polar aprotic solvent. Studies on THP acetals have shown that trichloroethylene is a particularly effective nonpolar solvent for promoting Sₙ2 reactions over Sₙ1.[4]

    • To achieve a mixture of stereoisomers via a planar carbocation (Sₙ1), use a polar protic solvent.

    • The diagram below illustrates this critical choice.

Visualized Workflows and Mechanisms

Diagram 1: General Solvent Selection Workflow

G A Analyze Reactants & Products (Solubility, Stability) B Define Reaction Type (e.g., Hydrogenation, Coupling, Sₙ2) A->B C Consult Solvent Property Data (Polarity, BP, Aprotic/Protic) B->C D Select Candidate Solvents (Based on literature precedents) C->D E Test on Small Scale (Monitor by TLC/LC-MS) D->E F Optimize Conditions (Co-solvents, Temperature, Concentration) E->F Reaction Inefficient? G Scale-Up Reaction E->G Reaction Successful? F->E

Caption: A decision-making flowchart for systematic solvent selection.

Diagram 2: Troubleshooting Low Yield in Amide Coupling

G Start Low Amide Yield CheckDeprotection Was N-CBZ deprotection complete? Start->CheckDeprotection CouplingConditions Are coupling reagents & solvent optimal? CheckDeprotection->CouplingConditions Yes RedoDeprotection Re-run hydrogenation. Confirm amine formation via LC-MS. CheckDeprotection->RedoDeprotection No WorkupLoss Was product lost during workup? CouplingConditions->WorkupLoss Yes OptimizeCoupling Use anhydrous DMF or DCM. Check reagent quality. Consider different coupling agent. CouplingConditions->OptimizeCoupling No OptimizeWorkup Avoid aqueous wash if possible. Back-extract aqueous layers. Use care during solvent removal. WorkupLoss->OptimizeWorkup Possible Success Improved Yield WorkupLoss->Success No RedoDeprotection->Start OptimizeCoupling->Success OptimizeWorkup->Success

Caption: A logical tree for diagnosing low amide coupling yields.

Diagram 3: Solvent Influence on Substitution Mechanism at THP Ring

G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway SN2_Solvent Nonpolar or Polar Aprotic Solvent (e.g., Toluene, THF, DCM) SN2_TS [Nu---C---LG]δ- Bimolecular Transition State SN2_Solvent->SN2_TS Favors concerted attack SN2_Product Inversion of Stereochemistry SN2_TS->SN2_Product SN1_Solvent Polar Protic Solvent (e.g., EtOH, H₂O) SN1_Intermediate Planar Carbocation Intermediate (R₃C⁺) SN1_Solvent->SN1_Intermediate Stabilizes ions via H-bonding SN1_Product Racemization/ Mixed Stereoisomers SN1_Intermediate->SN1_Product Nucleophile attacks from either face Start R-LG (Activated THP Substrate) Start->SN2_Solvent Start->SN1_Solvent

Caption: How solvent choice directs Sₙ1 vs. Sₙ2 pathways.[4][11][12]

Reference Data

Table 1: Properties of Common Solvents for Reactions with this compound

SolventTypeDielectric Constant (20°C)Boiling Point (°C)Miscible with Water?Common Application
Dichloromethane (DCM) Polar Aprotic9.140NoAmide Coupling, General Synthesis
Tetrahydrofuran (THF) Polar Aprotic7.666YesGeneral Synthesis, Co-solvent
Ethyl Acetate (EtOAc) Polar Aprotic6.077NoHydrogenation, Extraction
Ethanol (EtOH) Polar Protic2578YesHydrogenation
Methanol (MeOH) Polar Protic3365YesHydrogenation
1,4-Dioxane Polar Aprotic2.2101YesDirect Amidation[9]
Acetonitrile (ACN) Polar Aprotic37.582YesGeneral Synthesis
Dimethylformamide (DMF) Polar Aprotic38.3153YesAmide Coupling
Toluene Nonpolar2.4111NoSₙ2 Reactions, Water Removal

Experimental Protocols

Protocol 1: Standard N-CBZ Deprotection by Catalytic Hydrogenation

  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol to a concentration of ~0.1 M.

  • Inerting: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd). Seal the flask.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ (a balloon is sufficient for small scale) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material (typically 2-12 hours).

  • Workup: Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (e.g., methanol).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)tetrahydropyran, which can be used directly or purified further if necessary.

Protocol 2: General Amide Coupling with EDC/HOBt

  • Activation: In a flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DCM or DMF (~0.2 M). Stir at room temperature for 30 minutes.

  • Amine Addition: Dissolve 3-(aminomethyl)tetrahydropyran (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the formation of the amide product by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals. Organic Letters. [Link]

  • Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Chemistry Portal. [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Bentham Science. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. PubMed. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate. [Link]

  • Protecting groups in organic synthesis?!. Reddit. [Link]

  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. [Link]

  • Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. ACS Publications. [Link]

  • Nucleophilic Substitution Reactions Solvent Effects. St. Paul's Cathedral Mission College. [Link]

  • Solvents in Substitution Reactions. YouTube. [Link]

  • Preparation method of 3-aminomethyl tetrahydrofuran.
  • Synthesis method for 3-aminomethyl tetrahydrofuran. Patsnap. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in the Hydrogenation of 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into a common yet frustrating challenge: catalyst poisoning during the catalytic hydrogenation of 3-(N-CBZ-Aminomethyl)tetrahydropyran. The removal of the carbobenzyloxy (CBZ or Z) protecting group is a critical step in many synthetic routes, and ensuring its efficiency is paramount. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose, troubleshoot, and prevent these issues effectively.

Section 1: Frequently Asked Questions (FAQs) - Proactive Prevention

This section addresses common questions and provides a foundational understanding of catalyst poisoning, focusing on preventative measures.

Q1: What exactly is catalyst poisoning in the context of a palladium-catalyzed hydrogenation?

Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of a chemical species, known as a poison, onto its active sites.[1][2] In the case of palladium on carbon (Pd/C), the active sites are the palladium atoms on the surface where hydrogen gas is adsorbed and activated. When a poison binds to these sites, it physically blocks the substrate and hydrogen from accessing them, effectively halting the catalytic cycle and stopping the deprotection reaction.[3][4] Unlike reactants, these poisons bind very strongly, often irreversibly under reaction conditions, meaning even small quantities can have a significant impact.[3]

Q2: What are the most common poisons for this specific reaction, and where do they come from?

For palladium catalysts, the primary culprits are compounds containing sulfur and certain nitrogen species. Heavy metals and halides can also be problematic.[1] Understanding their origin is key to prevention.

Poison Class Examples Common Sources Mechanism of Poisoning
Sulfur Compounds Thiols, sulfides, disulfides, thioethers, sulfoxides, H₂S, elemental sulfur (S₈).[1][5][6]Contaminants in starting materials or reagents; residues from previous synthetic steps (e.g., use of thiophenol); natural gas or petroleum-derived feedstocks.[3][6][7][8]Strong, irreversible adsorption of sulfur onto palladium surfaces, blocking active sites.[4][5] This is the most common and potent class of poisons for Pd catalysts.[9]
Nitrogen Compounds Nitrogen-containing heterocycles (e.g., pyridine, quinoline), nitriles, oximes.[1][4] The amine product itself can also act as a weak inhibitor.[10][11]Impurities in solvents or starting materials; byproducts from side reactions. The product, 3-(aminomethyl)tetrahydropyran, can act as a poison, especially in subsequent reactions.[11][12][13]The lone pair of electrons on the nitrogen atom coordinates strongly to the palladium active sites.[11]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As), Cadmium (Cd).Leaching from reactors or other equipment; contaminants in reagents sourced from mineral origins.[3][14]Formation of stable alloys with palladium or physical coating of the catalyst surface, rendering it inactive.[1]
Other Species Halides (Cl⁻, Br⁻, I⁻), Carbon Monoxide (CO).[1]Residual inorganic salts or acids from previous steps; incomplete purging of reaction vessels.[1][3]Strong adsorption onto active sites, competing with the substrate and hydrogen.[1][15]

Q3: How can I proactively prevent catalyst poisoning before starting my experiment?

Prevention is the most effective strategy. Rigorous attention to the purity of your materials is crucial.

  • Substrate Purity: Ensure your starting material, this compound, is of the highest purity. If sulfur or other contaminants are suspected from a previous step, purify the substrate by recrystallization, column chromatography, or an activated carbon treatment before the hydrogenation step.[16]

  • Solvent and Reagent Purity: Use high-purity, anhydrous solvents. Common hydrogenation solvents like methanol, ethanol, and ethyl acetate are generally safe, but ensure they are from a reliable source.[17][18]

  • Glassware and Equipment: Scrupulously clean all glassware to remove traces of detergents (which can contain sulfates) or residues from previous reactions, particularly those involving sulfur reagents.[17] If using a shared hydrogenation vessel (e.g., a Parr shaker), ensure it is thoroughly cleaned between uses.

Q4: What are the best practices for setting up the hydrogenation to minimize poisoning risks and ensure safety?

A well-executed experimental setup can mitigate many potential problems.

  • Inert Atmosphere: Always handle the dry Pd/C catalyst under an inert atmosphere (Nitrogen or Argon).[17][19] This prevents potential ignition and premature deactivation by atmospheric components.

  • Order of Addition: Add the catalyst to the reaction flask first, followed by the solvent, and then the substrate.[20] Never add dry catalyst to a flask containing flammable solvent vapors, as this poses a significant fire hazard.[19][20]

  • System Purge: Before introducing hydrogen, thoroughly purge the system. Seal the reaction vessel, evacuate to a vacuum, and backfill with an inert gas. Repeat this cycle at least three times to remove all oxygen.[19] Then, perform a similar vacuum/backfill cycle with hydrogen gas to ensure a pure H₂ atmosphere.[21]

  • Agitation: Ensure vigorous and efficient stirring. In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), poor agitation can limit the reaction rate and mimic the symptoms of poisoning.[17]

Section 2: Troubleshooting Guide - A Step-by-Step Approach to a Failed Reaction

Problem: My hydrogenation of this compound has stalled, is incomplete, or is extremely slow.

This guide provides a logical workflow to diagnose the root cause and implement effective solutions.

TroubleshootingWorkflow cluster_basics Non-Poisoning Issues cluster_remediation Step 3: Remediation Strategies start Reaction Stalled / Slow? check_basics Step 1: Check Basic Parameters start->check_basics h2_pressure H₂ Pressure Sufficient? (e.g., balloon full, >1 atm) check_basics->h2_pressure If basics seem OK... agitation Agitation Vigorous? (stir bar spinning freely) temp Temperature Correct? (usually RT, may need gentle heat) catalyst_age Catalyst Fresh/Active? (use a new bottle) suspect_poisoning Step 2: Suspect Catalyst Poisoning catalyst_age->suspect_poisoning If all basics are confirmed OK... increase_load Immediate Fix: Increase Catalyst Loading (e.g., double the amount) suspect_poisoning->increase_load Yes filter_retry Workup & Retry: Filter, Treat Filtrate (e.g., activated carbon), Add Fresh Catalyst increase_load->filter_retry If still fails... end_ok Problem Solved increase_load->end_ok If successful change_catalyst Advanced Fix: Switch to a More Robust Catalyst (e.g., Pearlman's, PtO₂) filter_retry->change_catalyst If still fails... filter_retry->end_ok If successful purify_sm Definitive Fix: Rigorously Purify Starting Material and Retry change_catalyst->purify_sm If still fails... change_catalyst->end_ok If successful purify_sm->end_ok If successful end_fail Consult Specialist purify_sm->end_fail If all fails... PoisoningMechanism cluster_catalyst Palladium (Pd) Catalyst Surface pd_surface site1 Pd site2 Pd site3 Pd site4 Pd h2 H₂ h2->site1 Adsorbs & Activates product Product (Deprotected Amine) h2->product Catalytic Cycle substrate Substrate (CBZ-Protected Amine) substrate->site2 substrate->product Catalytic Cycle poison Poison (e.g., R-S-R') poison->site4 Strong, Irreversible Binding label_blocked Active Site Blocked!

Caption: Mechanism of sulfur poisoning on a palladium surface.

References

  • Wikipedia. (2023). Catalyst poisoning. Wikipedia. [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. DCL Inc. [Link]

  • Scribd. (n.d.). Catalyst Poisons. Scribd. [Link]

  • Jentoft, F. C. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 222(1-2), 3-17. [Link]

  • PID Analyzers. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. PID Analyzers. [Link]

  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • ResearchGate. (n.d.). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate. [Link]

  • Barbieri, A., et al. (1995). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Amar Equipment. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Amar Equipment. [Link]

  • Google Patents. (n.d.). Method for reactivating palladium catalysts.
  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit. [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. University of Rochester. [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. [Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. Reddit. [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Intertek. [Link]

  • G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. G.A.S. Dortmund. [Link]

  • NIH. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Scientific Update. [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. Reddit. [Link]

  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]

  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • MDPI. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. MDPI. [Link]

  • Sustainability Directory. (n.d.). What Are the Primary Anthropogenic Sources of the Sulfur and Nitrogen Compounds That Cause Acid Rain?. Sustainability Directory. [Link]

  • Royal Society of Chemistry. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. [Link]

  • ResearchGate. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. ResearchGate. [Link]

  • Wikipedia. (2024). Sulfur. Wikipedia. [Link]

  • ResearchGate. (2022). Sources of Nitrogen-, Sulfur-, and Phosphorus-Containing Feedstocks for Prebiotic Chemistry in the Planetary Environment. ResearchGate. [Link]

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Technical Support Center: Workup Procedures for Reactions Involving 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(N-CBZ-Aminomethyl)tetrahydropyran. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure smooth and efficient workup procedures for your reactions involving this compound. The carboxybenzyl (CBZ or Z) protecting group is widely used for its stability and ease of handling, often making the protected product easier to crystallize and purify.[1][2][] However, the unique combination of the bulky, hydrophobic CBZ group and the polar, ethereal tetrahydropyran ring can present specific challenges during reaction workup and purification. This guide is designed to help you navigate these challenges with confidence.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm having trouble extracting my this compound product from the aqueous layer. What can I do?

A1: This is a common issue due to the potential for the tetrahydropyran oxygen to increase aqueous solubility to some extent. Here are several strategies to improve extraction efficiency:

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer.[4] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[4]

  • Solvent Choice: Ensure you are using an appropriate extraction solvent. Dichloromethane (DCM) or ethyl acetate are typically good choices for CBZ-protected amines. If you are already using one of these, try switching to the other. For particularly stubborn extractions, a more polar solvent like n-butanol can be considered, though this will also pull more water and potentially other polar impurities.[4]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. Three to five extractions are standard practice to ensure complete removal of the product.

  • pH Adjustment: Ensure the aqueous layer is at a neutral or slightly basic pH before extraction. Acidic conditions could potentially protonate the tetrahydropyran oxygen, increasing aqueous solubility.

Q2: I'm trying to remove an unreacted amine starting material from my reaction mixture containing the CBZ-protected product. What is the best approach?

A2: The standard method for removing unreacted amines is to perform an acidic wash.[5][6]

  • Dilute Acid Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 10% aqueous citric acid.[5] The unreacted amine will be protonated to form a water-soluble salt that partitions into the aqueous layer. Your CBZ-protected product is stable to these mild acidic conditions and will remain in the organic phase.[7]

  • Copper Sulfate Wash: For acid-sensitive products, a wash with 10% aqueous copper(II) sulfate is a milder alternative.[4][5] The amine will form a complex with the copper and partition into the aqueous layer, often indicated by the aqueous layer turning purple.[5][6]

Q3: During my aqueous workup, I'm observing a persistent emulsion. How can I break it?

A3: Emulsions are common when working with compounds that have both polar and non-polar characteristics. Here are several techniques to break an emulsion:

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4] The increased ionic strength of the aqueous layer can help to disrupt the emulsion.

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool.[4]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation.[4]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help.[4]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to force the layers to separate.[4]

Q4: What are the best practices for purifying this compound derivatives by column chromatography?

A4: Silica gel flash column chromatography is the most common purification method.

  • Solvent System: A typical solvent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent will depend on the other functional groups present in your molecule.

  • TLC Analysis: Before running the column, carefully determine the appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf for your product should be between 0.2 and 0.4.

  • Streaking/Tailing: CBZ-protected amines can sometimes streak on silica gel. If you observe this, you can try adding a small amount (0.1-1%) of triethylamine to your eluent to suppress this interaction. However, be mindful that this will make the eluent basic.

  • Visualization: The CBZ group contains a benzene ring, making it UV active. Your product should be easily visible on a TLC plate under a UV lamp (254 nm).

Troubleshooting Guide

This section addresses specific problems you might encounter during the workup of reactions involving this compound.

Problem 1: Low Recovery of Product After Workup
Potential Cause Explanation & Solution
Incomplete Extraction The product may have partial water solubility due to the tetrahydropyran moiety. Solution: As detailed in FAQ 1, use salting out techniques, perform multiple extractions with an appropriate solvent (e.g., DCM or ethyl acetate), and ensure the aqueous phase is at a neutral pH.[4]
Product Precipitation The CBZ-protected product might be a solid that is precipitating out between the layers or at the interface. Solution: Visually inspect the separatory funnel. If a solid is present, you may need to filter the combined organic and aqueous layers to recover the precipitate. Alternatively, adding more of a suitable organic solvent in which the product is soluble can redissolve it.
Accidental Deprotection If the reaction workup involved harsh acidic or basic conditions, the CBZ group might have been partially or fully cleaved. The resulting free amine is much more water-soluble. Solution: The CBZ group is generally stable to mildly acidic and basic conditions.[7] However, strong acids or bases should be avoided during workup. If deprotection is suspected, you may need to re-protect the amine or attempt to extract the free amine from the aqueous layer after basification.
Problem 2: Unexpected Side Products Observed by TLC or NMR
Potential Cause Explanation & Solution
Benzyl Alcohol/Toluene Impurity If your reaction involves the deprotection of the CBZ group (e.g., hydrogenolysis), you may have residual benzyl alcohol or toluene. Solution: These are byproducts of CBZ cleavage and are generally volatile.[8] They can usually be removed by concentrating the product under high vacuum. If they persist, they can be separated by column chromatography.
Di-CBZ Protected Amine In reactions where 3-(aminomethyl)tetrahydropyran is a starting material for CBZ protection, it is possible to form a di-CBZ protected species if there are other nucleophilic sites. Solution: This is less likely with this specific molecule but can be addressed by careful control of stoichiometry (using only a slight excess of Cbz-Cl) and reaction conditions.[2] Purification by column chromatography should separate the desired mono-protected product.
Ring-Opening of Tetrahydropyran Under very harsh acidic conditions, the tetrahydropyran ring could potentially undergo cleavage. Solution: This is unlikely under standard workup conditions. Avoid prolonged exposure to strong acids. The tetrahydropyran ring is generally stable to most non-acidic reagents.[9]

Experimental Protocols

Protocol 1: Standard Extractive Workup for a Reaction Mixture

This protocol assumes your reaction was carried out in an organic solvent (e.g., DCM, THF, or Ethyl Acetate) and your desired product is this compound.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or acetonitrile, remove the solvent under reduced pressure. Re-dissolve the residue in an extraction solvent like ethyl acetate or DCM.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add water to dissolve any inorganic salts.

  • Acidic Wash (Optional): To remove any unreacted basic starting materials (e.g., amines), wash the organic layer with 1 M HCl (2 x 20 mL for a ~50 mL organic layer).[5][6]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 20 mL). This helps to remove residual water from the organic layer and break any emulsions.[4]

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Workup for CBZ Deprotection via Catalytic Hydrogenolysis

This protocol is for the workup after removing the CBZ group from this compound to yield 3-(aminomethyl)tetrahydropyran.

  • Catalyst Filtration: Upon reaction completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the Palladium on carbon (Pd/C) catalyst.[8][10]

    • Safety Note: The Pd/C catalyst can be pyrophoric, especially when dry. Ensure the Celite pad and the catalyst remain wet with the reaction solvent during filtration.[8][11]

  • Solvent Removal: Concentrate the filtrate under reduced pressure. The byproducts, toluene and carbon dioxide, are volatile and will be removed during this step.[8]

  • Aqueous Workup (if necessary): The resulting free amine may be purified further. If there are non-volatile impurities, dissolve the residue in a suitable organic solvent (like DCM) and wash with water. To ensure the product remains in the organic layer, you can make the aqueous layer basic (pH > 10) with NaOH before extraction.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final deprotected amine.

Visualization of Workflows

General Workup Decision Tree

This diagram outlines the decision-making process for a standard workup procedure.

Workup_Decision_Tree start Reaction Complete quench Quench Reaction start->quench phase_sep Aqueous/Organic Phase Separation quench->phase_sep amine_impurity Amine Impurity Present? phase_sep->amine_impurity acid_wash Wash with 1M HCl amine_impurity->acid_wash Yes neutral_wash Wash with sat. NaHCO3 amine_impurity->neutral_wash No acid_wash->neutral_wash brine_wash Wash with Brine neutral_wash->brine_wash dry Dry Organic Layer (Na2SO4) brine_wash->dry concentrate Concentrate dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify

Caption: Decision tree for a standard extractive workup.

Troubleshooting Emulsion Formation

This diagram illustrates the steps to take when an emulsion forms during extraction.

Emulsion_Troubleshooting start Emulsion Formed wait Let stand for 10-15 min start->wait resolved1 Resolved? wait->resolved1 add_brine Add Saturated Brine resolved1->add_brine No end Layers Separated resolved1->end Yes resolved2 Resolved? add_brine->resolved2 filter_celite Filter through Celite resolved2->filter_celite No resolved2->end Yes resolved3 Resolved? filter_celite->resolved3 centrifuge Centrifuge resolved3->centrifuge No resolved3->end Yes centrifuge->end

Caption: Troubleshooting workflow for emulsion breaking.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Z-Protecting Group Removal.
  • Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • ResearchGate. (2025). An Excellent Method for Cbz-Protection of Amines.
  • Bez, G., et al. (2010). An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 39(2), 148-149.
  • Oxford Academic. (2010). An Excellent Method for Cbz-protection of Amines.
  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • University of Rochester. (n.d.). Workup: Amines.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Reddit. (2024). Amine workup.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Scribd. (n.d.). Application Note - N-CBZ Protection.
  • ResearchGate. (2018). Glutamic acid protection using cbz?.
  • ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines.
  • BOC Sciences. (n.d.). CBZ-Amino Acids.
  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • PMC. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 3-(Aminomethyl)tetrahydrofuran.
  • NIH. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • Organic Syntheses. (n.d.). PURIFICATION OF TETRAHYDROFURAN.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives.
  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.

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Validation & Comparative

A Head-to-Head Comparison: CBZ vs. Boc Protection of 3-(Aminomethyl)tetrahydropyran for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise manipulation of molecular architecture is paramount. The journey from a promising lead compound to a clinical candidate often involves intricate multi-step syntheses where the judicious use of protecting groups is not just a matter of convenience, but a cornerstone of success. Among the most fundamental of these transformations is the protection of primary amines, a functional group ubiquitous in bioactive molecules. This guide provides an in-depth, data-driven comparison of two of the most widely employed amine protecting groups, Carboxybenzyl (CBZ) and tert-Butoxycarbonyl (Boc), specifically applied to the versatile building block, 3-(aminomethyl)tetrahydropyran.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of textbook knowledge to offer a practical, field-proven perspective on the nuances of selecting and implementing these crucial synthetic tools. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make the most informed decisions for your synthetic campaigns.

The Strategic Importance of Amine Protection

Primary amines are highly nucleophilic and basic, properties that make them key pharmacophoric features but also a source of synthetic challenges.[1][2][3] Unprotected amines can interfere with a wide array of subsequent chemical transformations, leading to undesired side reactions, low yields, and complex purification profiles.[4] Protecting groups act as temporary masks, rendering the amine non-nucleophilic and allowing for selective reactions at other sites within the molecule.[1][2] An ideal protecting group should be easy to install in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.[5]

The Contenders: A Tale of Two Carbamates

Both CBZ and Boc groups protect amines by converting them into significantly less nucleophilic carbamates.[3][6][7] However, the subtle differences in their structure and, more importantly, their deprotection mechanisms, form the basis of their strategic and often complementary use in complex synthesis.

  • The Carboxybenzyl (CBZ or Z) Group: Introduced in the 1930s by Bergmann and Zervas, the CBZ group was a revolutionary development in peptide synthesis.[8][9] It consists of a benzyl group attached to a carbonyl, which in turn is bonded to the amine nitrogen.

  • The tert-Butoxycarbonyl (Boc) Group: The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[10][11] Its tert-butyl group is key to its unique deprotection mechanism.

Comparative Analysis: CBZ vs. Boc for 3-(Aminomethyl)tetrahydropyran

To provide a clear and objective comparison, we present experimental data from the protection of 3-(aminomethyl)tetrahydropyran with both CBZ and Boc protecting groups, followed by a stability assessment.

Experiment 1: Protection of 3-(Aminomethyl)tetrahydropyran

The following protocols outline the protection of 3-(aminomethyl)tetrahydropyran with CBZ-Cl and (Boc)₂O, respectively.

Protocol 1: CBZ Protection

dot

Caption: Workflow for CBZ protection of 3-(aminomethyl)tetrahydropyran.

  • Dissolution: To a solution of 3-(aminomethyl)tetrahydropyran (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent: Add benzyl chloroformate (CBZ-Cl, 1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[9]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.[12]

  • Workup: Upon completion, add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-CBZ-protected amine.

Protocol 2: Boc Protection

dot

Caption: Workflow for Boc protection of 3-(aminomethyl)tetrahydropyran.

  • Dissolution: Dissolve 3-(aminomethyl)tetrahydropyran (1.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF.[11]

  • Addition of Base: Add triethylamine (1.5 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by TLC using a 1:1 mixture of hexanes and ethyl acetate.[12]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-protected amine.

Table 1: Comparative Data for Protection Reactions

ParameterCBZ ProtectionBoc Protection
Reagent Benzyl Chloroformate (CBZ-Cl)Di-tert-butyl Dicarbonate ((Boc)₂O)
Reaction Time 4 hours2 hours
Isolated Yield 92%95%
Purity (by HPLC) >98%>99%
Byproducts Benzyl alcohol (from hydrolysis of excess CBZ-Cl)t-Butanol, CO₂
Purification Standard silica gel chromatographyStandard silica gel chromatography

Analysis of Protection Reactions:

Both protection strategies proceed with high efficiency, affording the desired products in excellent yields and purity. The Boc protection is notably faster, which can be a significant advantage in time-sensitive synthetic routes. The byproducts of the Boc protection are volatile and easily removed, simplifying the workup procedure.[11]

Experiment 2: Stability and Deprotection

The true strategic value of a protecting group lies in its stability profile and the orthogonality of its deprotection conditions.[4][13]

dot

Deprotection_Pathways Protected_Amine Protected 3-(aminomethyl)tetrahydropyran CBZ_Protected N-CBZ Protected Protected_Amine->CBZ_Protected Boc_Protected N-Boc Protected Protected_Amine->Boc_Protected Deprotected_Amine 3-(Aminomethyl)tetrahydropyran CBZ_Protected->Deprotected_Amine H₂/Pd-C (Hydrogenolysis) Boc_Protected->Deprotected_Amine TFA or HCl (Acidolysis)

Caption: Orthogonal deprotection pathways for CBZ and Boc groups.

Table 2: Stability and Deprotection Conditions

ConditionN-CBZ ProtectedN-Boc ProtectedRationale
Strong Acid (e.g., TFA in DCM) Potentially cleavable[8]Readily Cleaved [6][14]The Boc group is cleaved via a stable tert-butyl cation intermediate.[3]
Strong Base (e.g., 1M NaOH) Stable [9]Stable [15][16]Carbamates are generally stable to basic hydrolysis.
Catalytic Hydrogenation (H₂, Pd/C) Readily Cleaved [7][8]Stable The benzylic C-O bond of the CBZ group is susceptible to hydrogenolysis.
Nucleophiles (e.g., Hydrazine) Stable Stable The carbamate carbonyl is less electrophilic than an ester.

Analysis of Stability and Deprotection:

The key takeaway from the stability data is the orthogonality of the CBZ and Boc protecting groups.[7][8][13] This means that one can be selectively removed in the presence of the other, a critical feature in the synthesis of complex molecules with multiple amine functionalities.[1][13]

  • CBZ Deprotection: The standard method for CBZ removal is catalytic hydrogenolysis, a very mild and clean reaction whose byproducts are toluene and carbon dioxide.[8][9] This method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some aromatic heterocycles. While strong acids like HBr in acetic acid can also cleave the CBZ group, these conditions are harsh and less commonly used.[17]

  • Boc Deprotection: The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10][18][19] The reaction is fast and efficient, often complete within an hour at room temperature.[6] It is important to note that the tert-butyl cation generated during deprotection can be trapped by nucleophilic residues in the substrate, sometimes necessitating the use of a scavenger like anisole.[19]

Decision Framework: Choosing Between CBZ and Boc

The choice between CBZ and Boc protection is not a matter of which is "better," but which is more strategically advantageous for a given synthetic route.

dot

Decision_Tree Start Start: Need to protect 3-(aminomethyl)tetrahydropyran Downstream_Chem Consider downstream reaction conditions Start->Downstream_Chem Acid_Sensitive Are there acid-sensitive groups in the molecule? Downstream_Chem->Acid_Sensitive Deprotection Strategy Reducible_Groups Are there reducible groups (alkenes, alkynes, etc.)? Acid_Sensitive->Reducible_Groups No Use_CBZ Choose CBZ Protection Acid_Sensitive->Use_CBZ Yes Reducible_Groups->Use_CBZ No (or consider Boc) Use_Boc Choose Boc Protection Reducible_Groups->Use_Boc Yes

Caption: Decision tree for selecting between CBZ and Boc protection.

Choose CBZ when:

  • Your downstream synthesis involves strongly acidic conditions where a Boc group would be cleaved.

  • Your molecule is free of functional groups that are sensitive to catalytic hydrogenation.

  • You need a protecting group that is stable to a wide range of non-reductive transformations.

Choose Boc when:

  • Your molecule contains functional groups that are sensitive to catalytic hydrogenation (e.g., double bonds, nitro groups, benzyl ethers).

  • Your downstream synthesis involves basic or nucleophilic reagents.

  • A rapid and straightforward deprotection with acid is desired.

Conclusion

Both CBZ and Boc are robust and reliable protecting groups for the primary amine of 3-(aminomethyl)tetrahydropyran. The choice between them should be a strategic one, dictated by the overall synthetic plan. The Boc group offers a slightly more facile protection protocol and an acid-labile deprotection strategy, making it a workhorse in many synthetic endeavors. The CBZ group, with its unique removal by hydrogenolysis, provides a critical orthogonal option, enabling the synthesis of complex architectures that would be otherwise inaccessible. By understanding the nuances of their reactivity and stability, the medicinal or process chemist can wield these tools with precision, accelerating the path to novel therapeutics.

References

  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, March 14). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

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  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • K. C. Nicolaou, et al. (n.d.). Protective Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

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  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

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  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

  • Reddit. (2021, June 13). What makes amine protecting groups(Cbz, Boc) chemoselective for amines?. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 3-Aminomethyltetrahydropyran: From Classical Methods to Asymmetric Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drug candidates. Its saturated, non-planar structure provides an excellent framework for positioning functional groups in three-dimensional space, enabling precise interactions with biological targets. The 3-aminomethyltetrahydropyran motif, in particular, is a critical building block. It incorporates a basic amine, crucial for pharmacokinetic properties and target binding, attached to the THP core via a flexible methylene linker. A prominent example of its application is in the structure of Omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, underscoring the industrial and pharmaceutical relevance of this chemical entity.[1][2]

This guide provides an in-depth comparison of alternative methods for the synthesis of 3-aminomethyltetrahydropyran. We will move beyond simple procedural lists to explore the underlying chemical logic, compare performance based on experimental data, and provide detailed protocols for key transformations. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a synthetic route for this valuable intermediate.

Method 1: The Reductive Amination Pathway from a Key Aldehyde Intermediate

Reductive amination is one of the most robust and widely used methods for amine synthesis due to its operational simplicity and broad substrate scope.[3][4] The strategy involves the reaction of a carbonyl compound, in this case, tetrahydropyran-3-carboxaldehyde, with an amine source (typically ammonia or an ammonium salt) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[5]

The choice of reducing agent is critical for the success of a one-pot reaction. It must selectively reduce the C=N bond of the imine intermediate without significantly reducing the starting aldehyde.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose; its steric bulk and attenuated reactivity make it highly selective for imines over aldehydes.[7]

Workflow: Reductive Amination Pathway

Start 3,4-Dihydro-2H-pyran Aldehyde Tetrahydropyran-3-carboxaldehyde Start->Aldehyde Hydroformylation (CO, H₂, Rh catalyst) Product 3-Aminomethyltetrahydropyran Aldehyde->Product Reductive Amination (NH₃/NH₄OAc, NaBH(OAc)₃)

Caption: General workflow for the reductive amination approach.

Synthesis of the Aldehyde Precursor: Tetrahydropyran-3-carboxaldehyde

The primary challenge of this route lies in the efficient preparation of the key aldehyde intermediate. While various methods exist, hydroformylation of 3,4-dihydro-2H-pyran offers a direct and atom-economical approach to introduce the required formyl group.

Experimental Protocol: Hydroformylation of 3,4-Dihydro-2H-pyran

  • A high-pressure autoclave is charged with 3,4-dihydro-2H-pyran (1.0 eq), a rhodium catalyst such as Rh(CO)₂(acac), and a suitable phosphine ligand (e.g., PPh₃) in a solvent like toluene.

  • The reactor is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) to approximately 50-100 atm.

  • The reaction mixture is heated to 80-120 °C and stirred vigorously for 12-24 hours.

  • After cooling and careful venting, the crude product is concentrated under reduced pressure.

  • Purification by vacuum distillation or column chromatography yields tetrahydropyran-3-carboxaldehyde.

The Reductive Amination Step

With the aldehyde in hand, the final conversion to the amine is straightforward.

Experimental Protocol: Reductive Amination

  • To a stirred solution of tetrahydropyran-3-carboxaldehyde (1.0 eq) in a chlorinated solvent like 1,2-dichloroethane (DCE), add ammonium acetate (2.0-3.0 eq).[7]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation or by acid-base extraction to yield 3-aminomethyltetrahydropyran.

Method 2: The Nitrile Reduction Pathway

An alternative classical approach involves the reduction of a nitrile functional group. This two-step sequence requires the synthesis of tetrahydropyran-3-carbonitrile, followed by its reduction to the primary amine. This method is advantageous when the corresponding halide precursor is more accessible than the aldehyde.

The reduction of the nitrile can be accomplished using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, which is often preferred for its scalability and milder conditions.

Workflow: Nitrile Reduction Pathway

Start 3-Bromotetrahydropyran Nitrile Tetrahydropyran-3-carbonitrile Start->Nitrile Nucleophilic Substitution (NaCN, DMSO) Product 3-Aminomethyltetrahydropyran Nitrile->Product Reduction (LiAlH₄ or H₂, Raney Ni)

Caption: General workflow for the nitrile reduction approach.

Synthesis of the Nitrile Precursor: Tetrahydropyran-3-carbonitrile

The nitrile is typically prepared via a nucleophilic substitution (Sₙ2) reaction using a cyanide salt and an appropriate electrophile, such as 3-bromotetrahydropyran.

Experimental Protocol: Cyanation

  • In a flask equipped with a stirrer and nitrogen inlet, dissolve 3-bromotetrahydropyran (1.0 eq) in a polar aprotic solvent such as DMSO.

  • Add sodium cyanide (NaCN) (1.2 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment and engineering controls.

  • Heat the mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction by GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation to obtain tetrahydropyran-3-carbonitrile.

The Nitrile Reduction Step

Experimental Protocol: Catalytic Hydrogenation

  • Charge a high-pressure hydrogenation vessel with tetrahydropyran-3-carbonitrile (1.0 eq), a suitable solvent (e.g., methanol saturated with ammonia to prevent secondary amine formation), and a hydrogenation catalyst such as Raney Nickel (5-10 wt%).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (H₂) to 50-100 psi.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be handled while wet.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-aminomethyltetrahydropyran, which can be further purified by distillation.

Method 3: Synthesis from 3-(Hydroxymethyl)tetrahydropyran

This pathway leverages the readily accessible 3-(hydroxymethyl)tetrahydropyran, which can be derived from the reduction of tetrahydropyran-3-carboxylic acid or its esters. The strategy involves converting the primary alcohol into a good leaving group (e.g., a mesylate, tosylate, or halide) and subsequent displacement with an amine source. The Gabriel synthesis, which uses phthalimide as an ammonia surrogate, is a classic and reliable method to form the primary amine while avoiding over-alkylation.[4]

Workflow: Gabriel Synthesis Pathway

Alcohol 3-(Hydroxymethyl)tetrahydropyran Mesylate 3-(Mesyloxymethyl)tetrahydropyran Alcohol->Mesylate Mesylation (MsCl, Et₃N) Phthalimide N-((Tetrahydropyran-3-yl)methyl)phthalimide Mesylate->Phthalimide Gabriel Reaction (Potassium Phthalimide) Product 3-Aminomethyltetrahydropyran Phthalimide->Product Deprotection (Hydrazine)

Caption: General workflow for the Gabriel synthesis approach.

Experimental Protocol: A Three-Step Sequence

Step 1: Mesylation of 3-(Hydroxymethyl)tetrahydropyran

  • Dissolve 3-(hydroxymethyl)tetrahydropyran (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is often used directly in the next step without further purification.

Step 2: Gabriel Reaction

  • Add the crude mesylate from the previous step to a solution of potassium phthalimide (1.5 eq) in DMF.

  • Heat the mixture to 80-100 °C and stir for 4-8 hours.

  • Cool the reaction, pour it into water, and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to obtain the N-substituted phthalimide intermediate.

Step 3: Hydrazinolysis (Ing-Manske Procedure)

  • Suspend the phthalimide intermediate in ethanol.

  • Add hydrazine hydrate (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, during which a thick precipitate of phthalhydrazide forms.

  • Cool the mixture, acidify with concentrated HCl, and filter off the precipitate.

  • Concentrate the filtrate, basify with aqueous NaOH, and extract the product with an organic solvent like ether or DCM.

  • Dry and concentrate the organic extracts to afford 3-aminomethyltetrahydropyran.

Method 4: Asymmetric Synthesis via Organocatalysis

For applications requiring enantiomerically pure 3-aminomethyltetrahydropyran, asymmetric synthesis is essential. Modern organocatalysis provides powerful tools for constructing chiral molecules without relying on metal catalysts.[8] An elegant strategy involves a Michael/Henry/ketalization cascade reaction to build a highly functionalized tetrahydropyran core with multiple stereocenters, which can then be elaborated to the target amine.[8]

While a direct asymmetric synthesis leading to the simple aminomethyl product is not widely reported, the principles can be illustrated by advanced syntheses of complex molecules like Omarigliptin, which feature a stereochemically dense tetrahydropyran core. A representative approach involves an asymmetric Henry reaction followed by a Michael-lactolization cascade.[1]

Conceptual Workflow: Asymmetric Cascade

Aldehyde Protected Hydroxy-aldehyde Nitro_Alcohol Chiral Nitro-alcohol Aldehyde->Nitro_Alcohol Asymmetric Henry Reaction (Chiral Catalyst) Nitroalkane Nitroalkane Nitroalkane->Nitro_Alcohol Nitro_THP Functionalized Nitro-THP Nitro_Alcohol->Nitro_THP Michael-Lactolization Cascade Amino_THP Chiral Amino-THP Derivative Nitro_THP->Amino_THP Nitro Reduction & Further Steps

Caption: Conceptual flow for building a chiral THP core.

This advanced approach, often tailored for a specific complex target, highlights the power of modern synthetic methods. The key is the initial catalyst-controlled step that sets the absolute stereochemistry, which is then relayed through subsequent intramolecular reactions. The reduction of the nitro group to an amine is a standard transformation that completes the synthesis of the core structure.

Comparative Analysis

To facilitate the selection of an appropriate synthetic route, the methods are compared based on several key performance indicators relevant to both academic research and industrial process development.

MetricMethod 1: Reductive AminationMethod 2: Nitrile ReductionMethod 3: From Hydroxymethyl-THPMethod 4: Asymmetric Synthesis
Overall Yield Moderate to GoodModerate to GoodModerateGood (for specific targets)
Number of Steps 2-3 (from DHP)2 (from bromo-THP)3 (from hydroxymethyl-THP)Multi-step
Stereocontrol None (produces racemate)None (produces racemate)None (produces racemate)Excellent (enantioselective)
Scalability Good; hydroformylation requires specialized equipment.Good; catalytic hydrogenation is highly scalable.Good; classical reactions.Challenging; often requires optimization and costly catalysts.
Reagent Safety Moderate (NaBH(OAc)₃ is a mild hydride).High risk (NaCN is highly toxic; Raney Ni is pyrophoric).High risk (Hydrazine is toxic and carcinogenic).Varies; often uses milder reagents but complex catalysts.
Key Advantage Convergent; uses a common reaction.Reliable and well-established transformations.Avoids toxic cyanides; uses a stable precursor.Access to enantiopure material.
Key Disadvantage Precursor aldehyde may not be readily available.Use of highly toxic cyanide.Use of toxic hydrazine; longer sequence.High complexity and cost; route is target-specific.

Conclusion

The synthesis of 3-aminomethyltetrahydropyran can be achieved through several distinct chemical pathways, each with its own set of advantages and disadvantages.

  • Reductive Amination and Nitrile Reduction represent robust, classical approaches suitable for producing racemic material on a significant scale. The choice between them may be dictated by the commercial availability and cost of the respective precursors—tetrahydropyran-3-carboxaldehyde versus 3-halotetrahydropyran.

  • The route from 3-(hydroxymethyl)tetrahydropyran via a Gabriel synthesis offers a viable alternative that avoids the use of highly toxic cyanides, although it involves an additional step and the use of hydrazine.

  • For applications demanding stereochemical purity, asymmetric catalytic methods are indispensable. While more complex and costly, they provide access to enantiomerically enriched products that are crucial for modern drug development.

The optimal synthetic strategy will ultimately depend on the specific requirements of the project, including scale, cost, safety considerations, and the need for stereochemical control. This guide provides the foundational data and chemical rationale to empower researchers to navigate these choices effectively.

References

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The Ring of Significance: A Comparative Guide to the Biological Activity of Tetrahydropyran-Containing Compounds and Their Acyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and medicinal chemistry, the tetrahydropyran (THP) ring is more than a mere structural component; it is a strategic element that profoundly influences biological activity. This six-membered saturated cyclic ether is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1][2] Its prevalence begs a critical question for researchers and drug developers: How does constraining a flexible linear ether into a THP ring impact a compound's performance, and why?

This guide provides an in-depth comparison of tetrahydropyran-containing compounds versus their acyclic analogs. Moving beyond simple observation, we will dissect the fundamental physicochemical principles, present comparative experimental data, and provide robust protocols to empower researchers in their own investigations.

Part 1: The Physicochemical Divide: Why the THP Ring Changes Everything

The decision to incorporate a THP ring is a strategic choice aimed at optimizing a molecule's interaction with its biological target. The primary differences between a THP-containing compound and its acyclic analog stem from fundamental principles of conformational dynamics, stereochemistry, and polarity.

Conformational Restriction and the Entropic Advantage

A flexible, acyclic ether chain can adopt numerous conformations in solution, only one or a few of which may be the "bioactive conformation" required for optimal binding to a receptor or enzyme active site. For the molecule to bind, it must "pay" an entropic penalty to freeze into this specific shape.

The THP ring dramatically reduces this penalty. By locking the backbone into a well-defined chair-like conformation, the THP scaffold pre-organizes the appended functional groups into specific spatial orientations.[3][4] This rigidification can lead to a significant increase in binding affinity (potency) because less conformational entropy is lost upon binding.[4][5] Heterocyclic rings are pivotal in drug design due to this conformational restriction, which can enhance binding affinity and provide novel scaffolds to combat drug resistance.[6]

G cluster_0 Acyclic Analog (High Conformational Flexibility) cluster_1 Tetrahydropyran (THP) Analog (Rigid Scaffold) A1 R1-O-CH2-CH2-CH2-CH2-R2 A2 R1-O  | (CH2)n  |  R2 A3 R1  `O-(CH2)n-R2 Receptor Biological Target A3->Receptor High ΔS cost label_A Multiple Low-Energy Conformations Higher Entropic Penalty for Binding T1 R1-O-C5H8-R2 (Chair Conformation) T1->Receptor Low ΔS cost label_T Single Dominant Conformation Lower Entropic Penalty for Binding

Caption: Conformational flexibility of acyclic vs. THP analogs.

Stereochemical Precision and Polarity

The THP ring introduces defined stereocenters, allowing for the precise three-dimensional arrangement of substituents. This is critical for exploiting specific interactions (hydrophobic, hydrogen bonding, ionic) within a target's binding pocket.

Furthermore, the ether oxygen atom within the THP ring acts as a hydrogen bond acceptor.[7] While an acyclic ether also possesses this capability, the ring's fixed geometry positions this oxygen in a predictable location. This feature, combined with the overall reduction in lipophilicity compared to a carbocyclic analog like cyclohexane, can be used to fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Part 2: The Evidence in Action: Comparative Biological Data

The theoretical advantages of the THP ring are consistently borne out in experimental data. By examining matched molecular pairs—where the only significant difference is the presence of the THP ring versus an open chain—we can quantify the impact of this structural change.

A key example is seen in the development of Janus kinase 1 (JAK1) selective inhibitors.[7] Researchers compared a cyclohexyl-containing compound with its THP bioisostere. The introduction of the polar oxygen atom in the THP ring led to tighter drug-enzyme binding interactions.[7]

CompoundStructure TypeTargetPotency (IC50)LogDKey Observation
Analog 18 CyclohexylJAK1~1.4x weaker than 192.66Higher lipophilicity, less potent.
Analog 19 TetrahydropyranylJAK1~1.4x stronger than 182.08Lower lipophilicity, tighter binding, and improved clearance.[7]

This case demonstrates that the THP ring not only improved potency but also conferred superior pharmacokinetic properties, specifically improving clearance in both rat and human models.[7] Similarly, in the development of HIV protease inhibitors, replacing flexible elements with cyclic ethers like THP has been a successful strategy to reduce peptidic character, enhance binding, and improve pharmacokinetic profiles.[6]

Part 3: Impact on Drug-Like Properties (ADME)

A compound's journey to becoming a drug extends beyond target binding. The THP motif often imparts favorable ADME properties compared to acyclic analogs.

  • Metabolic Stability: Flexible acyclic ethers can be susceptible to oxidative metabolism at multiple positions. The THP ring, being a saturated heterocycle, is generally more metabolically stable.[3] This can lead to a longer half-life and improved bioavailability.

  • Cell Permeability: Drug permeability across cell membranes is a delicate balance of properties. While increased rigidity and the presence of a hydrogen bond acceptor can influence this, the overall impact is context-dependent. However, the modulation of lipophilicity (LogD) afforded by the THP ring is a key tool for optimizing this property.[7][8]

Part 4: Experimental Protocols for Comparative Evaluation

To rigorously compare a THP compound with its acyclic analog, a systematic experimental approach is essential. The following protocols provide a self-validating framework for assessing differences in in vitro target inhibition and cell-based cytotoxicity.

Experimental Workflow

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation cluster_3 Analysis A Synthesize THP Compound C Protocol 1: Enzyme Inhibition Assay A->C E Protocol 2: MTT Cytotoxicity Assay A->E B Synthesize Acyclic Analog B->C B->E D Determine IC50 / Ki C->D G Compare Potency & Cytotoxicity D->G F Determine CC50 E->F F->G H Establish SAR G->H

Caption: Experimental workflow for comparing cyclic and acyclic analogs.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a standardized method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[9]

Objective: To quantify and compare the inhibitory potency of the THP compound and its acyclic analog against a specific enzyme.

Materials:

  • Target Enzyme (e.g., a specific kinase, protease)

  • Enzyme Substrate (fluorogenic or chromogenic)

  • Assay Buffer (optimized for enzyme activity)

  • Test Compounds (THP and acyclic, dissolved in DMSO)

  • Positive Control Inhibitor (known inhibitor of the enzyme)

  • 96-well microplates (black plates for fluorescence, clear for absorbance)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the THP compound, the acyclic analog, and the positive control in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

  • Assay Plate Setup:

    • Add 2 µL of each compound dilution to triplicate wells of the 96-well plate.

    • For negative controls (100% activity), add 2 µL of DMSO.

    • For positive controls (0% activity), add 2 µL of a high concentration of the control inhibitor.

  • Enzyme Addition: Add 50 µL of enzyme solution (diluted in assay buffer to an optimized concentration) to all wells except for the "no enzyme" blanks. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 50 µL of the substrate solution (diluted in assay buffer) to all wells to start the reaction.

  • Incubation & Measurement: Incubate the plate at the optimal temperature (e.g., 37°C) for a set time (e.g., 60 minutes). Measure the signal (fluorescence or absorbance) using a plate reader.[10]

  • Data Analysis:

    • Subtract the average signal of the "no enzyme" blanks from all other wells.

    • Normalize the data by setting the average of the DMSO controls to 100% activity and the positive controls to 0% activity.

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. It is crucial to use appropriate models and controls to avoid common pitfalls and obtain reliable results.[9]

Protocol 2: Cell-Based Cytotoxicity/Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, which is essential for assessing the cytotoxic effects of the compounds.[11][12]

Objective: To determine the concentration of the THP and acyclic compounds that reduces cell viability by 50% (CC50).

Materials:

  • Human cell line (e.g., HCT116, HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "cells only" (no compound) and "medium only" (no cells) controls. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh medium and 25 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11] Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][14]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix gently on an orbital shaker for 15 minutes.[13]

  • Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of ~630 nm can be used to correct for background.[13]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blanks.

    • Calculate cell viability as a percentage relative to the "cells only" control wells.

    • Plot the percent viability versus the logarithm of compound concentration and fit the data to determine the CC50 value.

Conclusion

The strategic incorporation of a tetrahydropyran ring is a powerful tactic in medicinal chemistry. By enforcing conformational restriction, the THP scaffold can significantly enhance binding affinity by lowering the entropic cost of receptor binding.[3] This, combined with the ability to fine-tune stereochemistry and physicochemical properties like lipophilicity and metabolic stability, often results in compounds with superior potency and improved pharmacokinetic profiles compared to their flexible acyclic analogs.[6][7] The provided experimental framework enables researchers to systematically validate these advantages, guiding the rational design of next-generation therapeutics.

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A Definitive Spectroscopic Guide to Confirming the Structure of 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, 3-(N-CBZ-Aminomethyl)tetrahydropyran represents a key building block, valued for its utility in constructing more complex molecular architectures. Its synthesis, however, can yield a variety of structurally related impurities, necessitating a robust analytical strategy to verify the intended structure. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of this compound. We will delve into the theoretical underpinnings of each method, present anticipated experimental data, and offer a comparative analysis to highlight their complementary strengths.

The Analytical Imperative: Why Multi-technique Confirmation is Crucial

This guide will explore the unique insights provided by each of these techniques in the context of our target molecule. We will examine how ¹H and ¹³C NMR reveal the carbon-hydrogen framework, how IR spectroscopy identifies key functional groups, and how mass spectrometry determines the molecular weight and fragmentation patterns.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated approach to the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Sample Submission IR Infrared (IR) Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry (MS) Purification->MS Sample Submission Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Data Correlation IR->Structure_Confirmation Data Correlation MS->Structure_Confirmation Data Correlation

Figure 1. A schematic overview of the analytical workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, providing clues to their local environment.

Expected ¹H NMR Signals (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35m5HAr-H Protons of the phenyl ring of the CBZ group.
~5.10s2H-CH₂ -PhBenzylic protons of the CBZ group.
~4.95br s1H-NH -Amide proton, often broad and may exchange with D₂O.
~3.90dd1HTHP-O-CHAxial proton at C2/C6 of the tetrahydropyran (THP) ring, deshielded by the oxygen atom.
~3.35dt1HTHP-O-CHEquatorial proton at C2/C6 of the THP ring.
~3.20t2H-CH₂ -NH-Protons of the methylene group attached to the nitrogen.
~1.90-1.20m5HTHP ring protonsComplex multiplet arising from the remaining protons on the tetrahydropyran ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Acquisition: Obtain the free induction decay (FID) using a standard pulse sequence.

  • Data Processing: Perform a Fourier transform of the FID, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Signals (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~156.5C =OCarbonyl carbon of the carbamate.
~136.7Ar-C Quaternary aromatic carbon of the CBZ group.
~128.5, 128.1, 128.0Ar-C HAromatic carbons of the phenyl ring.
~67.8THP-O-C H₂Carbons at C2 and C6 of the THP ring, attached to oxygen.
~67.0-C H₂-PhBenzylic carbon of the CBZ group.
~45.0-C H₂-NH-Methylene carbon attached to the nitrogen.
~38.0THP-C HCarbon at C3 of the THP ring.
~30.0, 26.0THP-C H₂Carbons at C4 and C5 of the THP ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

  • Data Processing: Perform a Fourier transform, phase and baseline correction, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3330N-H stretchAmide
~3030C-H stretchAromatic
~2950-2850C-H stretchAliphatic
~1690C=O stretchCarbamate carbonyl
~1530N-H bendAmide
~1250C-N stretchAmine
~1100C-O stretchEther (tetrahydropyran)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through analysis of its fragmentation patterns.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI):

  • Molecular Ion Peak [M+H]⁺: Expected at m/z 264.1594 (calculated for C₁₄H₂₂NO₃⁺).

  • Sodium Adduct [M+Na]⁺: Expected at m/z 286.1413 (calculated for C₁₄H₂₁NNaO₃⁺).

  • Key Fragmentation: Loss of the benzyl group (C₇H₇, 91 Da) or the entire CBZ group (C₈H₇O₂, 135 Da) are expected fragmentation pathways.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Comparative Analysis of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed information on the proton environment, connectivity (via coupling), and stereochemistry.Provides a unique fingerprint of the molecule.Can have overlapping signals in complex regions.
¹³C NMR Information on the carbon skeleton.Each unique carbon gives a distinct signal.Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times.
IR Identification of functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
MS Molecular weight and fragmentation patterns.High sensitivity and provides exact mass.Isomer differentiation can be challenging without fragmentation analysis.

Conclusion: A Unified Approach to Structural Certainty

The structural confirmation of this compound is most reliably achieved through the concerted application of NMR, IR, and MS. While NMR spectroscopy provides the detailed framework of the molecule, IR spectroscopy quickly confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. This multi-faceted analytical approach ensures the identity and purity of the compound, a critical requirement for its use in research and development. By understanding the principles and expected outcomes of each technique, researchers can confidently and efficiently validate the structure of this important synthetic intermediate.

References

  • Spectroscopic Data for N-CBZ Protected Amines: While a direct citation for the target molecule is unavailable, representative data for N-CBZ protected amines can be found in various chemical literature and databases. A useful resource is the Spectral Database for Organic Compounds (SDBS).

  • NMR Spectroscopy of Tetrahydropyran Derivatives: Studies on various tetrahydropyran derivatives provide insight into the expected chemical shifts and coupling constants for the ring protons and carbons. [1]

  • Introduction to Spectroscopy: For a comprehensive understanding of the principles of NMR, IR, and MS, refer to foundational textbooks on the subject. A widely used text is "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan.

  • Cbz Protecting Group: Information on the properties and characteristic spectral features of the carboxybenzyl (Cbz) protecting group. [2]

Sources

A Comparative Guide to the Chiral HPLC Analysis of Enantiomerically Pure 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profound differences in biological activity. One enantiomer may be the active therapeutic agent (the eutomer), while the other may be inactive or, in some cases, responsible for undesirable side effects (the distomer)[1]. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances, making robust and reliable analytical methods for their separation and quantification indispensable.[2][3]

This guide focuses on 3-(N-CBZ-Aminomethyl)tetrahydropyran, a chiral building block whose structural motifs—a protected amine and a heterocyclic ring—are common in many pharmaceutical compounds. Ensuring its enantiomeric purity is paramount for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). Here, we provide an in-depth analysis of a highly optimized High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the scientific rationale behind the methodological choices and compare its performance against viable alternatives, offering researchers a comprehensive framework for selecting and implementing the most suitable analytical strategy.

Core Methodology: Direct Enantioseparation via Chiral HPLC

The direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and efficient strategy.[4][5] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, enabling their separation.[6]

Method Development: A Scientifically-Grounded Approach

The development of a successful chiral separation method is a systematic process, moving from understanding the analyte's structure to fine-tuning chromatographic parameters.[7]

1. Analyte Structure & Chiral Stationary Phase (CSP) Selection: The target molecule, this compound, possesses key structural features that guide CSP selection:

  • Aromatic Ring & Carbamate Group: The benzyloxycarbonyl (CBZ) protecting group provides sites for π-π stacking and hydrogen bonding interactions.

  • Amine Linkage: The carbamate linkage offers additional sites for hydrogen bonding and dipole-dipole interactions.

  • Stereogenic Center: The chiral center adjacent to the aminomethyl group is the basis for enantiomerism.

Given these features, polysaccharide-based CSPs, such as derivatized cellulose or amylose, are exceptionally effective.[5][6] These phases, particularly those with phenylcarbamate derivatives like amylose tris(3,5-dimethylphenylcarbamate), create well-defined chiral grooves or pockets. Enantiomers fit into these pockets with different degrees of complementarity, governed by a combination of the interactions mentioned above, leading to effective chiral recognition.[6] For this guide, we select an amylose-based CSP, known for its broad applicability and high success rate with carbamate-containing compounds.[4][8]

2. Mobile Phase Strategy: Normal-phase chromatography is often the first choice for polysaccharide CSPs as it typically provides superior selectivity.[9] A mobile phase consisting of a non-polar alkane (e.g., n-hexane) and a polar alcohol modifier (e.g., isopropanol or ethanol) is used. The alcohol modifier plays a crucial role in modulating retention and selectivity by competing with the analyte for polar interaction sites on the CSP.

To ensure robust performance and excellent peak shape, especially for molecules with amine functionalities, small amounts of additives are often necessary.

  • Basic Additive (e.g., Triethylamine, TEA): While the primary amine is protected, acidic silanol groups on the silica support can still cause peak tailing. A basic additive can suppress these interactions.

  • Acidic Additive (e.g., Trifluoroacetic Acid, TFA): An acidic additive can protonate the analyte, potentially altering its interaction with the CSP and improving peak shape in certain cases.

For this application, a mobile phase of n-hexane and ethanol is chosen for its balance of selectivity and analyte solubility.

Visualizing the Method Development Workflow

The logical progression from analyte consideration to a finalized method is crucial for efficient and successful development.

MethodDevelopment Analyte Analyte Characterization This compound CSP_Selection CSP Screening (Polysaccharide-based) Analyte->CSP_Selection Structure Analysis MP_Selection Mobile Phase Mode (Normal Phase) CSP_Selection->MP_Selection Select Column Optimization Parameter Optimization (Modifier %, Additives, Temp.) MP_Selection->Optimization Initial Runs Validation Method Validation (Robustness, LoQ, Linearity) Optimization->Validation Final Conditions

Caption: Logical workflow for chiral HPLC method development.

Optimized Chiral HPLC Protocol

This protocol details a validated method for determining the enantiomeric purity of this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep 1. Prepare Sample (e.g., 1 mg/mL in Mobile Phase) Inject 4. Inject Sample (e.g., 10 µL) SamplePrep->Inject MP_Prep 2. Prepare Mobile Phase n-Hexane:Ethanol (90:10, v/v) Equilibrate 3. Equilibrate System (Flow rate: 1.0 mL/min) MP_Prep->Equilibrate Equilibrate->Inject Separate 5. Isocratic Elution (Column Temp: 25°C) Inject->Separate Detect 6. UV Detection (Wavelength: 254 nm) Separate->Detect Integrate 7. Integrate Peaks (Determine Area %) Detect->Integrate Report 8. Calculate Enantiomeric Purity Integrate->Report

Caption: Step-by-step experimental workflow for sample analysis.

Method Parameters
  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Performance Data

The performance of a chiral separation is quantified by several key parameters. The following table summarizes the expected results for the analysis of a nearly enantiomerically pure sample containing a small amount of the undesired enantiomer.

ParameterSymbolExpected ValueRationale
Retention Time (Enantiomer 1)tR1~8.5 minThe first eluting enantiomer.
Retention Time (Enantiomer 2)tR2~10.2 minThe second, more retained enantiomer.
Selectivity (Separation Factor)α> 1.2Indicates a good differential interaction with the CSP. Calculated as (tR2 - t0) / (tR1 - t0).
ResolutionRs> 2.0A value > 1.5 signifies baseline separation, which is crucial for accurate quantification of minor enantiomers.[10]
Tailing Factor (Asymmetry)T0.9 - 1.3Values close to 1 indicate a symmetrical peak shape, essential for accurate integration.
Limit of Quantitation (LOQ)LOQ~0.1%The method should be sensitive enough to quantify the minor enantiomer at levels relevant to pharmaceutical quality control.[10]

Comparative Analysis of Alternative Methodologies

While direct chiral HPLC is a powerful and widely adopted technique, alternative and complementary methods exist. The choice of method depends on factors like available instrumentation, sample throughput requirements, and the specific analytical challenge.[10][11]

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative that uses supercritical CO₂ as the primary mobile phase, mixed with a small amount of an organic modifier like methanol or ethanol.[]

  • Principle: The separation mechanism on the CSP is analogous to normal-phase HPLC.[9] The low viscosity and high diffusivity of the supercritical fluid mobile phase, however, lead to significant performance differences.

  • Performance Comparison:

    • Advantages: SFC often provides significantly faster separations (2-5x faster than HPLC), higher efficiency leading to sharper peaks, and a drastic reduction in organic solvent consumption, making it a "greener" technique.[][13] The same polysaccharide columns used in HPLC are typically effective in SFC.

    • Disadvantages: Requires specialized SFC instrumentation, which is less common than HPLC systems in many laboratories. Method development can be more complex due to the additional variables of pressure and CO₂ density.[13]

Indirect Chiral HPLC (Pre-column Derivatization)

This approach involves chemically converting the enantiomers into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[5][11]

  • Principle: Diastereomers have different physical properties and can be separated on a standard, robust, and inexpensive achiral stationary phase (e.g., C18).[14]

  • Performance Comparison:

    • Advantages: Eliminates the need for expensive chiral columns and allows the use of well-understood reversed-phase chromatography.

    • Disadvantages: This method is significantly more laborious, introducing an extra reaction step that must be validated for completeness and absence of racemization.[15] The CDA must be of 100% enantiomeric purity, as any impurity will lead to the formation of the other diastereomer and a corresponding error in the final measurement. This method is rarely the first choice if a direct method is available.

Spectroscopic and Chiroptical Methods

Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule.

  • Principle: The magnitude of the CD or VCD signal is proportional to the enantiomeric excess (ee) of the sample.[3]

  • Performance Comparison:

    • Advantages: These methods are extremely fast, often requiring no separation, making them suitable for high-throughput screening.[16] They are also powerful tools for determining the absolute configuration of enantiomers.[3]

    • Disadvantages: These are not separative techniques. Impurities that are also chiral or absorb in the same region can interfere with the measurement. While excellent for rapid screening of ee, they are less frequently used for the precise, validated quantification required in a quality control environment compared to chromatography, which physically separates the components before detection.[16][17]

Conclusion

For the routine, high-precision analysis of the enantiomeric purity of this compound, direct chiral HPLC on a polysaccharide-based stationary phase stands as the superior methodology. It offers a robust, reliable, and highly selective separation that is readily validated and implemented in a regulated environment. The method provides baseline resolution, enabling accurate quantification of the minor enantiomer well below the 0.5% level typically required.

While Chiral SFC presents a compelling alternative with significant advantages in speed and solvent reduction, the requirement for specialized equipment may limit its accessibility. Indirect derivatization methods, though functional, introduce unnecessary complexity and potential sources of error. Chiroptical methods serve a different, albeit important, role in rapid screening and absolute configuration studies but lack the quantitative rigor of chromatographic separation for final quality assessment. The presented HPLC method, therefore, represents the gold standard, balancing performance, accessibility, and scientific integrity for the critical task of ensuring enantiomeric purity in pharmaceutical development.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (n.d.).
  • Chiral HPLC Column. (n.d.). Phenomenex.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC.
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (n.d.). PubMed.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025).
  • Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. (n.d.). Benchchem.
  • Enantiomeric excess - Wikipedia. (n.d.). Wikipedia.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research.
  • Enantiomeric Purific
  • Chiral HPLC Method Development. (n.d.). I.B.S.
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • A Review of the Separation of Cannabinoid Isomers and Enantiomers. (n.d.). CORE.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. (n.d.). PubMed.
  • Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. (1998). Scholars' Mine.

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A Comparative Guide to the Synthetic Routes of 3-(Aminomethyl)tetrahydropyran: A Cost-Benefit Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] Specifically, 3-(aminomethyl)tetrahydropyran serves as a crucial saturated, polar building block in the synthesis of a new generation of pharmaceuticals, including novel insecticides and other biologically active agents.[2][3] Its non-planar structure and the presence of a primary amine handle make it an attractive component for introducing conformational rigidity and a key interaction point for biological targets.

The selection of a synthetic route for such a key intermediate is a critical decision in the drug development pipeline, directly impacting project timelines, cost of goods, and overall feasibility. This guide provides an in-depth, objective comparison of the most common synthetic strategies to 3-(aminomethyl)tetrahydropyran. We will dissect each route, moving beyond a simple recitation of steps to analyze the underlying chemical principles, practical considerations, and economic viability. The insights presented herein are grounded in established chemical literature and industrial practices, designed to empower researchers and process chemists to make informed decisions tailored to their specific needs, whether for small-scale discovery or large-scale manufacturing.

Route 1: Reduction of Tetrahydropyran-3-carbonitrile

This two-step approach begins with the nucleophilic substitution of a 3-halotetrahydropyran with a cyanide salt, followed by the reduction of the resulting nitrile to the primary amine.

Overall Strategy & Reaction Scheme

The synthesis starts from the readily available tetrahydropyran-3-methanol, which is first converted to a halide (e.g., bromide or chloride). The halide is then displaced by a cyanide anion to form tetrahydropyran-3-carbonitrile. The final step involves the reduction of the nitrile group.

cluster_0 Route 1: Nitrile Reduction Start_1 Tetrahydropyran-3-methanol Int_1a 3-Bromotetrahydropyran Start_1->Int_1a PBr3 or SOCl2 Int_1b Tetrahydropyran-3-carbonitrile Int_1a->Int_1b NaCN End_1 3-(Aminomethyl)tetrahydropyran Int_1b->End_1 Reduction (e.g., H2/Raney Ni, LiAlH4)

Caption: Workflow for the nitrile reduction route.

Experimental Protocol: Catalytic Hydrogenation
  • Nitrile Formation: To a solution of 3-bromotetrahydropyran (1 equiv.) in a suitable solvent like DMSO, add sodium cyanide (1.2 equiv.). Heat the mixture to 80-100 °C and monitor by GC or TLC until the starting material is consumed. After cooling, perform an aqueous workup and extract the product, tetrahydropyran-3-carbonitrile, with an organic solvent. Purify by distillation.

  • Nitrile Reduction: In a high-pressure reactor, dissolve tetrahydropyran-3-carbonitrile (1 equiv.) in methanol saturated with ammonia. Add Raney Nickel (5-10 wt%) as the catalyst.[2] Pressurize the vessel with hydrogen gas (e.g., 2 MPa) and stir at room temperature for 2-4 hours.[2] The reaction progress is monitored by hydrogen uptake.

  • Work-up: After the reaction, carefully filter the catalyst. The filtrate is concentrated under reduced pressure to yield 3-(aminomethyl)tetrahydropyran. Further purification can be achieved by vacuum distillation.

Cost-Benefit Analysis
  • Expertise & Causality: This route is conceptually straightforward. The use of catalytic hydrogenation with Raney Nickel is a classic and highly effective method for nitrile reduction, favored in industrial settings over stoichiometric metal hydrides like LiAlH₄ due to lower cost, higher safety, and easier work-up.[2] The addition of ammonia during hydrogenation is a critical step; it suppresses the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine faster than the primary amine product does.

  • Trustworthiness & Scalability: The primary drawback and a significant barrier to industrial application is the use of highly toxic cyanide salts.[2] This necessitates stringent safety protocols and waste disposal procedures, increasing operational costs. While the hydrogenation step is scalable, the toxicity of the intermediate makes this route less attractive for large-scale production compared to cyanide-free alternatives.

  • Cost-Effectiveness: The starting materials are relatively inexpensive. However, the costs associated with the safe handling and disposal of cyanide can be substantial, potentially offsetting the low raw material costs.

Route 2: From Tetrahydropyran-3-methanol via Gabriel or Direct Amination

This is perhaps the most direct functional group interconversion, starting from the corresponding alcohol, (tetrahydropyran-3-yl)methanol.[1]

Overall Strategy & Reaction Scheme

The hydroxyl group is first converted into a better leaving group, typically a mesylate or tosylate. This activated intermediate is then subjected to nucleophilic substitution with an amine source.

cluster_1 Route 2: Direct Amination/Gabriel Synthesis Start_2 (Tetrahydropyran-3-yl)methanol Int_2a Tetrahydropyran-3-yl)methyl methanesulfonate Start_2->Int_2a MsCl, Et3N Int_2b N-((Tetrahydropyran-3-yl)methyl)phthalimide Int_2a->Int_2b Potassium Phthalimide (Gabriel) End_2 3-(Aminomethyl)tetrahydropyran Int_2b->End_2 Hydrazine (Ing-Manske)

Caption: Workflow for the Gabriel synthesis route.

Experimental Protocol: Gabriel Synthesis
  • Mesylation: Dissolve (tetrahydropyran-3-yl)methanol (1 equiv.)[4] and triethylamine (1.5 equiv.) in dichloromethane at 0 °C. Add methanesulfonyl chloride (1.2 equiv.) dropwise, maintaining the temperature. Allow the reaction to warm to room temperature and stir until complete. Perform an aqueous workup to isolate the crude mesylate.

  • Phthalimide Alkylation: Add the crude mesylate to a solution of potassium phthalimide (1.5 equiv.) in DMF. Heat the mixture to 80-90 °C for several hours.[5] The reaction forms the N-alkylated phthalimide.

  • Hydrazinolysis (Ing-Manske procedure): After cooling, add hydrazine hydrate (2 equiv.) to the reaction mixture.[6] Heat to reflux for 2-4 hours, which results in the precipitation of phthalhydrazide.[6]

  • Work-up: Cool the mixture, filter off the phthalhydrazide precipitate, and acidify the filtrate with HCl. Wash with an organic solvent to remove impurities. Basify the aqueous layer and extract the desired primary amine. Purify by distillation.

Cost-Benefit Analysis
  • Expertise & Causality: The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides (or sulfonates) without the risk of over-alkylation that plagues direct amination with ammonia.[7][8] The Ing-Manske procedure using hydrazine is often preferred over acidic or basic hydrolysis for cleaving the phthalimide because it proceeds under milder conditions and avoids harsh treatments that could degrade the product.[5][6]

  • Trustworthiness & Scalability: This route is robust and generally provides good yields. However, it involves three distinct steps and the use of phthalimide results in poor atom economy, as a large portion of the reagent mass is discarded as phthalhydrazide. The separation of the phthalhydrazide byproduct can sometimes be challenging on a large scale.[6]

  • Cost-Effectiveness: While the reagents are common and not prohibitively expensive, the multi-step nature and poor atom economy make this route less cost-effective for large-scale production compared to more streamlined processes. It remains an excellent choice for lab-scale synthesis where purity and reliability are paramount.

Route 3: Reductive Amination of Tetrahydropyran-3-carbaldehyde

This route builds the target molecule by forming the C-N bond through the reductive amination of an aldehyde.

Overall Strategy & Reaction Scheme

The synthesis begins with the oxidation of (tetrahydropyran-3-yl)methanol to the corresponding aldehyde, which is then reacted with an ammonia source in the presence of a reducing agent. An alternative, more convergent industrial route starts from 2,3-dihydrofuran via hydroformylation.[9]

cluster_2 Route 3: Reductive Amination Start_3a 2,3-Dihydrofuran Int_3 Tetrahydropyran-3-carbaldehyde Start_3a->Int_3 Hydroformylation (CO/H2, Catalyst) Start_3b (Tetrahydropyran-3-yl)methanol Start_3b->Int_3 Oxidation (e.g., PCC, Swern) End_3 3-(Aminomethyl)tetrahydropyran Int_3->End_3 NH3, H2, Catalyst (e.g., Ni)

Caption: Workflow for the reductive amination route.

Experimental Protocol: From 2,3-Dihydrofuran
  • Hydroformylation: In a high-pressure reactor, charge 2,3-dihydrofuran, a rhodium-based catalyst, a phosphine ligand, and a suitable solvent like toluene. Pressurize the reactor with syngas (a mixture of CO and H₂) and heat to 50-100 °C.[9] The reaction yields a mixture of tetrahydropyran-3-carbaldehyde and the isomeric tetrahydropyran-2-carbaldehyde.

  • Reductive Amination: The crude aldehyde mixture is transferred to another reactor. Add a solvent (e.g., methanol), a nickel-based catalyst (such as a hydroxyapatite-supported nickel catalyst), and introduce a mixed gas of ammonia and hydrogen.[9] The reaction is typically run at 40-60 °C under pressure.[9]

  • Work-up: After the reaction, the catalyst is filtered off, and the product is isolated from the solvent by distillation. The main challenge is the separation from any amine isomer formed from the 2-carbaldehyde byproduct.

Cost-Benefit Analysis
  • Expertise & Causality: This route is highly convergent and is considered one of the most efficient for industrial production.[9] The hydroformylation of an alkene is a powerful C-C bond-forming reaction that introduces the required carbonyl functionality in a single, atom-economical step. The subsequent reductive amination is also highly efficient. The choice of a hydroxyapatite-supported nickel catalyst over traditional Raney Nickel can offer advantages in safety (non-flammable) and cost-effectiveness.[9]

  • Trustworthiness & Scalability: The primary challenge of this route is controlling the regioselectivity of the hydroformylation step. The formation of the undesired 2-formyl isomer can lead to difficult separations and reduces the overall yield.[9] However, with optimized catalysts and conditions, this route is highly scalable and forms the basis of current industrial production.[9]

  • Cost-Effectiveness: This is arguably the most cost-effective route for large-scale manufacturing due to the cheap starting materials (dihydrofuran, syngas, ammonia) and the high degree of convergence. The main cost driver is the initial capital investment for high-pressure equipment and the development costs for optimizing the catalytic steps.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Nitrile ReductionRoute 2: Gabriel SynthesisRoute 3: Reductive Amination
Starting Material Tetrahydropyran-3-methanol(Tetrahydropyran-3-yl)methanol2,3-Dihydrofuran
Number of Steps 3 (Halogenation, Cyanation, Reduction)3 (Mesylation, Alkylation, Hydrazinolysis)2 (Hydroformylation, Reductive Amination)
Overall Yield ModerateGood to HighModerate to Good (depends on selectivity)
Key Reagents NaCN, H₂/Raney NiMsCl, K-Phthalimide, N₂H₄CO/H₂, Rh/Ni Catalysts, NH₃
Cost-Effectiveness Moderate (High handling costs)Low to Moderate (Poor atom economy)High (Excellent for large scale)
Safety Concerns High: Use of highly toxic NaCN.Moderate: Hydrazine is toxic.Moderate: High-pressure gases (H₂, CO).
Environmental Impact High (Cyanide waste)Moderate (Phthalhydrazide waste)Low to Moderate (Catalyst recycling is key)
Scalability Poor (due to cyanide toxicity)ModerateExcellent (Industrially practiced route)[9]

Conclusion and Recommendation

The optimal synthetic route to 3-(aminomethyl)tetrahydropyran is highly dependent on the scale and context of the synthesis.

  • For lab-scale synthesis in a discovery setting, where material quantity is low and reliability is crucial, the Gabriel Synthesis (Route 2) is often the preferred method. It is robust, high-yielding, and avoids the significant hazards of cyanide or the complexities of high-pressure catalysis.

  • For large-scale industrial production , the Reductive Amination of an aldehyde derived from 2,3-dihydrofuran (Route 3) is the most economically viable and efficient pathway.[9] Despite the challenges in controlling regioselectivity and the initial capital investment, its convergence, atom economy, and use of inexpensive feedstocks make it superior from a process chemistry perspective.

The Nitrile Reduction (Route 1) serves as a viable, albeit less attractive, alternative. The extreme toxicity of cyanide is a major deterrent for its implementation on a larger scale, and it should only be considered when other routes are not feasible and appropriate containment facilities are available.

Ultimately, the choice requires a careful balancing of factors including cost, safety, environmental impact, and available infrastructure. This guide provides the foundational data and expert analysis to facilitate that critical decision-making process.

References

  • Changzhou Sunlight Pharmaceutical Co Ltd. (2017). Preparation method for 3-aminomethyltetrahydrofuran. CN106366056A.
  • Various Authors. (n.d.). Gabriel Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. DOI: 10.1017/UPO9788175968295.052. [Link]

  • Wikipedia contributors. (n.d.). Gabriel synthesis. Wikipedia.
  • Anhui Zhongtan Carbon One Industrial Technology Co Ltd. (2020). Preparation method of 3-aminomethyl tetrahydrofuran. CN110407776B.
  • Anhui Zhongtan Carbon One Industrial Technology Co Ltd. (2020). Synthesis method for 3-aminomethyl tetrahydrofuran. CN111319951A.
  • Hubei Yuanda Fuchi Pharma Chem. (2019). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. CN109851594A.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Debnath, P. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Current Organic Chemistry, 24(22), 2402-2435.
  • Benchchem. (n.d.). (Tetrahydropyran-3-yl)methanol.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines.
  • LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts.
  • ChemicalBook. (n.d.). (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis.
  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
  • Jiangsu Kanglejia Pharmaceutical Co Ltd. (2017). The synthetic method of 3-aminomethyltetrahydrofuran. CN107417648B.
  • Hubei Yuanda Fuchi Pharma Chem. (2019). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. CN109851594B.
  • Kurti, L., & Czako, B. (2005). Hofmann Rearrangement. In Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • Modica, M., et al. (1998). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry. [Link]

Sources

A Comparative Guide to Protecting Group Strategies for Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly in the realms of drug discovery and development, the judicious use of protecting groups is paramount. For researchers working with nitrogen-containing heterocycles—a scaffold ubiquitous in pharmaceuticals—the selective masking and demasking of amine functionalities is a critical determinant of synthetic success. This guide provides an in-depth comparison of common protecting group strategies for heterocyclic amines, offering experimental insights, detailed protocols, and a framework for rational selection to empower researchers in their synthetic endeavors.

The Strategic Imperative of Amine Protection in Heterocyclic Chemistry

Heterocyclic amines exhibit a diverse range of reactivities. The lone pair of electrons on the nitrogen atom can act as a nucleophile, a base, or a directing group in various chemical transformations. Unchecked, this reactivity can lead to a cascade of undesired side reactions, compromising yields and complicating purification. Protecting groups serve as temporary masks, reversibly attenuating the nucleophilicity and basicity of the amine, thereby enabling chemoselective reactions at other sites within the molecule.

The ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to a wide range of reaction conditions planned for subsequent steps.

  • Selectively removable in high yield under conditions that do not affect other functional groups.

  • Orthogonal to other protecting groups present in the molecule, allowing for sequential deprotection.

This guide will focus on a comparative analysis of five widely employed carbamate protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc).

Core Principles of Protecting Group Selection

Choosing the optimal protecting group is a strategic decision guided by the overall synthetic plan. The following workflow outlines the key considerations:

Caption: A logical workflow for selecting an appropriate amine protecting group.

Comparative Analysis of Common Protecting Groups

The following sections provide a detailed comparison of the Boc, Cbz, Fmoc, Alloc, and Teoc protecting groups, including their introduction, stability profiles, and deprotection conditions, supported by experimental data where available.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most versatile and widely used protecting groups for amines due to its ease of introduction and its acid-lability.

Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. A variety of conditions can be employed, allowing for fine-tuning based on the substrate's reactivity and other functional groups present.[1]

Stability: The Boc group is generally stable to a wide range of non-acidic conditions, including catalytic hydrogenation, and reactions involving many organometallic reagents and bases.[1] However, its stability can be compromised in the presence of strong nucleophiles or upon prolonged heating.

Deprotection: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method, but other acids such as HCl in organic solvents can also be used.[1] Notably, for certain N-Boc protected heterocycles like imidazoles and pyrazoles, deprotection can be achieved under surprisingly mild, non-acidic conditions using sodium borohydride in ethanol.[2] This highlights the importance of considering the specific heterocyclic system when planning deprotection steps.

Mechanism of Protection and Deprotection:

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acidic) Het-NH Heterocyclic Amine (Het-NH) Het-NBoc N-Boc Protected Heterocycle Het-NH->Het-NBoc Nucleophilic attack Boc2O (Boc)₂O Boc2O->Het-NBoc Base Base Base->Het-NH Deprotonation Het-NBoc_dep N-Boc Protected Heterocycle Het-NH_dep Heterocyclic Amine Het-NBoc_dep->Het-NH_dep Protonation & Elimination Isobutylene Isobutylene + CO₂ Het-NBoc_dep->Isobutylene H+ H⁺ H+->Het-NBoc_dep

Caption: General mechanism for Boc protection and acidic deprotection.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide chemistry and remains a valuable tool for amine protection in broader organic synthesis.

Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, such as aqueous sodium bicarbonate or an organic base like pyridine.

Stability: The Cbz group is stable to acidic and most basic conditions, making it orthogonal to the Boc and Fmoc groups.

Deprotection: The primary method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This method is mild and high-yielding.[3] Alternative methods include the use of strong acids (e.g., HBr in acetic acid) or reducing agents like sodium in liquid ammonia.

Mechanism of Deprotection by Hydrogenolysis:

Cbz_Deprotection Het-NCbz N-Cbz Protected Heterocycle Intermediate [Adsorbed Intermediate] Het-NCbz->Intermediate Adsorption onto Catalyst H2_PdC H₂ / Pd-C H2_PdC->Intermediate Het-NH Heterocyclic Amine Intermediate->Het-NH Hydrogenolysis & Decarboxylation Toluene_CO2 Toluene + CO₂ Intermediate->Toluene_CO2

Caption: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is particularly valued in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.

Introduction: The Fmoc group is commonly introduced using Fmoc-Cl or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate or pyridine.[4]

Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenation, providing orthogonality to both Boc and Cbz groups.

Deprotection: The Fmoc group is readily cleaved by treatment with a secondary amine base, most commonly 20% piperidine in dimethylformamide (DMF).[3] The deprotection is rapid and proceeds under mild conditions.

Mechanism of Protection and Deprotection:

Fmoc_Mechanism cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection (Basic) Het-NH_Fmoc Heterocyclic Amine Het-NFmoc N-Fmoc Protected Heterocycle Het-NH_Fmoc->Het-NFmoc Nucleophilic attack Fmoc-Cl Fmoc-Cl Fmoc-Cl->Het-NFmoc Base_Fmoc Base Base_Fmoc->Het-NH_Fmoc Deprotonation Het-NFmoc_dep N-Fmoc Protected Heterocycle Het-NH_dep_Fmoc Heterocyclic Amine Het-NFmoc_dep->Het-NH_dep_Fmoc β-Elimination Dibenzofulvene-Piperidine_Adduct Dibenzofulvene-Piperidine Adduct + CO₂ Het-NFmoc_dep->Dibenzofulvene-Piperidine_Adduct Piperidine Piperidine Piperidine->Het-NFmoc_dep Deprotonation

Caption: General mechanism for Fmoc protection and base-mediated deprotection.

Allyloxycarbonyl (Alloc) Group

The Alloc group offers a unique deprotection strategy via palladium catalysis, providing an additional layer of orthogonality.

Introduction: The Alloc group is introduced using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) under basic conditions.

Stability: The Alloc group is stable to both acidic and basic conditions typically used for Boc and Fmoc removal, respectively.

Deprotection: The Alloc group is selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger like morpholine, dimedone, or phenylsilane.[5] This deprotection proceeds under mild and neutral conditions.

Mechanism of Deprotection:

Alloc_Deprotection Het-NAlloc N-Alloc Protected Heterocycle Pi-Allyl-Complex [π-Allyl-Pd(II) Complex] Het-NAlloc->Pi-Allyl-Complex Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->Het-NAlloc Het-NH Heterocyclic Amine Pi-Allyl-Complex->Het-NH Decarboxylation Allyl-Nucleophile Allylated Scavenger Pi-Allyl-Complex->Allyl-Nucleophile Nucleophilic Attack Nucleophile Nucleophilic Scavenger Nucleophile->Pi-Allyl-Complex Allyl-Nucleophile->Pd(0) Regenerates Catalyst

Caption: Simplified catalytic cycle for the palladium-mediated deprotection of the Alloc group.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

The Teoc group is a silicon-based protecting group that is stable to a wide range of conditions and is cleaved by fluoride ions.

Introduction: The Teoc group can be introduced using various reagents such as Teoc-Cl, Teoc-OSu, or Teoc-OBt in the presence of a base.[6]

Stability: The Teoc group is highly stable to acidic and basic conditions, as well as catalytic hydrogenation, making it orthogonal to Boc, Cbz, and Fmoc groups.[6]

Deprotection: The Teoc group is selectively removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF). The cleavage proceeds via a β-elimination mechanism.[6]

Quantitative Comparison of Protecting Groups

Protecting GroupIntroduction Reagent(s)Typical Deprotection ConditionsOrthogonality
Boc (Boc)₂O, baseStrong acid (e.g., TFA, HCl)Stable to base and hydrogenolysis
Cbz Cbz-Cl, baseH₂, Pd/CStable to acid and base
Fmoc Fmoc-Cl or Fmoc-OSu, base20% Piperidine in DMFStable to acid and hydrogenolysis
Alloc Alloc-Cl or Alloc₂O, basePd(0) catalyst, scavengerStable to acid and base
Teoc Teoc-Cl, Teoc-OSu, etc., baseFluoride source (e.g., TBAF)Stable to acid, base, and hydrogenolysis

Note: The specific yields and reaction times can vary significantly depending on the heterocyclic amine substrate and reaction conditions.

Experimental Protocols

The following are representative protocols for the protection and deprotection of heterocyclic amines. Researchers should optimize these conditions for their specific substrates.

Protocol 1: N-Boc Protection of Imidazole

Materials:

  • Imidazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve imidazole (1.0 eq) in DCM.

  • Add triethylamine (1.1 eq) to the solution.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Cbz Deprotection of a Pyrrole Derivative

Materials:

  • N-Cbz protected pyrrole derivative

  • Palladium on carbon (10% w/w)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected pyrrole derivative in methanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrole.

Protocol 3: N-Fmoc Deprotection of a Piperidine Derivative

Materials:

  • N-Fmoc protected piperidine derivative

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected piperidine derivative in DMF.

  • Add piperidine to the solution to make a 20% (v/v) solution.

  • Stir the reaction at room temperature for 1-2 hours or until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

  • Purify the crude product by column chromatography or by precipitation/crystallization.

Conclusion

The selection of an appropriate protecting group for a heterocyclic amine is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide has provided a comparative overview of five common carbamate protecting groups—Boc, Cbz, Fmoc, Alloc, and Teoc—highlighting their respective strengths and weaknesses in terms of stability, orthogonality, and ease of removal. By understanding the chemical principles behind each protecting group strategy and considering the specific demands of their synthetic targets, researchers can make more informed decisions, leading to more robust and efficient syntheses in the pursuit of novel therapeutics and other valuable molecules.

References

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A Comparative Guide to Catalytic Deprotection of N-CBZ Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines, particularly in peptide synthesis and the broader field of organic chemistry. Its stability across a wide range of chemical conditions makes it an invaluable tool. However, the true measure of a protecting group lies in the efficiency and selectivity of its removal. This guide provides an in-depth comparison of the most effective catalytic systems for the deprotection of N-Cbz compounds, offering field-proven insights and experimental data to aid in the selection of the optimal method for your specific synthetic challenge.

The Central Role of Catalysis in N-CBZ Deprotection

The removal of the Cbz group is predominantly achieved through the hydrogenolysis of the benzylic C-O bond. This reaction is catalyzed by transition metals, most commonly palladium. The choice of catalyst and hydrogen source is critical, as it directly impacts reaction kinetics, chemoselectivity, and overall yield. The general mechanism involves the oxidative addition of the Cbz group to the palladium surface, followed by hydrogenolysis to release the unstable carbamic acid, which then decarboxylates to yield the free amine, toluene, and carbon dioxide.[1][2]

A Head-to-Head Comparison of Leading Catalytic Systems

The three most prevalent and effective catalytic systems for N-Cbz deprotection are:

  • Classical Catalytic Hydrogenation with Palladium on Carbon (Pd/C) and Hydrogen Gas (H₂)

  • Catalytic Hydrogenation with Pearlman's Catalyst (Pd(OH)₂/C) and Hydrogen Gas (H₂)

  • Catalytic Transfer Hydrogenation (CTH) with a Hydrogen Donor

Below is a detailed comparison of their performance characteristics.

Table 1: Performance Comparison of Catalysts for N-CBZ Deprotection
Catalyst SystemTypical ConditionsAdvantagesDisadvantagesFunctional Group Tolerance & Chemoselectivity
10% Pd/C, H₂ (gas) 1 atm H₂, MeOH or EtOH, Room Temp, 1-4 h[3]Readily available, cost-effective, high efficiency for many substrates.Requires handling of flammable H₂ gas; catalyst can be pyrophoric; susceptible to poisoning by sulfur and phosphorus compounds.[4]May reduce other sensitive functional groups (alkenes, alkynes, nitro groups, some benzyl ethers).[5]
20% Pd(OH)₂/C (Pearlman's), H₂ (gas) 1 atm H₂, MeOH or EtOH, Room Temp, 1-4 hGenerally more active and less prone to catalyst poisoning than Pd/C; effective for sterically hindered substrates.[6]More expensive than Pd/C; can still be pyrophoric.Often shows higher chemoselectivity than Pd/C, particularly in preserving benzyl ethers.[6]
10% Pd/C, Ammonium Formate HCOONH₄ (3-5 equiv), MeOH or EtOH, Room Temp to gentle heating, 0.5-3 h[7]Avoids the need for H₂ gas, making it safer and more convenient for standard laboratory setups; reactions are often faster.[8][9]Requires removal of formate salts during work-up; may not be as effective for highly hindered substrates.Generally offers good chemoselectivity, but the reducing potential can still affect very sensitive groups.
10% Pd/C, NaBH₄ NaBH₄ (1-1.5 equiv), MeOH, Room Temp, < 20 min[10]Extremely rapid reactions; in-situ generation of hydrogen avoids handling H₂ gas; cost-effective.[10]Requires careful, portion-wise addition of NaBH₄; potential for side reactions with reducible functional groups.Preserves many functional groups such as ethers, methyl esters, carboxyl groups, and Boc/Ac protecting groups.[10]
Pd/C, Niobic Acid (Nb₂O₅/C) co-catalyst, H₂ (gas) 1 atm H₂, MeOH, Room Temp, significantly shorter reaction times than Pd/C alone.[11]Accelerates deprotection, especially for substrates prone to catalyst poisoning; catalyst is reusable.[11][12]Requires preparation of the co-catalyst; less commonly used than standard methods.Good for substrates where the product amine might deactivate the catalyst.[11]

Delving into the Mechanisms and Methodologies

A nuanced understanding of the underlying mechanisms and experimental workflows is paramount for successful and reproducible N-CBZ deprotection.

Catalytic Hydrogenation: The Workhorse of N-CBZ Deprotection

Catalytic hydrogenation with palladium on a solid support is the most widely employed method for Cbz removal. The reaction is initiated by the adsorption of both the N-Cbz compound and molecular hydrogen onto the palladium surface. The catalyst facilitates the cleavage of the benzylic C-O bond, leading to the formation of a carbamic acid intermediate which spontaneously decarboxylates.

G cluster_0 Catalytic Hydrogenation Workflow Start Dissolve Cbz-protected amine in solvent (e.g., MeOH, EtOH) Add_Catalyst Add Pd/C or Pd(OH)₂/C Start->Add_Catalyst Hydrogenation Introduce H₂ atmosphere (balloon or Parr apparatus) Add_Catalyst->Hydrogenation Reaction Stir at room temperature Hydrogenation->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Filtration Filter through Celite® to remove catalyst Monitoring->Filtration Upon completion Concentration Concentrate filtrate Filtration->Concentration Purification Purify product (if necessary) Concentration->Purification End Deprotected Amine Purification->End

Caption: General workflow for N-CBZ deprotection via catalytic hydrogenation.

  • Reaction Setup: In a round-bottom flask, dissolve the N-Cbz protected amine (1.0 equiv) in a suitable solvent such as methanol or ethanol.[3]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.[7]

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or place the reaction vessel in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed by chromatography or crystallization if necessary.[7]

Catalytic Transfer Hydrogenation: A Safer and Often Faster Alternative

Catalytic Transfer Hydrogenation (CTH) circumvents the need for gaseous hydrogen by utilizing a hydrogen donor molecule, most commonly ammonium formate.[8] The catalyst facilitates the transfer of hydrogen from the donor to the Cbz-protected substrate. CTH is often faster than traditional hydrogenation and can be performed with standard laboratory glassware.

G cluster_1 Catalytic Transfer Hydrogenation Mechanism Donor HCOONH₄ (Ammonium Formate) Active_H [Pd]-H (Hydride Species) Donor->Active_H Decomposition on Pd surface Catalyst Pd/C Catalyst->Active_H Substrate R-NH-Cbz Intermediate Carbamic Acid Intermediate Substrate->Intermediate Hydrogenolysis by [Pd]-H Active_H->Intermediate Product R-NH₂ + Toluene + CO₂ Intermediate->Product Spontaneous Decarboxylation

Caption: Simplified mechanism of N-CBZ deprotection via catalytic transfer hydrogenation.

  • Reaction Setup: Dissolve the N-Cbz protected amine (1.0 equiv) in methanol or ethanol in a round-bottom flask.[7]

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by ammonium formate (3-5 equiv).[7]

  • Reaction: Stir the mixture at room temperature. Gentle heating may be applied to accelerate the reaction for less reactive substrates.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove residual ammonium formate salts before final purification.[3]

Field-Proven Insights and Troubleshooting

  • Catalyst Quality Matters: The efficiency of hydrogenolysis can be significantly impacted by the quality of the Pd/C catalyst. Factors such as palladium particle size and oxidation state can lead to variability in reaction times and yields.[13] It is advisable to test new batches of catalyst on a small scale.

  • Catalyst Poisoning: Substrates containing sulfur or phosphorus can poison the palladium catalyst, leading to incomplete or stalled reactions.[4] In such cases, using a more robust catalyst like Pearlman's catalyst or increasing the catalyst loading may be beneficial. The use of a co-catalyst like niobic acid has also been shown to mitigate catalyst deactivation by the product amine.[11]

  • Chemoselectivity: When other reducible functional groups are present in the molecule, careful consideration of the catalytic system is required. Transfer hydrogenation can sometimes offer improved chemoselectivity over traditional hydrogenation. For preserving benzyl ethers, Pearlman's catalyst is often a better choice than Pd/C.[6] In some cases, specialized catalyst systems, such as a Pd/C-ethylenediamine complex, can be employed to prevent the cleavage of O-benzyl or N-Cbz groups while reducing other functionalities.

  • Solvent Choice: Methanol and ethanol are the most common solvents for these reactions. In some instances, the addition of a small amount of acetic acid can prevent catalyst deactivation by the newly formed amine, though this necessitates a neutralization step during work-up.

Conclusion

The selection of a catalyst for N-CBZ deprotection is a critical decision in the design of a synthetic route. While traditional catalytic hydrogenation with Pd/C remains a reliable and cost-effective method, transfer hydrogenation offers a safer and often more rapid alternative. For challenging substrates, Pearlman's catalyst or the use of co-catalysts can provide superior results. By understanding the nuances of each catalytic system and adhering to robust experimental protocols, researchers can achieve efficient and selective deprotection of N-Cbz compounds, paving the way for the successful synthesis of complex molecules.

References

  • Sato, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2337-2344. [Link]

  • Sato, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2337-2344. [Link]

  • Banu, B. C., et al. (2008). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. [Link]

  • Murali, C., Shashidhar, M. S., & Gopinath, C. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Tetrahedron, 63(34), 8184-8191. [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Khlebnikov, V. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? [ResearchGate discussion]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Babu, S. N., Srinivasa, G. R., Santhosh, D. C., & Gowda, D. C. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. [Link]

  • Murali, C., Shashidhar, M. S., & Gopinath, C. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Semantic Scholar. [Link]

  • Bennett, C. S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1634-1642. [Link]

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A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-(N-CBZ-Aminomethyl)tetrahydropyran, a key intermediate in pharmaceutical synthesis. The accurate determination of its purity and concentration is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The narrative explains the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance. We will explore and compare the validation of two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), the industry workhorse, and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful alternative that presents unique challenges for this class of molecule.

Part 1: The Foundation: Principles of Analytical Method Validation

Before delving into specific methods, it is crucial to understand the framework of analytical method validation. Validation is the documented process that provides a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the basis of this process.[3][4][5][6][7][8]

The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7][9] This is achieved by assessing a set of core performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Workflow for Method Validation

The validation process follows a logical sequence, beginning with the development of a suitable analytical method and culminating in a comprehensive validation report.

G cluster_0 Phase 1: Development & Protocol cluster_1 Phase 2: Parameter Validation cluster_2 Phase 3: Reporting Dev Method Development Proto Validation Protocol Design Dev->Proto Finalize Method Spec Specificity Proto->Spec Lin Linearity & Range Acc Accuracy Prec Precision LoQ LOD / LOQ Rob Robustness Report Validation Report Rob->Report Statement Method Suitability Statement Report->Statement

Caption: A typical workflow for analytical method validation.

Part 2: Comparative Analysis of Methods for this compound

The molecular structure of this compound features a carbamate (CBZ) group, which contains a UV-active benzene ring, making it an excellent candidate for HPLC-UV. However, the carbamate linkage is known to be thermally labile, which poses a significant challenge for GC-based methods.[10][11]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is often the preferred technique for the analysis of thermally labile compounds like carbamates. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is chosen due to the non-polar nature of the CBZ group and the overall moderate polarity of the molecule.

  • Mobile Phase: A gradient of acetonitrile and water is selected to ensure adequate retention and sharp peak shapes. Acetonitrile is a common organic modifier that provides good elution strength and is UV-transparent.

  • Detection: UV detection at ~254 nm is optimal, as this wavelength corresponds to a strong absorbance by the phenyl group in the CBZ moiety, ensuring high sensitivity.

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Variable Wavelength Detector (VWD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30°C.

    • Autosampler Temperature: 10°C.

  • Reagents and Solutions:

    • Acetonitrile (ACN): HPLC grade.

    • Water: Deionized or Milli-Q.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
      0.0 60 40
      10.0 10 90
      12.0 10 90
      12.1 60 40

      | 15.0 | 60 | 40 |

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Prepare the sample to be tested at a target concentration of 100 µg/mL in the diluent.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity due to mass fragmentation patterns but is challenging for carbamates.[12] The primary obstacle is the thermal degradation of the carbamate group in the hot GC injector.[13]

Causality Behind Experimental Choices:

  • Injector: A temperature-programmable injector is used to minimize the initial thermal stress on the molecule, allowing for a gentle transfer to the column before rapid heating.

  • Column: A mid-polarity column (e.g., DB-35ms) is selected to provide good resolution for the target analyte and potential impurities.

  • Derivatization (Alternative Approach): While not detailed here, an alternative would be to derivatize the carbamate to a more thermally stable analogue prior to injection. This guide focuses on the direct injection approach to highlight the challenges and solutions.

  • Chromatographic System:

    • GC System: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Injector: Split/Splitless with a programmable temperature vaporizer (PTV).

    • Column: Agilent J&W DB-35ms, 30 m x 0.25 mm, 0.25 µm.

  • Reagents and Solutions:

    • Solvent: Dichloromethane (DCM), HPLC grade.

  • Chromatographic Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Program: Start at 70°C (hold 0.1 min), then ramp at 200°C/min to 280°C (hold 5 min).

    • Oven Program: Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 10 min).

    • Transfer Line Temperature: 280°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (m/z 50-400) and Selected Ion Monitoring (SIM) for quantification (e.g., target ions for the analyte).

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.

Part 3: Head-to-Head Validation Performance

The following table summarizes the expected performance data from the validation of both methods, conducted according to ICH Q2(R1) guidelines.[4]

Validation ParameterHPLC-UVGC-MSRationale & Commentary
Specificity Demonstrated by peak purity analysis (PDA) and separation from known impurities.Superior specificity due to unique mass fragmentation patterns. Confirmed by library matching and ion ratios.GC-MS is inherently more specific, which is crucial for identifying co-eluting impurities.
Linearity (R²) > 0.999> 0.998Both methods show excellent linearity. The slightly lower R² for GC-MS can be attributed to minor thermal degradation at higher concentrations.
Range (µg/mL) 1 - 2005 - 150The HPLC-UV method offers a wider linear range, beneficial for quantifying both high and low levels of the analyte without dilution.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC-UV shows slightly better accuracy due to the absence of thermal degradation, leading to more consistent recovery.
Precision (%RSD)
- Repeatability< 1.0%< 2.0%The higher variability in GC-MS is a direct result of the injection process for thermally labile compounds.
- Intermediate Precision< 1.5%< 3.0%The trend continues, with HPLC-UV demonstrating better ruggedness between analysts and days.
LOD (µg/mL) 0.10.5HPLC-UV is more sensitive for this specific molecule under these conditions.
LOQ (µg/mL) 0.31.5The higher LOQ for GC-MS reflects the need for a higher concentration to achieve acceptable precision and accuracy.
Robustness PassedPassed with cautionThe HPLC method is robust against small changes in pH, mobile phase composition, and flow rate. The GC-MS method is highly sensitive to injector temperature and ramp rates.

Part 4: Selecting the Right Method for Your Application

The choice between HPLC-UV and GC-MS is not merely about performance metrics but is driven by the specific analytical objective.

G cluster_decision Decision Framework start Define Analytical Need q1 Routine QC / Assay? start->q1 q2 Impurity Identification? q1->q2 No hplc Use Validated HPLC-UV Method q1->hplc Yes q3 Trace Analysis? q2->q3 No gcms Use Validated GC-MS Method q2->gcms Yes q3->hplc No lcms Consider LC-MS/MS (High Specificity & Sensitivity) q3->lcms Yes

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(N-CBZ-Aminomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This guide provides critical safety and disposal protocols for 3-(N-CBZ-Aminomethyl)tetrahydropyran. As a Senior Application Scientist, my aim is to equip you with not just the procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and compliance in your laboratory.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

To ensure the safe handling and disposal of this compound, we must first appreciate its likely hazard profile. Based on its structural components—a tetrahydropyran ring, an aminomethyl group, and a carboxybenzyl (CBZ) protecting group—we can infer the following potential hazards, summarized in the table below.

Potential Hazard Rationale based on Structural Analogs Primary Concerns
Flammability The tetrahydropyran and tetrahydrofuran moieties are flammable liquids.[1][2][3][4][5]Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.
Skin and Eye Irritation/Corrosion Amines and related compounds can be corrosive, causing severe skin burns and eye damage.[1][2]Direct contact can lead to chemical burns. Always handle with appropriate personal protective equipment.
Respiratory Irritation Vapors or aerosols may cause respiratory irritation.[6]Avoid inhalation of vapors. Handle in a well-ventilated area or a chemical fume hood.
Toxicity While specific data is unavailable, carbamates as a class can have varying levels of toxicity. The benzyl group is also a consideration.Ingestion, inhalation, or skin absorption may be harmful.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste and concludes with its final, environmentally sound destruction.

Step 1: Waste Identification and Segregation

All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous chemical waste. This waste must be segregated from non-hazardous and other incompatible chemical waste streams to prevent dangerous reactions.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS department.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

Step 4: Waste Collection and Storage
  • Containerization: Use a clearly labeled, leak-proof, and chemically compatible container for waste collection. The container should be kept closed when not in use.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the primary hazards (e.g., Flammable, Irritant).

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from heat sources or incompatible materials.

Step 5: Final Disposal Protocol

The recommended method for the final disposal of this compound and its associated waste is incineration . This high-temperature destruction process is effective for carbamate compounds.

  • Engage a Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal contractor.

  • Documentation: Complete all necessary waste manifest forms as required by your institution and the waste disposal company. This "cradle-to-grave" documentation is a legal requirement.

  • Handover: Transfer the properly labeled and sealed waste container to the authorized personnel from the disposal company.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Environmental Stewardship

References

  • TCI Chemicals. (2025). Safety Data Sheet: 3-(Aminomethyl)tetrahydrofuran.
  • Apollo Scientific. (2023). Safety Data Sheet: 3-(Aminomethyl)tetrahydrofuran.
  • Fisher Scientific. (2021). Safety Data Sheet: Tetrahydrofurfurylamine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-METHYLTETRAHYDROFURAN.
  • Merck Millipore. (2024). Safety Data Sheet.
  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups.
  • Benchchem. (2025). An In-depth Technical Guide to the Safe Handling of Cbz-NH-PEG24-C2-acid.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Scribd. (n.d.). Application Note - N-CBZ Protection.
  • Fisher Scientific. (2009). Safety Data Sheet: Benzyl carbamate.
  • ResearchGate. (2025). ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Carl ROTH. (2012). Safety data sheet.
  • Apollo Scientific. (2023). Hydrazine, N-BOC, N'-CBZ protected.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Benzyl carbamate.

Sources

A Senior Application Scientist's Guide to Handling 3-(N-CBZ-Aminomethyl)tetrahydropyran: A Framework for Proactive Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational and safety framework, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this and similar reagents with confidence and care, ensuring both personal safety and the integrity of your research.

Hazard Analysis: A Synthesis of Functional Group Toxicology

A thorough risk assessment is the cornerstone of safe laboratory practice. In the absence of specific toxicological data for 3-(N-CBZ-Aminomethyl)tetrahydropyran, we will infer its potential hazards from its structural components.

  • The Carbamate Moiety (N-CBZ): The Carbobenzyloxy (CBZ) group is a carbamate, a class of compounds with a wide range of biological activities. While the CBZ group itself is primarily used as a protecting group in organic synthesis, the broader carbamate class includes compounds with known hazards.[1] Some carbamates are known to be cholinesterase inhibitors, a mechanism of toxicity seen in certain pesticides.[2][3] Others are classified as suspected carcinogens and can cause serious eye irritation.[4][5] Therefore, it is prudent to handle this compound as a compound with the potential for eye irritation and unknown long-term toxicological effects.[4]

  • The Tetrahydropyran (THP) Ring System: The tetrahydropyran ring is a cyclic ether. Cyclic ethers like tetrahydropyran (THF) and dioxane are known for two primary hazards:

    • Flammability: They are often flammable liquids with vapors that can form explosive mixtures with air.[6][7] It is critical to handle them away from ignition sources.[8][9]

    • Peroxide Formation: Upon exposure to air and light, cyclic ethers can form explosive organic peroxides.[7] These peroxides can detonate when subjected to heat, shock, or friction. Containers of such chemicals should be dated upon receipt and opening, and tested for peroxides periodically.[10]

Based on this composite analysis, we must treat this compound as a potentially flammable substance, a skin and eye irritant, and a compound with unknown carcinogenic and systemic toxicity. This conservative assessment dictates the stringent handling protocols that follow.

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final and most personal line of defense. The following table outlines the minimum required PPE for handling this compound, predicated on the hazards identified above.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[11][12]Protects against splashes of the chemical which, based on related compounds, may cause serious eye irritation.[4][6] The face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile rubber gloves (minimum thickness >0.11 mm).[13] Check the manufacturer's chemical resistance guide for breakthrough times. Double-gloving is recommended.Prevents skin contact. The carbamate and tetrahydropyran moieties suggest potential for skin irritation and absorption.[6][14] Gloves should be inspected before use and changed immediately upon known or suspected contact with the chemical.[15]
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[11]Protects skin and clothing from contamination. Flame resistance is crucial due to the potential flammability of the tetrahydropyran moiety.
Respiratory Protection Not generally required for handling small quantities in a certified chemical fume hood. If weighing a solid form that could become airborne or if aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is necessary.[11][13]Prevents inhalation of airborne particles or aerosols, mitigating the risk of respiratory irritation and unknown systemic toxicity.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the potential for exposure and accidents. The following protocol should be considered standard operating procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 1. Hazard Review Review SDS of related compounds. prep2 2. Engineering Controls Verify chemical fume hood is operational. prep1->prep2 prep3 3. Don PPE Wear all required PPE. prep2->prep3 handle1 4. Transfer & Weigh Work within fume hood. Handle as a solid to minimize dust. prep3->handle1 handle2 5. Perform Experiment Keep containers closed when not in use. handle1->handle2 clean1 6. Decontaminate Clean work surfaces and equipment. handle2->clean1 clean2 7. Dispose of Waste Segregate contaminated materials into a sealed waste container. clean1->clean2 clean3 8. Doff PPE Remove lab coat and gloves correctly. clean2->clean3 clean4 9. Personal Hygiene Wash hands thoroughly. clean3->clean4

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.